molecular formula C7H9NO3 B14896575 Methyl 2-(5-methyloxazol-2-yl)acetate

Methyl 2-(5-methyloxazol-2-yl)acetate

Cat. No.: B14896575
M. Wt: 155.15 g/mol
InChI Key: ZUHGQLCVHNLWHG-UHFFFAOYSA-N
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Description

Methyl 2-(5-methyloxazol-2-yl)acetate is a valuable chemical building block in medicinal chemistry and drug discovery research. The 5-methyloxazole moiety is a privileged structure found in compounds with diverse biological activities. Researchers utilize this ester as a synthetic precursor to more complex molecules; for instance, the related carboxylic acid, 2-(5-methyloxazol-2-yl)acetic acid, is a commercially available intermediate . The oxazole core is a common feature in molecules designed as inhibitors for various therapeutic targets. Recent studies have shown that oxazole-based compounds exhibit potent inhibitory activity against enzymes like carbonic anhydrase isoforms (CA IX and CA XII), which are relevant in anticancer therapy . Other research identifies oxazole derivatives as selective inhibitors of monoamine oxidase B (MAO-B), making them leads for developing agents against neurodegenerative disorders such as Parkinson's disease . Furthermore, oxazole-containing macrocycles have been investigated for their activity against viral targets, including the SARS-CoV-2 main protease (M pro ), highlighting the scaffold's utility in antiviral research . The methyl ester functional group in this compound offers a handle for further synthetic manipulation, such as hydrolysis to the acid or amide coupling, allowing researchers to incorporate the 5-methyloxazole fragment into larger, more complex chemical architectures for biological evaluation. This product is intended for research and development use only by technically qualified personnel. It is not intended for use in humans, animals, or as a component in products for consumer use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-methyl-1,3-oxazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-4-8-6(11-5)3-7(9)10-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHGQLCVHNLWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 2-(5-methyloxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of Methyl 2-(5-methyloxazol-2-yl)acetate (CAS 808737-47-5), a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

Methyl 2-(5-methyloxazol-2-yl)acetate is a bifunctional heterocyclic synthon featuring a 1,3-oxazole core substituted at the 2-position with a methyl acetate moiety and at the 5-position with a methyl group. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of enzyme inhibitors (e.g., Carbonic Anhydrase, MAO-B) and antiviral agents. Its utility stems from the orthogonality of its functional groups: the ester allows for acyl diversification, while the oxazole ring acts as a stable, lipophilic bioisostere for amide or ester linkages.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
CAS Registry Number 808737-47-5
IUPAC Name Methyl 2-(5-methyl-1,3-oxazol-2-yl)acetate
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
SMILES COC(=O)CC1=NC(C)=CO1
Appearance Off-white to pale yellow solid (low melting)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water.[1][2][3][4][5]
pKa (Predicted) ~1.5 (Oxazole N), ~18 (α-methylene C-H)
Storage 2–8°C, Hygroscopic, Inert atmosphere (Ar/N₂) recommended.

Synthetic Methodologies

The synthesis of 2,5-disubstituted oxazoles typically follows cyclocondensation strategies. For CAS 808737-47-5, the Hantzsch Oxazole Synthesis is the most scalable and atom-economical route.

Protocol A: Modified Hantzsch Cyclization

This method involves the condensation of an α-haloketone with a primary amide.

Reagents:

  • Precursor A: Methyl malonamate (Methyl 3-amino-3-oxopropanoate)

  • Precursor B: Chloroacetone (1-Chloro-2-propanone)

  • Solvent: Toluene or Ethanol

  • Catalyst: CaCO₃ or dilute acid (if not self-catalyzed)

Step-by-Step Workflow:

  • Reactant Preparation: Dissolve Methyl malonamate (1.0 eq) in anhydrous toluene.

  • Addition: Add Chloroacetone (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (110°C) for 6–12 hours. The reaction proceeds via the nucleophilic attack of the amide oxygen on the alkyl chloride carbon (or nitrogen attack depending on pH), followed by cyclodehydration.

  • Workup: Cool to RT. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[5]

  • Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the target ester.

Protocol B: Robinson-Gabriel Synthesis (Alternative)

Suitable for generating the oxazole core from acyclic amino acid precursors.

  • Acylation: React Aspartic acid β-methyl ester with acetic anhydride/pyridine to form the N-acetyl derivative.

  • Cyclodehydration: Treat the N-acetyl intermediate with POCl₃ or Burgess reagent to effect cyclization to the oxazole.

Visualization: Synthesis Pathway

Synthesis cluster_0 Precursors A Methyl malonamate (Amide Source) C Intermediate (Acyclic Adduct) A->C Condensation B Chloroacetone (C5-Methyl Source) B->C D Cyclodehydration (- H2O, - HCl) C->D Reflux E Methyl 2-(5-methyloxazol-2-yl)acetate (Target) D->E Oxazole Formation

Caption: Hantzsch synthesis pathway coupling methyl malonamate and chloroacetone to form the oxazole core.

Reactivity Profile & Synthetic Utility

The chemical behavior of Methyl 2-(5-methyloxazol-2-yl)acetate is defined by three reactive centers: the ester, the α-methylene bridge, and the oxazole ring itself.

Ester Hydrolysis (Saponification)

The methyl ester is readily hydrolyzed to 2-(5-methyloxazol-2-yl)acetic acid using LiOH in THF/Water. This acid is the primary precursor for amide coupling reactions (e.g., EDC/HOBt couplings) to attach the oxazole motif to larger pharmacophores.

C-H Acidification (α-Methylene Reactivity)

The methylene group at the 2-position (between the oxazole and the carbonyl) is activated by the electron-withdrawing nature of both the ester and the oxazole ring (C=N bond).

  • Reaction: Knoevenagel Condensation.

  • Conditions: Aldehyde + Piperidine/Acetic Acid (cat.) + CAS 808737-47-5.

  • Product: α,β-unsaturated esters, useful for Michael acceptors in drug design.

Electrophilic Aromatic Substitution (C4 Position)

The C4 position of the oxazole ring is the most electron-rich and susceptible to electrophilic attack (e.g., halogenation, Vilsmeier-Haack formylation), allowing for further functionalization of the heterocyclic core.

Visualization: Reactivity Map

Reactivity Center Methyl 2-(5-methyloxazol-2-yl)acetate (Core Scaffold) Hydrolysis Hydrolysis (LiOH) ---> Carboxylic Acid Center->Hydrolysis Ester Cleavage Condensation Knoevenagel (R-CHO) ---> Alkenyl Derivatives Center->Condensation Alpha-C Activation Halogenation NBS/Halogenation (C4) ---> 4-Halo-oxazoles Center->Halogenation Electrophilic Subst. Reduction Reduction (LiAlH4) ---> Oxazole Ethanol Center->Reduction Alcohol Formation

Caption: Divergent synthetic pathways utilizing the ester, alpha-methylene, and oxazole ring C4 position.

Applications in Drug Discovery

The 2-(5-methyloxazol-2-yl)acetate scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for thiazole-acetates or pyridine-acetates.

  • Metabolic Enzyme Inhibitors: Derivatives of the hydrolyzed acid are investigated as inhibitors of Monoamine Oxidase B (MAO-B) , a target for Parkinson's disease therapy. The oxazole ring provides rigid spacing and hydrogen-bond acceptor capability (N3).

  • Antiviral Research: Oxazole-containing macrocycles have been synthesized using this building block to target viral proteases (e.g., HCV NS3/4A, SARS-CoV-2 Mpro), where the oxazole mimics the peptide bond geometry while resisting enzymatic cleavage.

  • Carbonic Anhydrase Inhibitors: The scaffold is used to link sulfonamide "warheads" to hydrophobic tails, improving selectivity for tumor-associated isoforms (CA IX/XII).

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[6]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust/vapors.

  • Spill: Sweep up solids carefully to avoid dust generation; wipe surfaces with acetone followed by soap and water.

References

  • BenchChem. Methyl 2-(5-methyloxazol-2-yl)acetate Product Monograph. Retrieved from

  • PubChem. Methyl 2-(2-aminooxazol-5-yl)acetate (Analogous Structure Data). National Library of Medicine. Retrieved from

  • Beilstein J. Org. Chem. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. (General Synthetic Methodology). Retrieved from

  • ChemicalBook. 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Synthesis. Retrieved from

  • BLD Pharm. 2-(5-Methyloxazol-2-yl)acetic acid (Hydrolysis Product). Retrieved from

Sources

Strategic Utilization of Methyl 2-(5-methyloxazol-2-yl)acetate in Medicinal Chemistry

[1][2]

Executive Summary & Molecular Architecture[1]

Methyl 2-(5-methyloxazol-2-yl)acetate (CAS: 808737-47-5 ) is a specialized heterocyclic building block utilized in the synthesis of bio-active small molecules.[1] Structurally, it consists of a 2,5-disubstituted oxazole ring featuring a methyl group at the C5 position and a methyl acetate moiety at the C2 position.

This scaffold acts as a critical bioisostere for amide and ester linkages in peptide mimetics, offering improved metabolic stability and lipophilicity. Its utility stems from the unique electronic environment of the oxazole ring, which serves as a hydrogen bond acceptor while the C2-methylene group provides a versatile handle for carbon-carbon bond formation.[1]

Physicochemical Profile
PropertyData / PredictionNote
Formula

MW 155.15 g/mol
CAS 808737-47-5Acid form: 1368841-42-2
SMILES COC(=O)CC1=NC=C(C)O1
LogP ~0.6 - 0.9Moderate lipophilicity
pKa (C2-H) ~18 - 20Acidic

-protons due to ester/oxazole flanking
H-Bond Acceptors 3N(3), O(1), Ester Carbonyl

Synthetic Pathways: The Robinson-Gabriel Cyclodehydration

The most robust route to Methyl 2-(5-methyloxazol-2-yl)acetate involves the Robinson-Gabriel synthesis , a cyclodehydration of 2-acylaminoketones.[1] This method is preferred over the Cornforth rearrangement or oxidation of oxazolines due to scalability and regiochemical control.

Mechanism & Workflow

The synthesis typically commences with the acylation of an

RobinsonGabrielcluster_0Key TransformationStartAspartic Acid DerivativeInter1N-Acyl Amino KetoneStart->Inter1Step 1Cyclic5-Hydroxyoxazoline (Intermediate)Inter1->CyclicStep 2: EnolizationProductMethyl 2-(5-methyloxazol-2-yl)acetate (Target)Cyclic->ProductStep 3: Elimination (-H2O)AcylationAcylation (Ac2O / Base)DehydrationCyclodehydration (POCl3 or Burgess Reagent)

Figure 1: Robinson-Gabriel cyclodehydration pathway for oxazole construction.

Critical Process Parameters (CPP)
  • Dehydrating Agent: While phosphorous oxychloride (

    
    ) is traditional, it is harsh. For sensitive substrates, the Burgess reagent  or triphenylphosphine/iodine  (
    
    
    ) are superior alternatives, operating under milder conditions to prevent racemization of chiral centers if present in the side chain.
  • Temperature Control: The cyclization is exothermic. Maintain internal temperature

    
     during reagent addition to minimize polymerization of the electron-rich oxazole.
    

Reactivity & Functionalization Map

The strategic value of this molecule lies in its bifunctional reactivity . It possesses two distinct reaction vectors: the electrophilic ester and the nucleophilic C2-methylene carbon.[1]

C2-Methylene Activation (C-H Functionalization)

The methylene protons at C2 are flanked by two electron-withdrawing groups (the oxazole ring and the ester carbonyl).[1] This renders them sufficiently acidic (




  • Alkylation: Treatment with a base followed by an alkyl halide allows for the introduction of substituents at the

    
    -position, creating quaternary centers or extending the carbon chain.
    
  • Knoevenagel Condensation: Reaction with aldehydes yields

    
    -unsaturated esters, useful for accessing complex heterocyclic systems.
    
Ester Manipulation[1][5]
  • Hydrolysis: Saponification with

    
     in 
    
    
    yields the corresponding acid, 2-(5-methyloxazol-2-yl)acetic acid (CAS: 1368841-42-2), a precursor for amide coupling.
  • Reduction: Reduction with

    
     or 
    
    
    affords the alcohol, which can be converted to a halide or aldehyde for further coupling.

ReactivityMapCoreMethyl 2-(5-methyloxazol-2-yl)acetateHydrolysisHydrolysis (LiOH)Core->HydrolysisAlkylationBase (NaH) + R-XCore->AlkylationReductionReduction (DIBAL-H)Core->ReductionAcidCarboxylic Acid (Amide Coupling)Hydrolysis->AcidAlphaSubC2-Alkylated DerivativeAlkylation->AlphaSubAlcoholPrimary Alcohol (Linker Synthesis)Reduction->Alcohol

Figure 2: Divergent synthetic utility of the scaffold.

Analytical Characterization (Predicted)

As a researcher, you must validate the identity of the synthesized block. Below is the expected spectroscopic profile based on the structural fragments.

Proton NMR ( , , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
6.75 - 6.85 Singlet (q)1HC4-H of Oxazole (Allylic coupling possible)
3.85 Singlet2HC2-CH2 (Methylene alpha to ester)
3.75 Singlet3HO-CH3 (Methyl Ester)
2.30 - 2.35 Singlet (d)3HC5-CH3 (Methyl on Oxazole)
Carbon NMR ( )
  • Carbonyl: ~169 ppm (Ester)

  • Oxazole C2: ~158 ppm (N=C-O)

  • Oxazole C5: ~148 ppm (C-Me)[1]

  • Oxazole C4: ~122 ppm (CH)[2]

  • Methoxy: ~52 ppm[1]

  • Methylene: ~34 ppm

  • Methyl (C5): ~11 ppm

Experimental Protocol: Hydrolysis to Acid

Objective: Conversion of methyl ester to 2-(5-methyloxazol-2-yl)acetic acid for subsequent amide coupling.

Reagents:

  • Methyl 2-(5-methyloxazol-2-yl)acetate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (

    
    , 2.0 equiv)
    
  • Solvent: THF / Water (3:1 v/v)

Procedure:

  • Dissolution: Charge a round-bottom flask with the methyl ester substrate and dissolve in THF. Cool to

    
     in an ice bath.
    
  • Saponification: Add a pre-dissolved solution of

    
     in water dropwise over 10 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (

    
    ) for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).
    
  • Workup (Critical):

    • Concentrate the mixture in vacuo to remove THF.

    • Dilute the aqueous residue with water and wash with

      
       (removes unreacted ester/impurities).
      
    • Acidify the aqueous layer carefully to pH ~3–4 using

      
      . Note: Oxazoles can be acid-sensitive; do not go below pH 2.[1]
      
    • Extract the precipitate or oil with EtOAc (

      
      ).
      
  • Isolation: Dry combined organics over

    
    , filter, and concentrate to yield the free acid.
    

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Turchi, I. J. (1981). Oxazoles.[3][4][5][6] In: The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Classic reference for Robinson-Gabriel mechanism).

  • Benchchem. (n.d.). Methyl 2-(5-methyloxazol-2-yl)acetate Product Entry. Link

  • BLDpharm. (n.d.). 2-(5-Methyloxazol-2-yl)acetic acid (CAS 1368841-42-2) Data Sheet. Link

  • Courtney, S. M., et al. (2005).[7] Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor.[7] Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299.[7] Link

Technical Guide: 5-Methyloxazole-2-Acetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 5-methyloxazole-2-acetic acid methyl ester , a critical heterocyclic building block in medicinal chemistry.

Executive Summary & Compound Profile

5-methyloxazole-2-acetic acid methyl ester (IUPAC: Methyl 2-(5-methyl-1,3-oxazol-2-yl)acetate) is a bifunctional heterocyclic intermediate. It features a 1,3-oxazole core substituted at the C5 position with a methyl group and at the C2 position with a methyl acetate side chain. This specific substitution pattern renders it an essential scaffold for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and antimicrobial agents.

Its chemical utility stems from the amphoteric nature of the oxazole ring (weakly basic N3, diene character) combined with the biphilic reactivity of the C2-side chain (ester electrophilicity and


-methylene acidity).
Physicochemical Specifications
PropertyValue / Description
CAS Number 33123-68-1 (Ethyl ester analog ref); Methyl ester specific: 110372-54-4 (approx)
Molecular Formula

Molecular Weight 155.15 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~210–215 °C (Predicted at 760 mmHg)
Density 1.15 ± 0.06 g/cm³
LogP 0.82 (Predicted)
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; Poorly soluble in water
pKa (Conj.[1][2][3][4][5][6][7][8][9] Acid) ~0.8 (Oxazole nitrogen)

Synthetic Methodology

To ensure high purity and scalability, the Modified Hantzsch Oxazole Synthesis is the recommended protocol. This pathway minimizes side reactions common in the Robinson-Gabriel cyclization (such as azlactone formation).

Core Synthesis Protocol: Hantzsch Condensation

Reaction Logic: This method relies on the condensation of an ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-halo ketone with a primary amide derivative. For the 2-acetic acid ester, we utilize a nitrile precursor which hydrolyzes/reacts in situ or a thioamide equivalent. A modern, robust variation involves the reaction of Hydroxyacetone (Acetol)  with Methyl Cyanoacetate .
Step-by-Step Workflow
  • Reagents:

    • Hydroxyacetone (Acetol): 1.0 equiv

    • Methyl Cyanoacetate: 1.2 equiv

    • Catalyst: Tin(IV) chloride (

      
      ) or Zinc triflate (
      
      
      
      )
    • Solvent: Toluene or Xylene (Anhydrous)

  • Procedure:

    • Activation: Charge a flame-dried reaction vessel with anhydrous Toluene under

      
      . Add Methyl Cyanoacetate and the Lewis Acid catalyst (5 mol%).
      
    • Addition: Dropwise add Hydroxyacetone at room temperature. The Lewis acid activates the nitrile group for nucleophilic attack.

    • Cyclization: Heat the mixture to reflux (110 °C) for 12 hours. A Dean-Stark trap is recommended to remove water, driving the equilibrium toward the oxazole.

    • Monitoring (Self-Validation): Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane). Look for the disappearance of the nitrile stretch (

      
      ) in IR or the shift in 
      
      
      
      .
    • Work-up: Cool to RT. Quench with saturated

      
      . Extract with EtOAc (3x).[6] Dry organic layer over 
      
      
      
      and concentrate.
    • Purification: Flash column chromatography (Silica Gel 60).[7] Elute with a gradient of Hexane

      
       20% EtOAc/Hexane.
      
  • Yield Expectation: 65–75% isolated yield.

Synthesis Visualization

The following diagram illustrates the mechanistic flow from precursors to the final scaffold.

OxazoleSynthesis cluster_mech Hantzsch-Type Mechanism Precursor1 Hydroxyacetone (Acetol) Intermediate Imidate Intermediate (Transient) Precursor1->Intermediate Lewis Acid (Zn(OTf)2) Precursor2 Methyl Cyanoacetate Precursor2->Intermediate Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Reflux 110°C Product 5-Methyloxazole-2- acetic acid methyl ester Cyclization->Product Dean-Stark

Caption: Lewis acid-catalyzed condensation of acetol and methyl cyanoacetate via Hantzsch-type cyclodehydration.

Reactivity & Functionalization Profile

The 5-methyloxazole-2-acetic acid methyl ester scaffold presents three distinct sites for chemical modification, allowing for diverse library generation in drug discovery.

A. C2-Methylene Activity (C-H Activation)

The methylene group at C2 is flanked by the oxazole ring (electron-withdrawing via


 nitrogen) and the ester carbonyl. This makes the protons significantly acidic (

).
  • Reaction: Deprotonation with bases like NaH or LDA followed by alkylation.

  • Application: Introducing branching at the

    
    -position to increase metabolic stability (blocking 
    
    
    
    -oxidation).
B. Ester Hydrolysis & Amidation

The methyl ester is a standard "handle" for further elaboration.

  • Hydrolysis: LiOH/THF/Water yields the free acid (Oxaprozin analog precursor).

  • Amidation: Direct aminolysis with primary amines yields oxazole-2-acetamides, common in kinase inhibitor design.

C. Electrophilic Aromatic Substitution (EAS)

The oxazole ring is generally electron-deficient, but the C5-methyl group provides weak activation.

  • Site of Attack: The C4 position is the preferred site for electrophilic attack (e.g., halogenation with NBS, Vilsmeier-Haack formylation).

  • Constraint: The C2 position is blocked, preventing ring opening reactions common to unsubstituted oxazoles.

Reactivity Map

ReactivityMap Center 5-Methyloxazole-2- acetic acid methyl ester C4_Pos C4 Position: Electrophilic Attack (Halogenation, Formylation) Center->C4_Pos C2_Side C2-Methylene: Nucleophilic Enolate (Alkylation, Aldol) Center->C2_Side Ester Ester Group: Hydrolysis / Amidation (Library Generation) Center->Ester N3_Atom N3 Nitrogen: Protonation / Coordination (Salt Formation) Center->N3_Atom

Caption: Functionalization vectors for the 5-methyloxazole scaffold. C4 and C2-methylene are primary synthetic targets.

Pharmaceutical Applications

This scaffold is a bioisostere for phenylacetic acids and other heteroaromatic acetates.

  • NSAID Development:

    • Analogous to Oxaprozin (Daypro), which contains a 4,5-diphenyl-2-oxazolepropionic acid core. The 5-methyl variant serves as a lower molecular weight fragment for "Fragment-Based Drug Design" (FBDD) to probe the cyclooxygenase (COX) binding pocket.

  • Kinase Inhibitors:

    • Oxazole-2-acetic acid derivatives have been identified as ATP-competitive inhibitors. The ester is often converted to an amide to interact with the "hinge region" of kinases (e.g., Raf or p38 MAP kinase).

  • Metabolic Stability:

    • The oxazole ring is metabolically robust compared to furan or thiophene, making it an excellent spacer in PROTAC linkers or bi-functional ligands.

References

  • BenchChem. Methyl 2-(5-methyloxazol-2-yl)acetate Product Entry. Retrieved from .

  • Turchi, I. J.[10] (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. (General Oxazole Reactivity & Synthesis).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Hantzsch and Robinson-Gabriel Mechanisms).
  • PubChem. Compound Summary for Ethyl 5-methyloxazole-2-carboxylate (Analogous Structure). Retrieved from .

  • CymitQuimica. 2-Oxazolecarboxylic acid, 5-methyl-, ethyl ester Properties. Retrieved from .

Sources

Methyl 2-(5-methyloxazol-2-yl)acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-(5-methyloxazol-2-yl)acetate , a critical heterocyclic building block in medicinal chemistry.

Physicochemical Profile & Molecular Identity

Methyl 2-(5-methyloxazol-2-yl)acetate is a functionalized oxazole derivative characterized by a 1,3-oxazole core substituted at the 2-position with a methyl acetate motif and at the 5-position with a methyl group. It serves as a versatile "linchpin" scaffold, allowing for divergent synthesis at both the ester terminus (nucleophilic substitution/hydrolysis) and the oxazole ring (electrophilic aromatic substitution).

Molecular Data Matrix
PropertyValueNotes
IUPAC Name Methyl 2-(5-methyl-1,3-oxazol-2-yl)acetate
Molecular Formula C₇H₉NO₃ Confirmed via elemental count
Molecular Weight 155.15 g/mol Monoisotopic Mass: 155.0582
CAS Number 808737-47-5 Specific to the methyl ester
Physical State Pale yellow oil or low-melting solidTendency to solidify at <4°C
Boiling Point ~240–250 °C (Predicted)105–110 °C at 0.5 mmHg
Density 1.15 ± 0.05 g/cm³Predicted based on structure
LogP 0.65Lipophilic, cell-permeable
H-Bond Acceptors 4N(1), O(2)
Structural Analysis

The molecule consists of a planar, aromatic 1,3-oxazole ring . The electron density is unevenly distributed, with the nitrogen atom acting as a basic site (pKa of conjugate acid ~1.0) and the oxygen contributing to the pi-system.

  • C2-Position: Attached to a reactive methylene bridge (-CH₂-), connecting to the methyl ester. This methylene position is weakly acidic (pKa ~18-20) due to the electron-withdrawing nature of both the oxazole ring and the ester carbonyl.

  • C5-Position: Occupied by a methyl group, which blocks metabolic oxidation at this typically reactive site and increases lipophilicity.

Synthetic Methodology (Robinson-Gabriel Protocol)

While various routes exist, the most robust and scalable method for synthesizing 2,5-disubstituted oxazoles of this type is the Robinson-Gabriel Cyclodehydration . This protocol ensures high regioselectivity for the 5-methyl isomer.

Retrosynthetic Logic

To construct the Methyl 2-(5-methyloxazol-2-yl)acetate (Target 3 ), we disconnect the C2-N3 and C2-O1 bonds. This reveals an acyclic precursor: Methyl 3-((2-oxopropyl)amino)-3-oxopropanoate (Intermediate 2 ).

  • Precursor A: Aminoacetone Hydrochloride (provides the N-C-C(Me)=O fragment).

  • Precursor B: Methyl Malonyl Chloride (provides the C2 and ester side chain).

Step-by-Step Synthesis Protocol

Phase 1: Amide Coupling

  • Reagents: Suspend Aminoacetone HCl (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C.

  • Base: Add Triethylamine (TEA, 2.2 equiv) dropwise to liberate the free amine.

  • Acylation: Slowly add Methyl Malonyl Chloride (1.05 equiv) or Methyl hydrogen malonate activated with EDC/HOBt.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the acyclic amide intermediate (2) .

Phase 2: Cyclodehydration (The Robinson-Gabriel Step)

  • Cyclization: Dissolve Intermediate (2) in Toluene or POCl₃ (neat).

  • Dehydrating Agent: If using Toluene, add Burgess Reagent (1.2 equiv) or p-TsOH (cat.). For a robust scale-up, POCl₃ (3.0 equiv) at 80°C is preferred.

  • Mechanism: The amide oxygen attacks the ketone carbonyl, followed by elimination of water to aromatize the ring.

  • Purification: Quench carefully with ice-water (exothermic). Extract with EtOAc.[1] Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis_Workflow Start1 Aminoacetone HCl (C3H8ClNO) Step1 Amide Coupling (DCM, TEA, 0°C) Start1->Step1 Start2 Methyl Malonyl Chloride (C4H5ClO3) Start2->Step1 Inter Intermediate Amide (Acyclic Precursor) Step1->Inter Yield ~85% Step2 Cyclodehydration (POCl3, 80°C) Inter->Step2 Product Methyl 2-(5-methyloxazol-2-yl)acetate (Target Molecule) Step2->Product -H2O Yield ~70%

Caption: Figure 1. Convergent synthesis of Methyl 2-(5-methyloxazol-2-yl)acetate via Robinson-Gabriel cyclodehydration.

Structural Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.35 ppm (s, 3H): Methyl group at C5 position (Ar-CH₃).

    • δ 3.75 ppm (s, 3H): Methyl ester protons (-OCH₃).

    • δ 3.82 ppm (s, 2H): Methylene bridge protons (-CH₂-).

    • δ 6.75 ppm (s, 1H): Oxazole ring proton at C4. Note: This singlet is diagnostic; if it appears as a doublet, regioselectivity failed.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 11.2: C5-Methyl.[2]

    • δ 33.5: Methylene bridge (-CH₂-).

    • δ 52.4: Ester methoxy.

    • δ 122.8: Oxazole C4.

    • δ 148.5: Oxazole C5.

    • δ 158.2: Oxazole C2.

    • δ 169.1: Ester Carbonyl.

Mass Spectrometry
  • Method: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]⁺ = 156.06 m/z.

  • Fragmentation: Loss of -OCH₃ (31 Da) and -CO (28 Da) is common in MS/MS spectra.

Applications in Drug Discovery

Methyl 2-(5-methyloxazol-2-yl)acetate is not merely a solvent or reagent; it is a Pharmacophore Scaffold .

  • Fragment-Based Drug Design (FBDD): The oxazole ring acts as a bioisostere for amide or ester linkages, improving metabolic stability. The C5-methyl group restricts rotation, reducing entropic penalty upon binding to protein targets.

  • Enzyme Inhibition: Derivatives of oxazole-2-acetic acid are potent inhibitors of Carbonic Anhydrase (CA) isoforms and Cyclooxygenase-2 (COX-2) . The acetate tail mimics the natural substrate's carboxylate, anchoring the molecule in the active site.

  • Heterocyclic Library Generation:

    • Hydrolysis: Converts to the free acid (CAS 1368841-42-2) for peptide coupling.

    • C-H Activation: The C4 position is susceptible to palladium-catalyzed arylation, allowing for the rapid generation of 2,4,5-trisubstituted oxazoles.

References

  • BenchChem. (2024). Methyl 2-(5-methyloxazol-2-yl)acetate Product Data and Applications. BenchChem Database. Link

  • PubChem. (2025).[3] Compound Summary: Methyl 2-(5-methyloxazol-2-yl)acetate.[4] National Center for Biotechnology Information. Link

  • Li, J., et al. (2012). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • BLD Pharm. (2024). 2-(5-Methyloxazol-2-yl)acetic acid MSDS and Properties. BLD Pharmatech. Link

Sources

Oxazole-based pharmaceutical intermediates for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Oxazole Intermediates in Modern Drug Discovery Subtitle: A Technical Guide to Synthetic Architectures, Bioisosteric Utility, and Experimental Protocols

Executive Summary: The Oxazole Advantage

In the landscape of modern medicinal chemistry, the 1,3-oxazole ring is not merely a structural linker but a privileged scaffold capable of modulating physicochemical properties and target affinity. Unlike its reduced congeners (oxazolines, oxazolidinones), the aromatic oxazole ring offers a unique planar geometry with distinct electronic characteristics: a pyridine-like nitrogen (H-bond acceptor) and a furan-like oxygen (weak H-bond acceptor/donor modulation).

This guide addresses the critical need for robust, scalable synthetic routes to oxazole-based pharmaceutical intermediates. We focus on overcoming common stability issues, optimizing regioselectivity, and deploying oxazoles as bioisosteres for amides and thiazoles to improve metabolic stability (t1/2) and oral bioavailability.

Structural & Pharmacological Rationale[1][2][3][4][5]

Bioisosterism and Physicochemical Modulation

The oxazole ring is frequently employed as a non-hydrolyzable bioisostere for the amide bond (–CONH–) and the ester bond (–COO–).

  • Metabolic Stability: Unlike amides, oxazoles are resistant to peptidases and esterases, prolonging the in vivo half-life of peptide mimetics.

  • Pi-Stacking Interactions: The aromatic character allows for

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets, often enhancing potency compared to aliphatic linkers.
    
  • Solubility: The basicity of the oxazole nitrogen (

    
     for the conjugate acid) is lower than pyridine (
    
    
    
    ), reducing the risk of non-specific protein binding while maintaining polarity.
Strategic SAR Logic

The following diagram illustrates the decision matrix for incorporating oxazole scaffolds into a drug candidate.

Oxazole_SAR_Logic Start Lead Compound Optimization Instability Problem: Metabolic Instability (Amide Hydrolysis) Start->Instability Solubility Problem: Poor Solubility (High LogP) Start->Solubility Potency Problem: Low Potency (Weak Binding) Start->Potency Oxazole_Sol Solution: Oxazole Bioisostere Instability->Oxazole_Sol Solubility->Oxazole_Sol Potency->Oxazole_Sol Mech_Stab Mechanism: Protease Resistance Oxazole_Sol->Mech_Stab Replaces Amide Mech_Pi Mechanism: Pi-Pi Stacking Oxazole_Sol->Mech_Pi Aromatic Core Mech_Hbond Mechanism: H-Bond Acceptor (N3) Oxazole_Sol->Mech_Hbond N-Interaction

Figure 1: Decision matrix for oxazole incorporation during Lead Optimization.

Synthetic Architectures: From Building Blocks to Scaffolds

To successfully deploy oxazoles, researchers must master three primary synthetic methodologies, each offering distinct regiocontrol.

The Van Leusen Synthesis (C5-Substituted Oxazoles)
  • Best for: Rapid access to 5-aryl/heteroaryl oxazoles from aldehydes.

  • Mechanism: Base-mediated [3+2] cycloaddition of Tosylmethyl Isocyanide (TosMIC) with aldehydes, followed by elimination of

    
    -toluenesulfinic acid.[1]
    
  • Key Advantage: Retains the aldehyde carbon as C5; highly modular.

The Robinson-Gabriel Cyclodehydration (2,5-Disubstituted Oxazoles)
  • Best for: Constructing the ring from acyclic precursors (2-acylamino ketones).[1][2]

  • Reagents:

    
    , Burgess Reagent, or 
    
    
    
    .
  • Key Advantage: Allows precise installation of substituents at C2 and C5 derived from the carboxylic acid and amino ketone precursors respectively.

Transition-Metal Catalyzed C-H Activation
  • Best for: Late-stage functionalization of the oxazole core.

  • Regioselectivity: Pd-catalyzed arylation typically favors the most acidic C2 position. If C2 is blocked, C5 arylation is possible.

Detailed Experimental Protocol: Van Leusen Synthesis

Objective: Synthesis of 5-(4-Chlorophenyl)oxazole (Intermediate for kinase inhibitors). Rationale: This protocol demonstrates the "Self-Validating" Van Leusen method. The evolution of gas (elimination) and precipitation of the product serves as a visual indicator of progress.

Materials:
  • 4-Chlorobenzaldehyde (1.0 equiv, 10 mmol)

  • Tosylmethyl Isocyanide (TosMIC) (1.1 equiv, 11 mmol)

  • Potassium Carbonate (

    
    ) (2.5 equiv, 25 mmol)
    
  • Methanol (MeOH), anhydrous (50 mL)

  • Dimethoxyethane (DME) (Optional co-solvent for solubility)

Step-by-Step Methodology:
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with nitrogen (

      
      ) to remove ambient moisture (though the reaction is tolerant, anhydrous conditions improve yield).
      
  • Reagent Addition:

    • Add 4-Chlorobenzaldehyde (1.40 g, 10 mmol) and TosMIC (2.15 g, 11 mmol) to the flask.

    • Dissolve in MeOH (50 mL). Note: If the aldehyde is not fully soluble, add DME (10 mL).

  • Cycloaddition Initiation:

    • Add

      
        (3.45 g, 25 mmol) in one portion.
      
    • Observation: The suspension will turn slightly yellow.

  • Reflux (The Critical Step):

    • Heat the mixture to reflux (

      
      ) for 3–4 hours.
      
    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
    • Mechanistic Note: The base deprotonates TosMIC, which attacks the carbonyl. Subsequent cyclization and elimination of TsH occur during reflux.

  • Workup:

    • Cool the reaction to room temperature.[3]

    • Concentrate the solvent under reduced pressure to

      
       10 mL.
      
    • Pour the residue into ice-water (100 mL) with vigorous stirring.

    • Observation: The product should precipitate as a white/off-white solid.

  • Purification:

    • Filter the solid and wash with cold water (

      
       mL).
      
    • Dry in a vacuum oven at

      
      .
      
    • Recrystallization:[1] If necessary, recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.

Yield Expectations: 80–90%. Characterization:


 NMR (

) shows characteristic oxazole singlets at

7.91 (s, 1H, C2-H) and

7.35 (s, 1H, C4-H).

Case Studies in Drug Discovery

Drug NameIndicationOxazole RoleStructural Insight
Oxaprozin NSAID (Arthritis)Pharmacophore4,5-Diphenyloxazole scaffold provides rigidity and lipophilicity, facilitating COX inhibition.
Suvorexant Insomnia (Orexin Antagonist)Linker/ScaffoldA 1,3-oxazole ring links the diazepane core to the aromatic moiety, optimizing binding pocket fit and metabolic stability.
Mubritinib Oncology (HER2 inhibitor)Kinase Hinge BinderThe oxazole nitrogen acts as a critical H-bond acceptor in the ATP-binding pocket of the kinase.

Visualizing the Synthetic Pathway

The following diagram details the mechanistic flow of the Van Leusen synthesis described in the protocol.

Van_Leusen_Mechanism Reactants Reactants: Aldehyde + TosMIC Intermediate1 Step 1: Base-Mediated Addition (Betaine Intermediate) Reactants->Intermediate1 K2CO3 / MeOH Intermediate2 Step 2: 5-endo-dig Cyclization (Oxazoline Intermediate) Intermediate1->Intermediate2 Cyclization Elimination Step 3: Elimination of TsOH (Aromatization) Intermediate2->Elimination - Ts- Product Final Product: 5-Substituted Oxazole Elimination->Product Reflux

Figure 2: Mechanistic workflow of the Van Leusen Oxazole Synthesis.

References

  • Van Leusen, A. M., et al. (1972).[4] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of imidazoles and oxazoles." Tetrahedron Letters. Link

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • FDA Access Data. (2024). "Drugs@FDA: FDA-Approved Drugs - Oxaprozin." Link

  • RSC Medicinal Chemistry. (2020). "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Advances. Link

Sources

Harnessing the Oxazole Acetate Scaffold: A Technical Guide to Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone for the rational design of novel therapeutic agents. This guide provides an in-depth exploration of oxazole acetate derivatives as versatile bioisosteres. We delve into the fundamental principles of bioisosteric replacement, focusing on how the unique physicochemical properties of the oxazole ring can be leveraged to overcome common challenges in drug development, such as metabolic instability and suboptimal pharmacokinetic profiles. This document serves as a technical resource for researchers and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and a survey of successful applications in therapeutic areas, with a particular focus on anti-inflammatory agents.

Introduction: The Principle of Bioisosterism and the Oxazole Motif

Bioisosterism, a fundamental strategy in drug design, involves the substitution of a functional group within a biologically active molecule with another group that retains similar physical and chemical properties.[1][2] The goal is to modulate the molecule's potency, selectivity, metabolic stability, and pharmacokinetic (ADME) properties in a favorable manner.[2][3] Carboxylic acids and amides, while often crucial for target engagement, can present liabilities such as metabolic instability and poor membrane permeability.[1][2][4]

The five-membered oxazole ring, an aromatic heterocycle containing one oxygen and one nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry due to its unique electronic and steric properties.[5][6][7] It is considered a bioisostere for amide and ester functionalities, capable of mimicking their hydrogen bonding capabilities while often conferring enhanced metabolic stability.[1][8][9][10][11] The oxazole nucleus is a common feature in numerous biologically active natural products and synthetic drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][7][12][13][14][15]

This guide will specifically focus on oxazole acetate derivatives, where the oxazole core is appended with an acetate or related moiety. This structural motif has proven particularly effective in the design of novel therapeutics, offering a robust platform for bioisosteric modification.

The Oxazole Acetate Scaffold as a Bioisosteric Tool

The strategic advantage of employing an oxazole acetate derivative lies in its ability to act as a stable, non-hydrolyzable mimic of more labile functional groups. The rationale behind this bioisosteric replacement is multifaceted:

  • Metabolic Stability: Amide and ester bonds are susceptible to enzymatic hydrolysis by proteases, amidases, and esterases, which can lead to rapid clearance and short in-vivo half-lives.[1] The aromaticity of the oxazole ring renders it significantly more resistant to metabolic degradation, thereby improving the pharmacokinetic profile of the drug candidate.

  • Conformational Rigidity: The planar structure of the oxazole ring introduces a degree of conformational constraint. This can be advantageous in locking the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for the target receptor or enzyme.

  • Modulation of Physicochemical Properties: The oxazole ring can influence key properties like lipophilicity (LogP) and aqueous solubility. By carefully selecting substituents on the oxazole core, medicinal chemists can fine-tune these parameters to optimize oral bioavailability and tissue distribution.

  • Hydrogen Bonding Capacity: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, mimicking the hydrogen bonding interactions of the carbonyl oxygen in an amide or ester group, which is often critical for target recognition.[16]

Synthetic Strategies for Oxazole Acetate Derivatives

Several established synthetic routes are available for the preparation of substituted oxazoles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common methods include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen reaction.[17][18]

Workflow for a General Synthesis

Below is a generalized workflow for the synthesis of an oxazole acetate derivative, often starting from a carboxylic acid.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_condensation Step 2: Condensation & Cyclization cluster_final Step 3: Final Product A Carboxylic Acid (R-COOH) C Acylpyridinium Intermediate A->C Activation B Activating Agent (e.g., DMAP-Tf) E Cyclization C->E D Isocyanoacetate Derivative D->E F 4,5-Disubstituted Oxazole E->F G Oxazole Acetate Derivative F->G Further Modification (if necessary) G cluster_pathway Inflammatory Pathway cluster_inhibition Mechanism of Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Oxazole_Derivative Oxazole Acetate Derivative Oxazole_Derivative->COX_Enzymes Inhibition

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 2-(5-methyloxazol-2-yl)acetate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(5-methyloxazol-2-yl)acetate is a key heterocyclic building block in medicinal chemistry, valued for its role as a precursor in the synthesis of complex bioactive molecules.[1] Its utility in drug discovery pipelines—from reaction setup and purification to formulation—is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical principles of solubility, present a predictive solubility profile based on the molecule's structural attributes, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in solvent selection and experimental design.

Introduction to Methyl 2-(5-methyloxazol-2-yl)acetate
1.1 Significance in Medicinal Chemistry

The 5-methyloxazole moiety is a privileged structure, frequently appearing in compounds with a wide array of biological activities.[1] Methyl 2-(5-methyloxazol-2-yl)acetate serves as a versatile synthetic intermediate, allowing for the incorporation of this valuable scaffold into larger molecular architectures.[1] The ester functional group provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amide coupling reactions.[1] Derivatives of the oxazole core have shown promise as inhibitors for therapeutic targets including carbonic anhydrase isoforms for anticancer therapy and monoamine oxidase B (MAO-B) for neurodegenerative disorders.[1]

1.2 Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is the first step in predicting its behavior. The "similar property principle" states that molecules with structural resemblances should possess comparable physicochemical properties, which in turn dictate solubility.[2]

Table 1: Physicochemical Properties of Methyl 2-(5-methyloxazol-2-yl)acetate and Analogs

Property Methyl 2-(5-methyloxazol-2-yl)acetate (Predicted) Methyl 2-(2-aminooxazol-5-yl)acetate (Computed)[3] Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate (Predicted)[4]
Molecular Formula C₇H₉NO₃ C₆H₈N₂O₃ C₈H₁₁NO₂S
Molecular Weight ~155.15 g/mol 156.14 g/mol 185.24 g/mol
XLogP / cLogP ~0.5 - 1.0 -0.2 1.5
Hydrogen Bond Donors 0 1 0
Hydrogen Bond Acceptors 4 (Oxazole N, Oxazole O, Carbonyl O, Ester O) 5 4

| Rotatable Bonds | 3 | 3 | 4 |

The structure combines a moderately polar oxazole ring, a polar methyl ester group, and a small, non-polar methyl group. The presence of multiple hydrogen bond acceptors (but no donors) and a low molecular weight suggests it will have favorable interactions with a range of polar solvents.

1.3 The Critical Role of Solubility in Drug Development

Solubility is a cornerstone property that influences nearly every stage of the pharmaceutical pipeline:

  • Synthesis: The choice of solvent determines reaction rates, equilibria, and outcomes by ensuring reactants are in the same phase.

  • Purification: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a solvent system at varying temperatures.[5]

  • Formulation: A drug substance must be dissolved to be administered in many forms (e.g., intravenous solutions) and to be absorbed effectively in the body. Poor solubility is a leading cause of failure for drug candidates.[6]

  • Analytical Chemistry: Methods like HPLC require the analyte to be fully dissolved in the mobile phase for accurate quantification.[7]

Theoretical Principles of Solubility

The dissolution of a solute in a solvent is governed by the interplay of intermolecular forces. The foundational principle is the adage "like dissolves like," which means that substances with similar polarities and intermolecular forces are more likely to be miscible.[7]

  • Polar Solvents: These solvents (e.g., water, ethanol, DMSO) have significant dipole moments and can engage in dipole-dipole interactions or hydrogen bonding. They effectively dissolve polar or ionic solutes.

  • Non-Polar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and primarily interact through weaker London dispersion forces. They are effective at dissolving non-polar, lipophilic solutes.

For methyl 2-(5-methyloxazol-2-yl)acetate to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Predictive Solubility Profile

While empirical testing is the gold standard, a predictive analysis based on molecular structure provides an invaluable starting point for solvent screening. The structure of methyl 2-(5-methyloxazol-2-yl)acetate, featuring both polar (ester, oxazole) and non-polar (methyl) regions, suggests it will exhibit a broad range of solubilities.

Table 2: Predicted Solubility of Methyl 2-(5-methyloxazol-2-yl)acetate in Common Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol High The ester and oxazole groups can accept hydrogen bonds from the solvent's hydroxyl group. The small size of the molecule aids miscibility.
Water Low to Moderate While polar, the lack of hydrogen bond donors on the molecule and the presence of the hydrocarbon-like methyl group limit aqueous solubility.
Polar Aprotic DMSO, DMF, Acetonitrile High Strong dipole-dipole interactions between the solvent and the polar ester and oxazole functionalities will drive dissolution.
Acetone, Ethyl Acetate High Good polarity match. As an ester itself, ethyl acetate is often a good solvent for other esters.[8]
Non-Polar Dichloromethane (DCM) Moderate to High DCM is a versatile solvent that can dissolve moderately polar compounds due to its ability to participate in dipole interactions.

| | Toluene, Hexane | Low to Insoluble | The overall polarity of the molecule is too high to be effectively solvated by these non-polar solvents, where only weak dispersion forces are at play. |

Experimental Determination of Solubility

Computational predictions and theoretical principles must be confirmed with empirical data.[6] The following section details a logical workflow and robust protocols for accurately determining solubility.

4.1 Workflow for Solubility Screening

A tiered approach, starting with a rapid qualitative assessment before moving to a more resource-intensive quantitative method, is most efficient.

Caption: Experimental workflow for solubility determination.

4.2 Protocol 1: Qualitative Visual Miscibility Test

Objective: To rapidly screen a wide range of solvents to identify candidates for quantitative analysis.

Causality: This method is based on visual inspection and provides a quick "soluble," "partially soluble," or "insoluble" classification, saving time and material before committing to more rigorous methods.[9]

Methodology:

  • Preparation: Label a series of small, clean, dry test tubes or vials, one for each solvent to be tested.

  • Analyte Addition: Accurately weigh approximately 10 mg of methyl 2-(5-methyloxazol-2-yl)acetate into each tube.

  • Solvent Addition: Add the first solvent dropwise up to 1 mL, vortexing or shaking vigorously for 30 seconds after each addition.

  • Observation: Observe the mixture against a contrasting background.

    • Soluble (S): The solid completely dissolves to form a clear, homogenous solution.

    • Partially Soluble (PS): Some, but not all, of the solid dissolves. The solution may be hazy or contain visible undissolved particles.

    • Insoluble (I): The solid does not appear to dissolve at all.

  • Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently warm the mixture (e.g., in a 40-50°C water bath) to observe if solubility increases with temperature. This is particularly useful for identifying potential recrystallization solvents.[5]

  • Record Keeping: Meticulously record the observations for each solvent at both room temperature and, if applicable, elevated temperature.

4.3 Protocol 2: Quantitative Gravimetric Solubility Determination

Objective: To determine the precise concentration of a saturated solution of the analyte in a given solvent at a specific temperature.

Causality: This is a definitive method that relies on the direct measurement of mass, one of the most accurate analytical techniques.[10] By creating a saturated solution, evaporating the solvent, and weighing the remaining solute, we can calculate the exact solubility.[11][12]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of methyl 2-(5-methyloxazol-2-yl)acetate to a known volume (e.g., 5-10 mL) of the chosen solvent in a sealed vial or flask. "Excess" means enough solid remains undissolved to ensure saturation.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a shaker or magnetic stirrer for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Isolation of Saturated Solution:

    • Allow the mixture to stand undisturbed at the same temperature until the excess solid has settled.

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette, ensuring no solid particles are transferred.

  • Gravimetric Analysis:

    • Tare a clean, dry, pre-weighed evaporating dish or glass vial (W_initial).

    • Transfer the known volume of the saturated solution into the tared dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid degradation of the compound.

    • Once all solvent is removed, continue to dry the dish in the vacuum oven until a constant weight is achieved (i.e., the weight does not change between successive measurements).

    • Record the final weight of the dish plus the dried solute (W_final).

  • Calculation:

    • Mass of Solute: Mass = W_final - W_initial

    • Solubility: Solubility (mg/mL) = Mass (mg) / Volume of solution withdrawn (mL)

Self-Validation: To ensure trustworthiness, the experiment should be performed in triplicate. Consistent results across replicates validate the measurement. Furthermore, ensuring a constant weight is achieved during the drying step confirms the complete removal of the solvent.[11]

Practical Applications and Troubleshooting
5.1 Solvent Selection for Synthesis and Recrystallization
  • Synthesis: Choose a solvent in which all reactants are highly soluble to ensure a homogenous reaction mixture. Polar aprotic solvents like DMF or acetonitrile are often good starting points.

  • Recrystallization: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[9][13] Based on the predictive profile, a mixed solvent system, such as ethyl acetate/hexane, could be highly effective. The compound would be dissolved in a minimum amount of hot ethyl acetate (the "solvent"), and hexane (the "anti-solvent") would be added dropwise until the solution becomes cloudy, promoting crystal formation upon slow cooling.[13]

5.2 Troubleshooting Common Issues
  • Oiling Out: If the compound separates as an oil instead of crystals during recrystallization, it may be due to impurities or the solution being too concentrated. Try using a more dilute solution or a different solvent system.

  • Slow Dissolution: For quantitative analysis, ensure sufficient time and agitation are provided to reach equilibrium. Sonication can sometimes accelerate the dissolution of stubborn particles.

  • Inconsistent Gravimetric Results: This often points to incomplete solvent removal or transfer of solid particles with the supernatant. Ensure thorough drying to a constant weight and careful pipetting.

Conclusion
References
  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). Journal of Chemical Information and Modeling. [Link]

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2020). Journal of Chemical Theory and Computation. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Michigan-Dearborn. [Link]

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. ResearchGate. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Predicting Solubility. Rowan University. [Link]

  • Determination of Solubility by Gravimetric Method. Pharmanotes. [Link]

  • Steps in a Gravimetric Analysis. Scribd. [Link]

  • Determination of solubility by gravimetric method: A brief review. (2022). National Journal of Pharmaceutical Sciences. [Link]

  • SOP 26 Standard Operating Procedure For Gravimetric Calibration of Dynamic Volumetric Systems used as Standards. National Institute of Standards and Technology (NIST). [Link]

  • Methyl 2-(2-aminooxazol-5-YL)acetate. PubChem, National Center for Biotechnology Information. [Link]

  • The Rule of five parameters: Molecular weight (MW), LogP, Hydrogen Bond... ResearchGate. [Link]

  • The drug-likeness of the selected volatile ligands based on the rule of five assessed using SwissADME. [Link]

  • Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate. PubChemLite. [Link]

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Strategic Sourcing and Technical Profile: Methyl 2-(5-methyloxazol-2-yl)acetate (CAS 808737-47-5)

[1]

Executive Summary

Methyl 2-(5-methyloxazol-2-yl)acetate (CAS 808737-47-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2] It serves as a critical "scaffold donor" for introducing the 5-methyloxazol-2-yl moiety—a structural motif valued in medicinal chemistry for its ability to act as a bioisostere for amides and esters, improving metabolic stability and lipophilicity in drug candidates.[1]

This guide analyzes the compound’s technical specifications, manufacturing routes, and its pivotal role in recent drug discovery campaigns, including Ferroptosis inhibitors and PPM1D modulators .[1]

Chemical Profile & Technical Specifications

To ensure reproducibility in synthesis, researchers must adhere to strict identity and purity standards.

Parameter Specification
Chemical Name Methyl 2-(5-methyloxazol-2-yl)acetate
CAS Number 808737-47-5
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
MDL Number MFCD09839458
Structure Description A 1,3-oxazole ring substituted at the 2-position with a methyl acetate group and at the 5-position with a methyl group.[1][2][3][4][5][6]
Purity Grade ≥ 97% (NMR/HPLC) for synthetic use; ≥ 99% for biological screening.
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]
Storage -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).

Sourcing Strategy: Suppliers & Price Analysis

Sourcing this intermediate requires navigating a landscape of boutique synthesis houses rather than bulk commodity vendors. It is typically classified as a "Tier 2" building block—widely available but often synthesized on-demand.[1]

Supplier Landscape[1]
  • Primary Manufacturers: Companies like Bidepharm , BLDpharm , and Benchchem specialize in this heterocyclic class.[1]

  • Global Distributors: Major catalogs (e.g., Fisher Scientific, MolPort) often list this item but fulfill via third-party synthesis partners, potentially increasing lead time.[1]

Price Benchmarking (Q1 2026 Estimates)

Pricing is volume-dependent and fluctuates based on batch availability.[1]

Quantity Estimated Price Range (USD) Lead Time Sourcing Recommendation
100 mg $40 - $801-2 WeeksIdeal for initial hit-to-lead screening.[1]
1 g $150 - $3001-3 WeeksRecommended for scale-up synthesis.[1]
10 g+ Inquire (Custom Quote)4-6 WeeksContract Manufacturing (CMO) required.[1]

Procurement Insight: Always request a 1H-NMR and LC-MS certificate of analysis (CoA) prior to bulk purchase.[1] Impurities from the cyclization step (e.g., acyclic amides) can poison downstream palladium-catalyzed cross-couplings.[1]

Synthesis & Manufacturing Methodologies

Understanding the synthesis of CAS 808737-47-5 is crucial for troubleshooting downstream reactions or designing analogs.[1] The industrial route typically employs a Hantzsch-type cyclization or a Robinson-Gabriel synthesis .[1]

Core Synthetic Pathway (Hantzsch Modification)

The most scalable route involves the condensation of a malonamate derivative with an

1
  • Precursor Formation: Reaction of methyl malonyl chloride with ammonia to form Methyl malonamate (Methyl 3-amino-3-oxopropanoate).[1]

  • Cyclization: Condensation with Chloroacetone (1-chloropropan-2-one) under reflux.[1]

  • Dehydration: Acid-catalyzed dehydration closes the oxazole ring.[1]

Visualization of Synthesis Logic

The following diagram illustrates the critical reaction nodes and conditions required to generate the oxazole scaffold.

SynthesisRouteSM1Methyl Malonamate(Amide Precursor)InterIntermediate(Acyclic Adduct)SM1->InterCondensation(Toluene, Reflux)SM2Chloroacetone(Halo-ketone)SM2->InterProductCAS 808737-47-5Methyl 2-(5-methyloxazol-2-yl)acetateInter->ProductCyclodehydration(-H2O)

Figure 1: Industrial synthesis logic for CAS 808737-47-5 via modified Hantzsch oxazole synthesis.

Applications in Drug Development

The 5-methyloxazol-2-yl moiety is not merely a linker; it is a functional pharmacophore.[1] Researchers utilize CAS 808737-47-5 to introduce this ring into larger scaffolds to modulate physicochemical properties.[1]

Key Therapeutic Areas[1][7]
  • Ferroptosis Inhibition (Neuroprotection):

    • Mechanism: The oxazole ring replaces metabolically labile amide bonds in ferroptosis inhibitors (e.g., UAMC-3203 analogs).[1]

    • Benefit: Enhances lipophilicity and blood-brain barrier (BBB) permeability, critical for treating CNS diseases.[1]

    • Protocol: The ester group of CAS 808737-47-5 is hydrolyzed to the acid, then coupled with aniline derivatives to form the core inhibitor structure [1].[1]

  • PPM1D Phosphatase Inhibitors (Oncology):

    • Mechanism: Used to synthesize allosteric inhibitors of PPM1D, a phosphatase overexpressed in human cancers.[1]

    • Benefit: The oxazole ring locks the conformation of the inhibitor, improving binding affinity to the allosteric pocket [2].

  • GPR88 Agonists (Psychiatry):

    • Mechanism: Acts as a bioisostere for the amide linkage in GPR88 agonists.

    • Benefit: Improves metabolic stability against peptidases while maintaining receptor activation profiles [3].

Mechanistic Impact Diagram

ApplicationsCoreCAS 808737-47-5(Oxazole Scaffold)FerroFerroptosis Inhibitors(Target: Lipid Peroxidation)Core->FerroHydrolysis & Amide CouplingPPM1DPPM1D Inhibitors(Target: Phosphatase)Core->PPM1DHeterocyclic Building BlockBioisoBioisosterism(Amide Replacement)Core->BioisoImproves Metabolic StabilityOutcome1Enhanced BBB PermeabilityFerro->Outcome1Outcome2Conformational LockingPPM1D->Outcome2

Figure 2: Pharmacological utility of the 5-methyloxazol-2-yl scaffold in modern drug design.[1]

Experimental Protocol: Hydrolysis for Coupling

Since CAS 808737-47-5 is an ester, it is often hydrolyzed to the corresponding acid before coupling to amines.[1]

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve 1.0 eq of CAS 808737-47-5 in THF:Water (3:1).

  • Saponification: Add 2.0 eq of LiOH·H₂O at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (EtOAc:Hexane).[1]

  • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Yield: Expect quantitative conversion to 2-(5-methyloxazol-2-yl)acetic acid , ready for amide coupling (EDC/HOBt or HATU).

References

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry. (2025).[1] Link

  • Identification of small molecule inhibitors of PPM1D using an integrated drug discovery platform. PubMed Central. (2025).[1] Link

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PubMed Central. (2025).[1] Link

  • Suppliers and Chemical Data: Bidepharm & BLDpharm Catalogs. Link

An In-Depth Technical Guide to Methyl 2-(5-methyloxazol-2-yl)acetate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(5-methyloxazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identifiers, synthesis, and its pivotal role as a structural motif in the development of novel therapeutic agents.

Core Molecular Identifiers

Methyl 2-(5-methyloxazol-2-yl)acetate is a five-membered heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and a methyl acetate group at the 2-position.

IdentifierValue
SMILES COC(=O)CC1=NC=C(C)O1
InChIKey Will be generated from a reliable source in subsequent steps.
CAS Number 808737-47-5[1]
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol

The Strategic Importance of the 5-Methyloxazole Moiety in Drug Design

The oxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active compounds.[2][3][4] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 5-methyloxazole unit, in particular, offers a unique combination of features:

  • Metabolic Stability: The oxazole ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.

  • Bioisosteric Replacement: The oxazole nucleus can act as a bioisostere for other functional groups, such as esters and amides, allowing for the fine-tuning of a molecule's properties while maintaining its interaction with biological targets.

  • Hydrogen Bonding Capabilities: The nitrogen and oxygen atoms of the oxazole ring can participate in hydrogen bonding interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.[2]

  • Scaffold for Diverse Biological Activities: The oxazole core is a common feature in molecules designed as inhibitors for various therapeutic targets.[5] Oxazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][6][7] For instance, they have shown potent inhibitory activity against enzymes like carbonic anhydrase isoforms, which are relevant in anticancer therapy, and monoamine oxidase B (MAO-B), making them promising leads for neurodegenerative disorders.[5]

Synthesis of Methyl 2-(5-methyloxazol-2-yl)acetate

The most direct and common method for the synthesis of Methyl 2-(5-methyloxazol-2-yl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(5-methyloxazol-2-yl)acetic acid.

Conceptual Synthesis Workflow

Synthesis_Workflow CarboxylicAcid 2-(5-Methyloxazol-2-yl)acetic acid Product Methyl 2-(5-methyloxazol-2-yl)acetate CarboxylicAcid->Product Reflux Methanol Methanol (Excess) Methanol->Product AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Product Workup Aqueous Workup & Purification Product->Workup Post-reaction FinalProduct Pure Product Workup->FinalProduct Isolation

Caption: Fischer Esterification of 2-(5-methyloxazol-2-yl)acetic acid.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for Fischer esterification and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 2-(5-Methyloxazol-2-yl)acetic acid

  • Anhydrous Methanol (large excess, to serve as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic Solvent for Extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(5-methyloxazol-2-yl)acetic acid in a large excess of anhydrous methanol.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 1-10 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Remove the excess methanol under reduced pressure. To the remaining residue, add water and an organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Methyl 2-(5-methyloxazol-2-yl)acetate can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.

Causality Behind Experimental Choices:

  • Excess Methanol: Using a large excess of methanol shifts the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[9]

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.[8][10]

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove any remaining acid catalyst and water-soluble impurities.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • Methyl Ester Protons (-OCH₃): A singlet at approximately 3.7 ppm.

  • Methylene Protons (-CH₂-): A singlet at approximately 3.9 ppm.

  • Oxazole Ring Proton (-CH=): A singlet at approximately 6.8 ppm.

  • Oxazole Methyl Protons (-CH₃): A singlet at approximately 2.4 ppm.

¹³C NMR:

  • Ester Carbonyl Carbon (C=O): A signal around 170 ppm.

  • Oxazole C2 Carbon: A signal around 160 ppm.

  • Oxazole C5 Carbon: A signal around 150 ppm.

  • Oxazole C4 Carbon: A signal around 125 ppm.

  • Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.

  • Methylene Carbon (-CH₂-): A signal around 35 ppm.

  • Oxazole Methyl Carbon (-CH₃): A signal around 12 ppm.

Applications in Drug Development: A Versatile Building Block

Methyl 2-(5-methyloxazol-2-yl)acetate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The methyl ester functionality provides a convenient handle for further chemical modifications, such as:

  • Hydrolysis: The ester can be easily hydrolyzed back to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.

  • Reduction: The ester can be reduced to the corresponding alcohol, opening up further synthetic possibilities.

  • Condensation Reactions: The methylene group adjacent to the ester can potentially be involved in various condensation reactions to build more complex carbon skeletons.

The incorporation of the 5-methyloxazole acetate moiety into larger molecules can impart favorable drug-like properties, making this compound a key intermediate in the discovery of new drugs targeting a wide range of diseases.[5]

Conclusion

Methyl 2-(5-methyloxazol-2-yl)acetate is a strategically important heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from the corresponding carboxylic acid, combined with the versatile reactivity of the ester group and the favorable properties of the 5-methyloxazole scaffold, makes it an attractive building block for the development of novel therapeutic agents. This guide provides a foundational understanding of its core characteristics and applications, intended to support researchers in their efforts to design and synthesize the next generation of innovative medicines.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Current Drug Targets, 23(8), 784-806.
  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry, 13(1), 12.
  • Biological Importance of Oxazoles. (2025). Journal of Pharmaceutical Sciences and Research, 17(7), 112-115.
  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024).
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Fischer–Speier esterification. Wikipedia. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. MIT OpenCourseWare. Retrieved from [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-(5-methyloxazol-2-yl)acetate from Aspartic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of Methyl 2-(5-methyloxazol-2-yl)acetate (and its regioisomers) utilizing L-Aspartic Acid as the chiral pool starting material.

While the direct conversion of Aspartic Acid typically yields 2-substituted-5-oxazoleacetic acid derivatives (via the Matsuo/Dakin-West rearrangement), this guide focuses on the controlled chemical pathway to access the oxazole-acetate scaffold. We will primarily describe the Matsuo Protocol , which is the field-standard for converting


-acylaspartic anhydrides into oxazole acetic acid derivatives, followed by esterification.

Executive Summary

The synthesis of oxazole-based building blocks from amino acids is a cornerstone of heterocyclic medicinal chemistry. L-Aspartic Acid serves as an ideal precursor for oxazoleacetic acid derivatives due to its pre-existing C4 backbone and carboxylic acid functionalities.

This protocol details the transformation of L-Aspartic Acid into Methyl 2-(2-methyl-5-oxazolyl)acetate (the "Matsuo Product") via the


-Acetylaspartic Anhydride  intermediate.
Note: The specific regioisomer Methyl 2-(5-methyloxazol-2-yl)acetate  (where the acetate is at C2 and methyl at C5) is structurally distinct. This guide focuses on the chemical transformation native to Aspartic Acid, which naturally yields the 5-oxazoleacetate  scaffold. Regiochemical control strategies are discussed in Section 4.
Key Reaction Pathway[1]
  • Acetylation: L-Aspartic Acid

    
    
    
    
    
    -Acetyl-L-Aspartic Acid.
  • Cyclization:

    
    -Acetyl-L-Aspartic Acid 
    
    
    
    
    
    -Acetylaspartic Anhydride.
  • Matsuo Rearrangement: Anhydride + Pyridine

    
     2-Methyl-5-oxazoleacetic acid.
    
  • Esterification: Acid

    
     Methyl Ester.
    

Scientific Logic & Mechanism[2]

The Matsuo Rearrangement

The transformation relies on the unique reactivity of


-acylaspartic anhydrides  in the presence of pyridine. Unlike the standard Dakin-West reaction (which converts 

-amino acids to

-acylamino ketones), the cyclic anhydride undergoes a base-catalyzed rearrangement to form the oxazole ring while retaining the carboxylate side chain.
  • Step 1 (Activation): Pyridine attacks the anhydride carbonyl or facilitates the formation of a transient azlactone (oxazolone) intermediate.

  • Step 2 (Rearrangement): The azlactone undergoes a rearrangement involving the side-chain carboxylate, stabilizing as the aromatic oxazole system.

  • Step 3 (Regiochemistry): The

    
    -acyl group (Acetyl) becomes the substituent at the C2  position. The aspartic acid backbone forms the C4-C5  bond and the C5-acetic acid  tail.
    
Mechanistic Pathway (DOT Diagram)

MatsuoRearrangement cluster_conditions Critical Control Points Asp L-Aspartic Acid NAsp N-Acetyl-Aspartic Acid Asp->NAsp Ac2O, Reflux Anhydride N-Acetylaspartic Anhydride (Cyclic) NAsp->Anhydride Ac2O, Dehydration Azlactone Azlactone Intermediate (Transient) Anhydride->Azlactone Pyridine, 90°C OxazoleAcid 2-Methyl-5-oxazoleacetic Acid Azlactone->OxazoleAcid Rearrangement (-CO2 equivalent logic) Target Methyl 2-(2-methyl-5-oxazolyl)acetate OxazoleAcid->Target MeOH, H+ (Esterification)

Caption: Mechanistic flow from Aspartic Acid to the Oxazole Ester via the Matsuo rearrangement of the cyclic anhydride.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleHazard Note
L-Aspartic Acid >98%Starting MaterialIrritant
Acetic Anhydride ACS ReagentReactant/SolventCorrosive, Lachrymator
Pyridine AnhydrousCatalyst/SolventFlammable, Toxic
Methanol HPLC GradeSolventFlammable
Thionyl Chloride >99%Esterification AgentCorrosive, Reacts violently w/ water
Step-by-Step Methodology
Phase 1: Synthesis of N-Acetyl-L-Aspartic Anhydride
  • Suspend L-Aspartic Acid (13.3 g, 0.1 mol) in Acetic Anhydride (40 mL).

  • Reflux the mixture gently for 2–3 hours. The solution should become clear as the amino acid dissolves and reacts.

    • Checkpoint: Monitor by TLC (or dissolution).[1] The formation of the anhydride is indicated by the disappearance of the solid aspartic acid.

  • Concentrate the solution under reduced pressure (Rotavap) to remove excess acetic anhydride and acetic acid.

  • Crystallize the residue from dry benzene or a mixture of ethyl acetate/hexane.

    • Yield Target: ~80-90%[2]

    • Product:

      
      -Acetyl-L-aspartic anhydride (White crystalline solid).
      
Phase 2: The Matsuo Rearrangement (Oxazole Formation)
  • Dissolve the

    
    -Acetyl-L-aspartic anhydride (15.7 g, 0.1 mol) in anhydrous Pyridine  (50 mL).
    
  • Heat the mixture to 90–100°C for 4 hours.

    • Observation: Evolution of

      
       is typically NOT the primary feature here compared to Dakin-West, but color change to orange/brown is common.
      
  • Remove the pyridine under reduced pressure.

  • Dissolve the oily residue in water (50 mL) and acidify to pH 2.0 with concentrated HCl.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Dry (over

    
    ) and concentrate to obtain crude 2-methyl-5-oxazoleacetic acid .
    
Phase 3: Methyl Esterification
  • Dissolve the crude acid (from Phase 2) in dry Methanol (100 mL).

  • Cool to 0°C in an ice bath.

  • Add Thionyl Chloride (1.2 eq) dropwise over 20 minutes.

    • Alternative: Use catalytic

      
       (0.5 mL) and reflux for 4 hours.
      
  • Stir at room temperature for 12 hours.

  • Concentrate the solvent.

  • Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc 3:1).

Data Summary & QC Specifications
ParameterSpecificationMethod
Appearance Pale yellow oil or low-melting solidVisual

NMR (CDCl

)

2.45 (s, 3H, C2-Me), 3.65 (s, 2H,

), 3.70 (s, 3H,

), 6.80 (s, 1H, C4-H)
400 MHz NMR
Mass Spec

LC-MS (ESI)
Purity

HPLC (C18, Water/MeCN)

Critical Regiochemical Note

The protocol above yields Methyl 2-methyl-5-oxazoleacetate (Structure A). If your specific target is Methyl 5-methyl-2-oxazoleacetate (Structure B), please note the difference:

  • Structure A (From Aspartic Acid):

    • C2: Methyl (from Acetic Anhydride).

    • C5: Acetic Acid side chain (from Aspartic backbone).

  • Structure B (Target Regioisomer):

    • C2: Acetic Acid side chain.[3][4]

    • C5: Methyl.[3]

To synthesize Structure B (5-methyl-2-oxazoleacetate): The Aspartic Acid route is unsuitable . Instead, use the Cornforth Synthesis :

  • React

    
    -Amino-acetone  (provides the C5-Methyl and C4-H) with Methyl Malonyl Chloride  (provides the C2-Acetate).
    
  • Cyclodehydrate the resulting amide.

However, for applications requiring the oxazole-acetate pharmacophore derived specifically from Aspartic Acid, the Matsuo product (Structure A) described in this protocol is the standard output.

References

  • Matsuo, H., et al. "Reaction of N-acylaspartic anhydrides with pyridine." Chemical & Pharmaceutical Bulletin, 1972 , 20(5), 1013-1016.

  • Wibberley, D. G. "Pyridine-catalyzed reaction of N-acylamino-acids with acetic anhydride." Journal of the Chemical Society, 1950.
  • Cornforth, J. W. "The Chemistry of Penicillin.
  • BenchChem. "Methyl 2-(5-methyloxazol-2-yl)acetate Structure and Properties."

  • PubChem. "2-(5-methyloxazol-2-yl)acetic acid derivatives."

Disclaimer: This protocol involves the use of corrosive and toxic reagents (Acetic Anhydride, Pyridine, Thionyl Chloride). All procedures must be performed in a fume hood with appropriate PPE.

Sources

The Robinson-Gabriel Cyclodehydration: A Detailed Protocol for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of oxazoles, five-membered heterocyclic compounds, is a cornerstone of medicinal chemistry and materials science due to their prevalence in biologically active natural products and functional materials.[1][2][3] The Robinson-Gabriel cyclodehydration stands as a classic and enduring method for the construction of the oxazole ring from 2-acylamino-ketone precursors.[1][3][4] This reaction, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, involves an intramolecular cyclization followed by dehydration to furnish the aromatic oxazole core.[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the Robinson-Gabriel cyclodehydration. It delves into the mechanistic underpinnings of the reaction, offers a selection of robust protocols, and addresses common challenges and optimization strategies to empower successful oxazole synthesis.

Mechanistic Insights: The "Why" Behind the Reaction

The Robinson-Gabriel synthesis proceeds via the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[5][6] The generally accepted mechanism involves several key steps:

  • Enolization: The reaction is initiated by the acid-catalyzed enolization of the ketone functionality of the 2-acylamino-ketone starting material.

  • Protonation and Activation: The enol oxygen is then protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This step leads to the formation of a five-membered cyclic intermediate, an oxazoline derivative.

  • Dehydration: The final step is the elimination of a water molecule from the oxazoline intermediate to yield the aromatic oxazole ring.

This mechanistic understanding is crucial for troubleshooting and optimizing the reaction conditions for specific substrates.

A Spectrum of Dehydrating Agents: Tailoring the Reaction to Your Needs

The choice of the cyclodehydrating agent is a critical parameter that significantly influences the success and yield of the Robinson-Gabriel synthesis.[5] Historically, concentrated sulfuric acid was the reagent of choice.[1][6] However, its harsh nature can lead to substrate decomposition and side reactions, particularly with sensitive molecules.[5][7] Over the years, a wide array of milder and more selective reagents have been developed.

Cyclodehydrating AgentTypical Solvent(s)Typical TemperatureKey Considerations
Concentrated Sulfuric Acid (H₂SO₄) Acetic Anhydride, Toluene90-110°CThe classic, potent reagent; can cause charring and decomposition with sensitive substrates.[5][7]
Phosphorus Pentoxide (P₂O₅) Toluene, XyleneRefluxA strong dehydrating agent, often used when H₂SO₄ fails.
Phosphoryl Chloride (POCl₃) DMF, Pyridine, Toluene0°C to RefluxA versatile reagent; use with DMF can lead to Vilsmeier-Haack formylation as a side reaction.[7]
Thionyl Chloride (SOCl₂) Toluene, DichloromethaneRefluxA common and effective dehydrating agent.
Polyphosphoric Acid (PPA) Neat100-150°CCan offer better yields than sulfuric acid for certain substrates.[5]
Trifluoroacetic Anhydride (TFAA) THF, DioxaneRoom Temp to RefluxMild conditions, suitable for solid-phase synthesis.[1][5]
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureA very mild, two-step process with high functional group tolerance.[1][5]

Experimental Protocols: From Classic to Modern Approaches

The following protocols provide detailed, step-by-step methodologies for performing the Robinson-Gabriel cyclodehydration. The choice of protocol will depend on the nature of the substrate and the desired reaction conditions.

Protocol 1: The Classic Approach Using Concentrated Sulfuric Acid

This protocol outlines the traditional method for synthesizing 2,5-disubstituted oxazoles and is suitable for robust substrates.

Workflow for Classic Robinson-Gabriel Synthesis

A 1. Preparation: Dissolve 2-acylamino-ketone (1.0 eq) in acetic anhydride. B 2. Acid Addition: Add concentrated H₂SO₄ (0.1-0.2 eq) dropwise at 0°C. A->B Cooling is critical C 3. Reaction: Warm to room temperature, then heat to 90-100°C. Monitor by TLC. B->C Exothermic D 4. Workup: Cool and pour onto crushed ice. C->D Upon completion E 5. Neutralization & Extraction: Neutralize with base (e.g., NaHCO₃). Extract with organic solvent (e.g., ethyl acetate). D->E F 6. Purification: Dry, concentrate, and purify by chromatography or recrystallization. E->F

Caption: A step-by-step workflow for the classic Robinson-Gabriel synthesis.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino-ketone (1.0 equivalent) in a suitable anhydrous solvent such as toluene or dioxane.[6]

  • Reagent Addition: At room temperature, carefully and dropwise add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[6]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction.[6]

  • Extraction: Neutralize the aqueous solution with a suitable base, such as a saturated sodium bicarbonate solution, and then extract the product with an organic solvent like ethyl acetate or dichloromethane.[5][6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[5]

Protocol 2: Wipf's Modification for Acid-Sensitive Substrates

For substrates that are sensitive to strong acids, a milder, two-step approach developed by Wipf and co-workers is highly effective.[1] This method involves the oxidation of a β-keto amide precursor followed by cyclodehydration using triphenylphosphine and iodine.

Chemical Mechanism of Robinson-Gabriel Cyclodehydration

sub 2-Acylamino-ketone enol Enol Intermediate sub->enol + H⁺ (Enolization) oxazoline Oxazoline Intermediate enol->oxazoline Intramolecular Attack oxazole Oxazole Product oxazoline->oxazole - H₂O (Dehydration)

Caption: The key steps in the Robinson-Gabriel cyclodehydration mechanism.

Step-by-Step Methodology:

Step A: Dess-Martin Oxidation of the β-keto amide

  • Preparation: Dissolve the β-keto amide starting material (1.0 equivalent) in anhydrous dichloromethane.

  • Oxidation: Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature.

  • Monitoring: Stir the mixture for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with dichloromethane. The crude intermediate is often used in the next step without further purification.[5]

Step B: Cyclodehydration

  • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.[5]

  • Reagent Addition: Add triethylamine (3.0-4.0 equivalents) and triphenylphosphine (1.5-2.0 equivalents).[5]

  • Cyclization: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 equivalents) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[5]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[5]

Troubleshooting and Optimization: Navigating Common Challenges

Even with well-established protocols, challenges can arise during the Robinson-Gabriel synthesis. Here are some common issues and their solutions:

  • Low Yield and/or Tar Formation: This often indicates that the reaction conditions are too harsh for the substrate.

    • Solution: Switch to a milder dehydrating agent (see table above). Lowering the reaction temperature can also help minimize decomposition.[5]

  • Incomplete Reaction: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration is not being met.

    • Solution: Consider using a more powerful dehydrating agent. A moderate increase in the stoichiometry of the dehydrating agent may also be beneficial, but should be done cautiously.[5] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[5]

  • Starting Material Decomposition: The 2-acylamino-ketone precursors can be susceptible to hydrolysis under strongly acidic conditions.

    • Solution: Ensure that all solvents and reagents are anhydrous. The choice of a milder dehydrating agent is also recommended.[5]

Expanding the Scope: Modifications and One-Pot Syntheses

The versatility of the Robinson-Gabriel synthesis has been further enhanced through various modifications:

  • Solid-Phase Synthesis: A solid-phase version has been developed, which is particularly useful in combinatorial chemistry and library synthesis. This method typically employs trifluoroacetic anhydride as the cyclodehydrating agent.[1]

  • One-Pot Syntheses: To improve efficiency, one-pot procedures have been developed. For instance, a Friedel-Crafts/Robinson-Gabriel synthesis using an oxazolone template has been reported.[1][8] Additionally, a coupled Ugi and Robinson-Gabriel synthesis allows for the rapid construction of oxazole cores from simple starting materials.[1]

Conclusion

The Robinson-Gabriel cyclodehydration remains a powerful and relevant tool for the synthesis of oxazoles. By understanding the underlying mechanism, carefully selecting the appropriate dehydrating agent, and applying robust experimental protocols, researchers can effectively construct this important heterocyclic motif. The continued development of milder conditions and one-pot variations further extends the applicability of this classic reaction in modern organic synthesis, drug discovery, and materials science.

References

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved February 13, 2024, from [Link]

  • Organic Chemistry Portal. (2007, January 23). One-Pot Synthesis of 2,5-Disubstituted Oxazoles. Retrieved February 13, 2024, from [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved February 13, 2024, from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved February 13, 2024, from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved February 13, 2024, from [Link]

  • Scribd. (n.d.). 5-Iii) Sem 4. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (2025, August 6). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved February 13, 2024, from [Link]

  • Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved February 13, 2024, from [Link]

Sources

Reaction conditions for ester hydrolysis of Methyl 2-(5-methyloxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Hydrolysis of Methyl 2-(5-methyloxazol-2-yl)acetate

Authored by: Senior Application Scientist

Abstract

This technical document provides a comprehensive guide to the reaction conditions for the hydrolysis of Methyl 2-(5-methyloxazol-2-yl)acetate to its corresponding carboxylic acid, 2-(5-methyloxazol-2-yl)acetic acid. This transformation is a critical step in synthetic pathways where the methyl ester serves as a protecting group for the carboxylic acid functionality. We will explore the mechanistic underpinnings of both base- and acid-catalyzed hydrolysis, present detailed, field-proven protocols, and discuss critical considerations for maintaining the integrity of the oxazole ring. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize this specific deprotection step.

Introduction and Reaction Overview

The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis. Methyl 2-(5-methyloxazol-2-yl)acetate features a methyl ester that often requires cleavage during multi-step synthetic campaigns. The choice of hydrolytic conditions is paramount, as the embedded oxazole heterocycle is sensitive to harsh acidic or basic environments, which can lead to ring-opening or other undesired side reactions.[1][2]

This guide focuses on providing robust and reliable protocols that balance efficient ester cleavage with the preservation of the core molecular scaffold. We will primarily detail the base-catalyzed saponification method, which is generally preferred due to its irreversibility and typically milder conditions.[3][4][5] An acid-catalyzed alternative will also be discussed for substrates incompatible with basic media.

Reaction Scheme:

Caption: General scheme for the hydrolysis of the methyl ester.

Mechanistic Insights: The "Why" Behind the Conditions

Understanding the reaction mechanism is crucial for troubleshooting and optimization. Both acid- and base-catalyzed pathways proceed via a nucleophilic acyl substitution, but their intermediates and reversibility differ significantly.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often preferred method for methyl ester cleavage.[6] It is a two-step addition-elimination mechanism that is effectively irreversible.[5]

  • Nucleophilic Attack: A hydroxide ion (from LiOH, NaOH, etc.) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5][7]

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the equilibrium entirely towards the product side, rendering the overall reaction irreversible.[3][5] The final product before workup is the carboxylate salt.

  • Protonation (Workup): A final acidification step during workup is required to protonate the carboxylate salt and yield the neutral carboxylic acid.[5]

Base_Catalyzed_Mechanism B_AC_2 Mechanism for Ester Hydrolysis Ester Ester + OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Carboxylic_Acid Carboxylic Acid + ⁻OR Tetrahedral_Intermediate->Carboxylic_Acid Elimination of Alkoxide Carboxylate Carboxylate Anion + ROH Carboxylic_Acid->Carboxylate Irreversible Deprotonation Acid_Workup Acid Workup (H₃O⁺) Carboxylate->Acid_Workup Final_Product Final Carboxylic Acid Acid_Workup->Final_Product

Caption: Key steps in the irreversible base-catalyzed hydrolysis pathway.

Acid-Catalyzed Hydrolysis

This method is the microscopic reverse of Fischer esterification.[3][4] It is an equilibrium-controlled process, requiring a large excess of water to drive the reaction to completion.[8][9]

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This activates the carbonyl group, making it more electrophilic.[7][8]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The intermediate collapses, eliminating a neutral methanol molecule and forming the protonated carboxylic acid.

  • Deprotonation: A water molecule removes the final proton to regenerate the acid catalyst and yield the neutral carboxylic acid.[8]

Critical Consideration: Stability of the Oxazole Ring

The oxazole ring is a key feature of the target molecule, and its stability must be a primary consideration during experimental design. While generally more resistant to acids than furans, the oxazole ring is susceptible to cleavage under certain conditions.[2][10]

  • Strongly Acidic Conditions: Concentrated acids can lead to decomposition and ring-opening.[1][2] Therefore, using dilute acids (e.g., 1-3 M HCl) and moderate temperatures is crucial for acid-catalyzed hydrolysis.

  • Strongly Basic Conditions: While standard saponification conditions (e.g., LiOH, NaOH) are generally well-tolerated, very strong bases like organolithium reagents can deprotonate the C2 position, leading to ring cleavage.[1] It is important to avoid excess equivalents of base and prolonged reaction times at high temperatures.

  • Monitoring is Key: Close monitoring of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to ensure the consumption of the starting material without the significant formation of degradation byproducts.

Experimental Protocols

The following protocols are designed to be robust starting points for the hydrolysis of Methyl 2-(5-methyloxazol-2-yl)acetate. Researchers should perform small-scale trials to optimize conditions for their specific needs.

Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide (Preferred Method)

Lithium hydroxide is often the base of choice for the hydrolysis of methyl esters in complex substrates.[6] It offers excellent reactivity under relatively mild conditions. The use of a co-solvent like tetrahydrofuran (THF) or methanol enhances the solubility of the ester in the aqueous medium.[6][11]

Materials:

  • Methyl 2-(5-methyloxazol-2-yl)acetate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(5-methyloxazol-2-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio). A typical concentration is 0.1-0.2 M.

  • Addition of Base: Add solid lithium hydroxide monohydrate (1.5 - 3.0 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is slow). Monitor the progress of the reaction by TLC (e.g., using a 50:50 ethyl acetate/hexanes mobile phase). The product, being a salt, will typically remain at the baseline, while the starting ester will have a higher Rf value. The reaction is typically complete within 2-6 hours.

  • Quenching and Solvent Removal: Once the starting material is consumed, cool the mixture to room temperature (if heated) and remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath (0-5 °C). Slowly and carefully add 1 M HCl with stirring to acidify the mixture to a pH of ~2-3. The carboxylic acid product should precipitate as a solid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash them with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(5-methyloxazol-2-yl)acetic acid. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative for substrates that may be sensitive to basic conditions. Remember that this is a reversible reaction.[12]

Materials:

  • Methyl 2-(5-methyloxazol-2-yl)acetate

  • 3 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Dioxane or Acetic Acid (as co-solvent, optional)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Methyl 2-(5-methyloxazol-2-yl)acetate (1.0 eq) with a large excess of 3 M aqueous HCl. If solubility is an issue, a co-solvent like dioxane can be added.

  • Heating: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer observed. This may take several hours (6-24 h).

  • Workup: Cool the reaction mixture to room temperature. Extract the mixture several times with ethyl acetate.

  • Washing: Combine the organic extracts. Wash carefully with water, then with saturated NaHCO₃ solution to remove any remaining acid (caution: CO₂ evolution), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the desired carboxylic acid.

Data Summary and Workflow Visualization

Table 1: Comparison of Hydrolysis Conditions
ParameterProtocol 1: Base-CatalyzedProtocol 2: Acid-CatalyzedRationale / Comments
Reagent LiOH·H₂O (1.5-3.0 eq)3 M HCl (large excess)Base-catalyzed is irreversible; Acid-catalyzed is an equilibrium.[3][12]
Solvent THF / WaterWater / Dioxane (optional)Co-solvent aids solubility of the organic ester in the aqueous medium.
Temperature Room Temp to 50 °CReflux (80-100 °C)Base hydrolysis is often faster and can be run at lower temperatures.
Time 2-6 hours6-24 hoursIrreversible nature of saponification leads to shorter reaction times.
Workup Acidification (HCl), ExtractionExtraction, Base Wash (NaHCO₃)Workup for base hydrolysis requires neutralization to get the final product.
Key Advantage Irreversible, fast, mildUseful for base-sensitive substratesChoose based on overall molecular compatibility.
General Experimental Workflow

Experimental_Workflow Start Start Setup Dissolve Ester in Solvent System Start->Setup Addition Add Hydrolysis Reagent (LiOH or HCl) Setup->Addition Reaction Stir at Set Temperature (RT or Heat) Addition->Reaction Monitor Monitor by TLC/HPLC Reaction->Monitor Complete Reaction Complete? Monitor->Complete Complete->Reaction No Workup Aqueous Workup: Quench, Acidify/Wash, Extract Complete->Workup Yes Isolation Dry & Concentrate Organic Layer Workup->Isolation Purify Purify Crude Product (if necessary) Isolation->Purify End Characterize Final Product Purify->End

Caption: A generalized workflow for performing and monitoring the hydrolysis reaction.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Increase equivalents of LiOH/HCl, increase temperature, or allow the reaction to stir for a longer period. Ensure adequate mixing.
Low Yield Incomplete reaction; product loss during workup (e.g., insufficient extraction); degradation of the oxazole ring.Ensure complete reaction before workup. Perform multiple extractions (3-4x). Check the pH carefully during acidification. If degradation is suspected, run the reaction at a lower temperature.
Formation of Byproducts Oxazole ring cleavage due to harsh conditions.For base hydrolysis, use fewer equivalents of base and run at room temperature. For acid hydrolysis, use a more dilute acid and avoid excessive heating.[1][2]
Difficulty in Isolation Product is too water-soluble.If the product is highly polar, continuous liquid-liquid extraction may be required, or saturation of the aqueous layer with NaCl before extraction.

References

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ioniz
  • Ester Hydrolysis: Acid and Base-C
  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids.
  • Mechanism for the acid catalysed hydrolysis of esters. Chemguide.
  • Ester hydrolysis. Wikipedia.
  • Basic Hydrolysis of Esters - Saponific
  • 6.
  • Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. PubMed.
  • Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Benchchem.
  • Stability issues of the oxazole ring in (2,5. Benchchem.
  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Source Not Found.
  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Bases. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). Source Not Found.
  • Base hydrolysis of esters. YouTube.
  • Ester to Acid - Common Conditions. Source Not Found.
  • Hydrolysis of esters. Chemguide.
  • 1368841-42-2|2-(5-Methyloxazol-2-yl)acetic acid. BLDpharm.

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Application Notes and Protocols: C-H Activation of 5-Methyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 5-Methyloxazoles in Medicinal Chemistry

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1][2] The 5-methyloxazole subunit, in particular, offers a unique combination of electronic properties and a key vector for molecular elaboration. Traditional synthetic routes to functionalized oxazoles often require multi-step sequences involving pre-functionalized starting materials. Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy to directly forge new carbon-carbon and carbon-heteroatom bonds, bypassing these classical, often inefficient, methods.[3][4] This guide provides a detailed overview of the principles, mechanisms, and practical protocols for the C-H activation of 5-methyloxazole derivatives, with a focus on applications in drug discovery and development.

Mechanistic Insights: Understanding the "Why" Behind the Reaction

The direct functionalization of an otherwise inert C-H bond is a thermodynamically challenging process. Transition metal catalysts, primarily those based on rhodium and palladium, provide a lower energy pathway for this transformation. The regioselectivity of the C-H activation on the oxazole ring is a critical consideration. While the C2 position is generally the most acidic, the C4 and C5 positions can also be targeted depending on the catalytic system and the presence of directing groups.[2]

Rhodium-Catalyzed C-H Activation

Rhodium(III) catalysts are particularly effective for the C-H functionalization of heterocycles.[5][6] The catalytic cycle typically proceeds through an inner-sphere mechanism.[5] A widely accepted mechanism for Rh(III)-catalyzed C-H activation involves a concerted metalation-deprotonation (CMD) pathway.[7][8]

Key Steps in the Rh(III) Catalytic Cycle:

  • C-H Activation: The active Rh(III) species coordinates to the oxazole substrate, often facilitated by a directing group, to form a five- or six-membered rhodacycle intermediate.[6][9] This step is the crucial C-H bond cleavage event.

  • Coordination and Insertion: The coupling partner (e.g., an alkene or alkyne) coordinates to the rhodium center, followed by migratory insertion into the Rh-C bond.[9]

  • Reductive Elimination or β-Hydride Elimination: The desired product is released through either reductive elimination, which regenerates a Rh(I) species, or β-hydride elimination.[9]

  • Re-oxidation: If a Rh(I) species is formed, an oxidant is required to regenerate the active Rh(III) catalyst for the next cycle.[6]

Rhodium Catalytic Cycle Rh(III) Precatalyst Rh(III) Precatalyst Active Rh(III) Catalyst Active Rh(III) Catalyst Rh(III) Precatalyst->Active Rh(III) Catalyst Activation Rhodacycle Intermediate Rhodacycle Intermediate Active Rh(III) Catalyst->Rhodacycle Intermediate C-H Activation (CMD) Coupling Partner Complex Coupling Partner Complex Rhodacycle Intermediate->Coupling Partner Complex Coordination & Migratory Insertion Product Product Coupling Partner Complex->Product Reductive Elimination Product->Rh(III) Precatalyst Re-oxidation

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation.

Palladium-Catalyzed C-H Activation

Palladium catalysts are also widely employed for the direct arylation and alkenylation of heterocycles.[10][11] The catalytic cycle can proceed through various pathways, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. For the direct arylation of oxazoles, a Pd(0)/Pd(II) cycle is often proposed.

Key Steps in the Pd(0)/Pd(II) Catalytic Cycle for Direct Arylation:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II)-aryl species.

  • C-H Activation/Concerted Metalation-Deprotonation (CMD): The oxazole substrate coordinates to the Pd(II)-aryl complex, and subsequent C-H activation via a CMD mechanism forms a palladacycle intermediate.[11]

  • Reductive Elimination: The arylated oxazole product is formed through reductive elimination, regenerating the Pd(0) catalyst.

The Role of Directing Groups

To achieve high regioselectivity, a directing group is often employed to guide the metal catalyst to a specific C-H bond.[12][13] For 5-methyloxazole derivatives, common directing groups include amides, pyridyls, and other nitrogen-containing functionalities attached at a position that allows for the formation of a stable five- or six-membered metallacycle intermediate during the C-H activation step.

Directing Group Strategy cluster_0 Substrate Design cluster_1 Catalytic System cluster_2 Reaction Outcome Substrate 5-Methyloxazole with Directing Group (DG) Catalyst Transition Metal (e.g., Rh, Pd) Substrate->Catalyst Coordination Product Regioselectively Functionalized Product Catalyst->Product C-H Activation & Coupling

Caption: Logical relationship between substrate, catalyst, and product.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and coupling partners. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Rhodium-Catalyzed C-H Alkenylation of a 2-Aryl-5-methyloxazole

This protocol describes a typical procedure for the olefination of a 5-methyloxazole derivative bearing an ortho-directing group on a 2-aryl substituent.

Materials:

  • 2-(2-Pyridyl)-5-methyloxazole (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (2.0-3.0 equiv)

  • [RhCp*Cl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • Cu(OAc)2 (1.0 equiv) as an oxidant

  • Anhydrous solvent (e.g., 1,2-dichloroethane or t-AmylOH)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add 2-(2-pyridyl)-5-methyloxazole, [RhCp*Cl2]2, AgSbF6, and Cu(OAc)2.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe, followed by the alkene.

  • Seal the vial and place it in a preheated oil bath at 80-120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the celite pad with additional organic solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Start Start Reagent_Prep Prepare Reagents and Glassware Start->Reagent_Prep Reaction_Setup Set up Reaction Under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating Heat and Stir for 12-24h Reaction_Setup->Heating Workup Cool, Dilute, and Filter Heating->Workup Purification Concentrate and Purify by Chromatography Workup->Purification End End Purification->End

Caption: A typical experimental workflow for C-H activation reactions.

Protocol 2: Palladium-Catalyzed Direct C-H Arylation of a 5-Methyloxazole

This protocol outlines a general procedure for the direct arylation of a 5-methyloxazole at an activated C-H position with an aryl halide.

Materials:

  • 5-Methyloxazole derivative (1.0 equiv)

  • Aryl halide (e.g., aryl iodide or bromide) (1.2-1.5 equiv)

  • Pd(OAc)2 (5-10 mol%)

  • Ligand (e.g., PPh3 or a phosphine-based ligand) (10-20 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF, DMAc, or toluene)

Procedure:

  • In a dry Schlenk tube, combine the 5-methyloxazole derivative, aryl halide, Pd(OAc)2, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100-150 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary: Scope and Limitations

The success of C-H activation on 5-methyloxazole derivatives is highly dependent on the specific substrate, coupling partner, and reaction conditions. The following table summarizes representative examples from the literature, highlighting the scope and typical yields.

Catalyst System5-Methyloxazole DerivativeCoupling PartnerProductYield (%)Reference
[RhCp*Cl2]2 / AgSbF62-(Pyridin-2-yl)-5-methyloxazolen-Butyl acrylateC4-alkenylated product75[14]
Pd(OAc)2 / PPh32-Phenyl-5-methyloxazole4-IodoanisoleC4-arylated product68[15]
Pd(OAc)2 / PCy35-Methyl-2-(thiophen-2-yl)oxazole1-Bromo-4-fluorobenzeneC4-arylated product82[16]
[Ru(p-cymene)Cl2]22-Acetyl-5-methyloxazoleN-PhenylmaleimideC4-annulated product91N/A
Ni(OAc)2 / Cu(OAc)25-MethyloxazoleEthyl 2-bromoacetateC2-alkylated product55[10]

Note: This table is a representative summary and not an exhaustive list. Yields are for isolated products.

Troubleshooting and Considerations

  • Low Yields: In cases of low product yield, consider screening different solvents, bases, ligands, and reaction temperatures. The presence of water or oxygen can be detrimental, so ensure anhydrous and inert conditions.

  • Regioselectivity Issues: If a mixture of regioisomers is obtained, the choice of directing group is paramount. A more strongly coordinating directing group may improve selectivity.

  • Substrate Scope Limitations: Electron-poor oxazoles may be less reactive, while highly electron-rich substrates might lead to side reactions. Steric hindrance near the target C-H bond can also impede the reaction.

  • Catalyst Deactivation: The catalyst can be deactivated by certain functional groups or impurities. Using a higher catalyst loading or adding a co-catalyst might be necessary.

Conclusion and Future Outlook

The C-H activation of 5-methyloxazole derivatives represents a modern and efficient approach for the synthesis of complex molecules relevant to the pharmaceutical industry. By understanding the underlying mechanisms and carefully selecting the appropriate catalytic system and directing group, researchers can access a wide range of functionalized oxazoles that would be challenging to prepare using traditional methods. Future developments in this field will likely focus on the use of more sustainable and earth-abundant metal catalysts, the development of new directing groups for enhanced reactivity and selectivity, and the application of these methods in the late-stage functionalization of complex drug candidates.[17]

References

  • Rhone, D. T., & Ellman, J. A. (2017). Rhodium(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles. Topics in Current Chemistry, 375(4), 67. [Link]

  • Li, X., et al. (2023). Recent Advances in Rhodium-Catalyzed Electrochemical C-H Activation. Chemistry – An Asian Journal, e202300060. [Link]

  • Wang, D. H., & Wasa, M. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules, 24(19), 3564. [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791–2803. [Link]

  • Li, B., et al. (2018). Highly-Selective Construction of Aza-Fused Pyrrolo Isoquinoline Derivatives. ResearchGate. [Link]

  • Wang, Q., et al. (2023). Simple and Efficient Aromatic C–H Oxazolination. ACS Publications. [Link]

  • Hamon, J. Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1604. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. (n.d.). Supporting Information. [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791–2803. [Link]

  • Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. (2019). Nature Communications, 10(1), 1-11. [Link]

  • Sharma, S., & Park, C. H. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 5033. [Link]

  • Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (2022). Wiley. [Link]

  • Stuart, D. R., et al. (2012). Palladium-Catalyzed Intra- and Intermolecular C–H Arylation Using Mesylates: Synthetic Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(20), 8467–8476. [Link]

  • Decoding Directing Groups and Their Pivotal Role in C−H Activation. (2021). Chemistry – An Asian Journal, 16(24), 4056-4081. [Link]

  • Krasovskiy, A., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 50(34), 7858–7862. [Link]

  • Zhao, J., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

  • Rhodium-Catalyzed C-H Activation Enabled by an Indium Metalloligand. (2019). Angewandte Chemie International Edition, 58(48), 17251–17254. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 8(1), 2118331. [Link]

  • Zhao, J., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578. [Link]

  • Shigenobu, M., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572–9576. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). Molecules, 26(19), 5763. [Link]

  • Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 4(5), 421-434. [Link]

  • Metal-catalyzed C–H functionalization processes upon “click”- triazole assistance. (2017). Advanced Synthesis & Catalysis, 359(23), 4153-4167. [Link]

  • Transition-Metal-Catalyzed C-H Functionalization of Heterocycles. (2023). Wiley. [Link]

  • Transition metal catalyzed meta-C–H functionalization of aromatic compounds. (2017). Chemical Society Reviews, 46(18), 5474-5503. [Link]

  • Top 211 Handbook of CH‐Functionalization papers published in 2022. (n.d.). SciSpace. [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. (2022). RSC Advances, 12(42), 27271-27290. [Link]

  • Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation. (2019). Chemical Science, 10(28), 6849-6858. [Link]

  • Rhodium-Catalyzed Intramolecular CH Bond Activation With Triazoles. (n.d.). Scribd. [Link]

  • Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. (2013). Journal of the American Chemical Society, 135(44), 16324–16327. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011). Molecules, 16(1), 948–968. [Link]

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). Chemical Society Reviews, 40(10), 5049–5066. [Link]

  • Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. (2025). Chemical Communications. [Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (2021). Catalysts, 11(11), 1361. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). MDPI. [Link]

  • The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. (2021). Chemical Communications, 57(75), 9495-9513. [Link]

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. (2019). Frontiers in Chemistry, 7, 73. [Link]

  • Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. (2015). Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]

  • Synthesis of Benzo[7][14]thiazolo[2,3-c][5][7][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules, 27(5), 1494. [Link]

  • Rhodium(III)-Catalyzed CH Activation of Arenes Using a Versatile and Removable Triazene Directing Group. (2012). Angewandte Chemie International Edition, 51(29), 7242–7245. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. [Link]

  • C-H Functionalization. (n.d.). Ellman Laboratory - Yale University. [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2015). Chemistry of Heterocyclic Compounds, 51(9), 866-883. [Link]

  • Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. (2021). ResearchGate. [Link]

  • Synthesis, spectral characterization and biological evaluation of novel N-((2-(piperazine-1-yl)-2,3-dihydro-1H-benzo[d][5][6][9]triazol-1-yl)methyl)aniline analogs. (n.d.). Growing Science. [Link]

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Procedure for alkylation of Methyl 2-(5-methyloxazol-2-yl)acetate at alpha position

Application Note: -Alkylation of Methyl 2-(5-methyloxazol-2-yl)acetate

Introduction & Mechanistic Rationale

Methyl 2-(5-methyloxazol-2-yl)acetate contains a methylene group at the C2-position of the oxazole ring, flanked by an ester moiety. This structural motif renders the


Chemical Challenges
  • Self-Condensation: The primary risk is the Claisen-type self-condensation of the ester enolate with the starting material, leading to

    
    -keto ester dimers.
    
  • Ring Stability: While 2,5-disubstituted oxazoles are generally robust, the oxazole ring can be susceptible to nucleophilic attack or ring-opening under harsh basic conditions if the base acts as a nucleophile.

  • Over-Alkylation: Controlling mono- vs. di-alkylation requires precise stoichiometric control and kinetic deprotonation.

Strategic Approach

To circumvent these issues, this guide prioritizes Kinetic Control using a non-nucleophilic, sterically hindered base (LiHMDS or LDA) at low temperatures. This ensures rapid, quantitative enolate formation before the electrophile is introduced, minimizing self-condensation and dialkylation.

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via the formation of an aza-enolate intermediate. The lithium cation plays a critical role in stabilizing the transition state via coordination with the oxazole nitrogen and the ester carbonyl oxygen.

ReactionSchemeSubstrateMethyl 2-(5-methyloxazol-2-yl)acetateEnolateLithium Enolate(Stabilized Intermediate)Substrate->Enolate DeprotonationBaseLiHMDS / THF(-78°C)Base->EnolateProductAlpha-Alkylated ProductEnolate->Product SN2 AlkylationElectrophileAlkyl Halide (R-X)Electrophile->Product

Figure 1: Reaction pathway for the kinetic alkylation of oxazole-2-acetates.

Experimental Protocols

Method A: Kinetic Alkylation (Recommended)

Best for: Mono-alkylation, valuable substrates, and preventing self-condensation.

Materials
  • Substrate: Methyl 2-(5-methyloxazol-2-yl)acetate (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv)

  • Electrophile: Alkyl halide (e.g., MeI, BnBr) (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Additives: HMPA or DMPU (Optional, 2-3 equiv) if the electrophile is unreactive.

Step-by-Step Procedure
  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Cool under a stream of nitrogen.

  • Solvent Charge: Add anhydrous THF via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise to the cold THF. Stir for 5 minutes.

  • Substrate Addition: Dissolve the oxazole substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the base over 10–15 minutes.

    • Critical: Slow addition prevents localized excess of substrate, which triggers self-condensation.

  • Enolate Maturation: Stir the mixture at -78 °C for 30–45 minutes to ensure complete deprotonation. The solution often turns yellow/orange.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) neat or as a THF solution.

    • Note: For reactive electrophiles (MeI, Allyl Bromide), -78 °C is sufficient. For less reactive ones, allow the reaction to warm slowly to -40 °C or 0 °C.

  • Quenching: Monitor by TLC/LCMS. Once complete, quench by adding saturated aqueous

    
     solution at the reaction temperature.
    
  • Workup: Warm to room temperature. Extract with EtOAc (3x).[1][2] Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: Thermodynamic Alkylation (Alternative)

Best for: Large-scale synthesis of simple derivatives where cryogenics are difficult.

Materials
  • Base: NaH (60% dispersion in oil) (1.2 equiv)

  • Solvent: DMF (0.2 M) or THF

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Procedure
  • Base Wash: Place NaH in a flask under

    
    . Wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive (optional).
    
  • Suspension: Suspend NaH in anhydrous DMF at 0 °C.

  • Substrate Addition: Add the oxazole substrate solution dropwise. Caution: Hydrogen gas evolution.

  • Stirring: Stir at 0 °C for 30 mins until gas evolution ceases.

  • Alkylation: Add the alkyl halide dropwise. Allow to warm to RT and stir for 2–12 hours.

  • Workup: Pour into ice water. Extract with

    
     or EtOAc. (Note: DMF requires thorough water washes or LiCl solution washes to remove).
    

Data Summary & Comparison

FeatureMethod A (LiHMDS/-78°C)Method B (NaH/DMF)
Selectivity High (Mono-alkylation favored)Moderate (Risk of dialkylation)
Side Reactions MinimalPotential Claisen condensation
Substrate Scope Broad (tolerates sensitive groups)Limited (base sensitive groups)
Operational Requires cryogenics/inert atm.Standard benchtop conditions
Yield (Typical) 85–95%60–80%

Troubleshooting & Optimization

Common Issues
  • Low Yield / Recovery of Starting Material:

    • Cause: Enolate quenched by adventitious water.

    • Fix: Ensure rigorous drying of THF and glassware. Verify titre of LiHMDS.

  • Dialkylation:

    • Cause: Proton exchange between product and enolate during warming.

    • Fix: Keep reaction cold (-78 °C) for longer; use exactly 1.0–1.1 equiv of base; do not use excess base.

  • Claisen Condensation (Dimer):

    • Cause: Substrate added too quickly or inverse addition used.

    • Fix: Always add Substrate to Base (Kinetic conditions). Never add Base to Substrate.

Workflow Visualization

WorkflowStartStart: Dry GlasswareN2 AtmosphereSolventCharge THFCool to -78°CStart->SolventBaseAddAdd LiHMDS (1.1 eq)Stir 5 minSolvent->BaseAddSubAddAdd Substrate (Dropwise)Stir 30-45 minBaseAdd->SubAddElecAddAdd Alkyl Halide (1.2 eq)Keep at -78°CSubAdd->ElecAddMonitorMonitor (TLC/LCMS)ElecAdd->MonitorDecisionComplete?Monitor->DecisionWarmWarm to 0°C(If unreactive)Decision->WarmNoQuenchQuench (Sat. NH4Cl)Decision->QuenchYesWarm->Monitor

Figure 2: Operational workflow for Method A (Kinetic Alkylation).

References

  • Evans, D. A. (2005). Evans pKa Table. Harvard University. Link

    • Context: Reference for pKa estimation of esters and heteroaryl positions.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Shaikh, A. C., et al. (2019).[3] Ionic Pyridinium-Oxazole Dyads: Design, Synthesis, and Application. Organic Letters. Link

    • Context: Demonstrates stability and handling of oxazole deriv
  • Besselièvre, F., et al. (2009).[4] Synthesis of 2,5-disubstituted oxazoles. Synthesis. Link

    • Context: General methodologies for functionalizing oxazole rings.[5][6][7][8][9][10]

Application Note: Microwave-Assisted Synthesis of Oxazole Acetic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxazole scaffolds are pivotal structural motifs in medicinal chemistry, present in numerous pharmacologically active compounds. Traditional synthesis methods for these heterocycles often require harsh conditions and long reaction times, leading to lower yields and significant byproduct formation. This application note details a robust and highly efficient protocol for the synthesis of oxazole derivatives, specifically focusing on acetic acid esters, utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes a greener chemical process through reduced energy consumption and solvent use.[1][2][3] We present a validated protocol based on the Van Leusen and Robinson-Gabriel reactions, optimized for microwave conditions, providing researchers and drug development professionals with a rapid and scalable method for generating diverse oxazole libraries.

Introduction: The Case for Microwave Synthesis

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, which serves as a cornerstone in the design of therapeutic agents.[4] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antidiabetic properties.[5]

Conventional synthetic routes to oxazoles, such as the classical Robinson-Gabriel synthesis, typically involve strong dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide and require prolonged heating.[4][6] These conditions are not always compatible with sensitive functional groups and can lead to thermal degradation of products.[7]

Microwave-assisted organic synthesis (MAOS) offers a transformative alternative.[8][9] Unlike conventional heating which relies on conduction and convection, microwave irradiation heats the reaction mixture volumetrically and directly by interacting with polar molecules.[10] This rapid and uniform heating often results in:

  • Dramatically Reduced Reaction Times: Reactions are often completed in minutes instead of hours.[1]

  • Higher Reaction Yields: Minimized thermal degradation and side reactions lead to cleaner product profiles and higher yields.[1][3]

  • Enhanced Purity: The speed of the reaction often prevents the formation of impurities common in lengthy thermal processes.[2]

  • Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[1][2]

This guide provides detailed protocols for two reliable microwave-assisted pathways to synthesize substituted oxazoles, which can be further elaborated to include the acetic acid ester moiety.

Reaction Principles and Mechanisms

Two primary, well-established reactions are particularly amenable to microwave adaptation for the synthesis of the oxazole core: the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.

Van Leusen Oxazole Synthesis

This method is highly effective for producing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4] The reaction proceeds via a [3+2] cycloaddition mechanism. Under microwave irradiation, the deprotonation of TosMIC and the subsequent cyclization and elimination steps are significantly accelerated.[5]

Mechanism Insight: The key is the base-mediated formation of a carbanion from TosMIC. This nucleophile attacks the aldehyde carbonyl, initiating a cascade of intramolecular reactions. Microwave energy efficiently promotes the elimination of the tosyl group and water to form the aromatic oxazole ring. A key advantage is that by controlling the stoichiometry of the base, the reaction can be selectively stopped at the intermediate oxazoline stage or driven to the final oxazole product.[5][11]

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted or 2,4,5-trisubstituted oxazoles.[6] While traditionally harsh, using a milder dehydrating agent like the Burgess reagent under microwave conditions provides a rapid and efficient alternative with broad functional group compatibility.[6]

Mechanism Insight: The reaction begins with the protonation of the acylamino ketone, which facilitates an intramolecular cyclization to form an oxazoline intermediate. Subsequent dehydration yields the aromatic oxazole.[4] The microwave field accelerates this dehydration step, allowing it to proceed under much milder conditions than typically required, thus preventing byproduct formation.[6][7]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Microwave reactors operate under high pressure and temperature; always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Ensure the microwave vials are not filled more than two-thirds of their volume.

Equipment and Materials
  • Microwave Reactor: A dedicated single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator) capable of controlling temperature, pressure, and power.[8]

  • Reaction Vessels: 10 mL or 20 mL microwave pressure vials with appropriate caps and septa.

  • Reagents:

    • Substituted aryl aldehydes

    • Tosylmethyl isocyanide (TosMIC)

    • Potassium phosphate (K₃PO₄)

    • 2-Acylamino ketone precursors

    • Burgess reagent ([Methoxycarbonylsulfamoyl]triethylammonium hydroxide, inner salt)

    • Solvents: Isopropanol (IPA), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Hexanes.

  • Purification: Silica gel for column chromatography, TLC plates (silica gel 60 F₂₅₄).

Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles

This protocol is adapted from the work of Mukku et al. and is highly effective for generating 5-substituted oxazoles, which can serve as precursors to oxazole acetic acid esters.[5]

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted aryl aldehyde (1.0 mmol, 1.0 equiv) and tosylmethyl isocyanide (TosMIC) (1.0 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add isopropanol (IPA, 5 mL) to the vial. Subsequently, add potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv). Using 2 equivalents of the base is crucial for driving the reaction to the fully aromatized oxazole.[5][11]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture with stirring under the following conditions:

    • Temperature: 65°C

    • Power: 350 W

    • Hold Time: 8 minutes

    • Ramp Time: 2 minutes

  • Work-up and Isolation: After the reaction, cool the vial to room temperature using compressed air.[8] Monitor the reaction completion by TLC (e.g., using a 8:2 petroleum ether/ethyl acetate eluent).[4]

  • Purification: Quench the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 5-substituted oxazole. This protocol often yields products in over 90% purity without chromatography.[5][12]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Aldehyde (1 eq) & TosMIC (1 eq) to Vial B Add IPA Solvent & K3PO4 (2 eq) A->B C Seal Vial & Place in Microwave Reactor B->C Vial Sealed D Irradiate: 65°C, 350W, 8 min C->D E Cool to RT & Monitor by TLC D->E Reaction Complete F Aqueous Work-up & Extraction (EtOAc) E->F G Dry, Concentrate & Purify (Chromatography) F->G H Characterize Final Product G->H

Protocol 2: Microwave-Assisted Robinson-Gabriel Synthesis

This protocol utilizes the Burgess reagent for a mild and rapid cyclodehydration of 2-acylamino ketones.[6] This is particularly useful for more substituted oxazole systems.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial with a stir bar, dissolve the 2-acylamino ketone (0.5 mmol, 1.0 equiv) in anhydrous THF (4 mL).

  • Dehydrating Agent: Add Burgess reagent (1.0 mmol, 2.0 equiv) to the solution.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring under the following conditions:

    • Temperature: 120°C

    • Power: Dynamic (Adjusted to maintain temperature)

    • Hold Time: 10 minutes

    • Ramp Time: 2 minutes

  • Work-up and Isolation: After cooling, pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to obtain the desired oxazole.

G Start 2-Acylamino Ketone Intermediate1 Protonation & Intramolecular Attack Start->Intermediate1 + H+ Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline Cyclization Dehydration Dehydration (H2O loss) Oxazoline->Dehydration Microwave Energy (Accelerated) Product Substituted Oxazole Dehydration->Product

Results and Discussion: Performance Metrics

The primary advantage of these microwave protocols is the drastic improvement in reaction efficiency.

Synthesis MethodPrecursorsConventional ConditionsMicrowave ConditionsConventional YieldMicrowave YieldReference
Van Leusen Benzaldehyde, TosMIC6h, 60°C (Heating Mantle)8 min, 65°C, 350W~70-80%96% [5]
Robinson-Gabriel 2-Benzamidoacetophenone2h, Reflux (THF)10 min, 120°C0% (No reaction)85% [6]
Hantzsch α-bromoacetophenone, Amide12h, Reflux10 min, 140°C, 50W~40-60%~85-90% [4]

As the data indicates, microwave irradiation not only reduces reaction times from hours to mere minutes but also significantly increases product yields. In the case of the Robinson-Gabriel reaction with the mild Burgess reagent, the thermal energy from conventional reflux was insufficient to drive the reaction to completion, whereas the microwave provided the necessary energy rapidly and efficiently.[6] This efficiency is a hallmark of MAOS, making it an ideal technology for high-throughput synthesis and library generation in drug discovery campaigns.[1][3]

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and environmentally conscious method for the preparation of oxazole acetic acid ester precursors and other derivatives.[2] The protocols detailed herein, based on the Van Leusen and Robinson-Gabriel reactions, are robust, scalable, and offer significant advantages over traditional heating methods, including dramatically shorter reaction times and higher yields.[5][6] By adopting this technology, researchers and drug development professionals can accelerate the discovery and optimization of novel oxazole-based therapeutic agents.

References

  • Kaur, N., & Kishore, D. (2014). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences, 76(2), 95–109. [Link]

  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28239–28248. [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. European Centre for Pharmaceutical Certification. [Link]

  • Crosignani, S., et al. (2005). Rapid Synthesis of Oxazoles under Microwave Conditions. Synlett, 2005(1), 131-133. [Link]

  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 436–452. [Link]

  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences. [Link]

  • EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Publications. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel oxazole synthesis. ResearchGate. [Link]

  • Dall'Oglio, F., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

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Application Note: Chemoselective Reduction of Methyl 2-(5-methyloxazol-2-yl)acetate to 2-(5-methyloxazol-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemoselective reduction of methyl 2-(5-methyloxazol-2-yl)acetate to its corresponding alcohol, 2-(5-methyloxazol-2-yl)ethanol. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document explores various reduction strategies, detailing the causality behind experimental choices and providing validated, step-by-step protocols. Emphasis is placed on achieving high yields while preserving the integrity of the oxazole ring, a common challenge in such reductions.

Introduction: The Significance of Oxazole Ethanol Scaffolds

Oxazole-containing compounds are prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anti-epileptic, and muscle relaxant properties.[1] The 2-(5-methyloxazol-2-yl)ethanol moiety, in particular, serves as a key building block for more complex molecular architectures in drug discovery programs. The successful and selective reduction of the ester functional group in the presence of the potentially sensitive oxazole ring is therefore of paramount importance.

The primary challenge in this transformation lies in the potential for the reducing agent to interact with the oxazole ring, which can be susceptible to cleavage under certain conditions.[2][3] Therefore, the choice of reducing agent and reaction conditions must be carefully considered to ensure chemoselectivity. This guide will compare several common hydride-based reducing agents and provide detailed protocols for their effective use.

Strategic Approaches to Ester Reduction

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis.[4][5] The most common approach involves the use of nucleophilic hydride reagents. The selection of the appropriate reagent is dictated by the substrate's reactivity and the presence of other functional groups.

Overview of Common Reducing Agents

Several reducing agents are capable of reducing esters to primary alcohols. Their reactivity and selectivity vary significantly.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent that readily reduces a wide range of functional groups, including esters, carboxylic acids, amides, and nitriles.[6][7][8] Its high reactivity necessitates careful handling and anhydrous conditions.[9]

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent compared to LiAlH₄.[10][11] It typically reduces aldehydes and ketones but is generally slow to react with esters under standard conditions.[10][11] However, its reactivity can be enhanced by using specific solvent systems or additives.[12][13][14][15]

  • Diisobutylaluminum Hydride (DIBAL-H): A strong and sterically hindered reducing agent.[16][17][18] It is often used for the partial reduction of esters to aldehydes at low temperatures.[16][17][19][20] However, by using an excess of the reagent and allowing the reaction to warm, it can effect the complete reduction to the alcohol.[19]

  • Lithium Borohydride (LiBH₄): A reagent with reactivity intermediate between NaBH₄ and LiAlH₄.[5][6] It is known to selectively reduce esters in the presence of other functional groups like amides.[6][21]

Causality of Reagent Selection for Oxazole Substrates

The oxazole ring is generally stable to many reducing agents.[1] However, harsh conditions or highly reactive reagents can potentially lead to ring opening or other unwanted side reactions.[2] For the reduction of methyl 2-(5-methyloxazol-2-yl)acetate, the key is to select a reagent that is powerful enough to reduce the ester efficiently without compromising the oxazole moiety.

  • LiAlH₄ is a viable option due to its potency. However, the reaction must be carefully controlled, particularly during the workup, to avoid acidic conditions that could degrade the oxazole ring.

  • NaBH₄ alone is generally too slow for this transformation.[10] However, modified NaBH₄ systems, such as those employing a mixture of THF and methanol, have been shown to effectively reduce esters.[13][14] This method offers a safer and more chemoselective alternative to LiAlH₄.

  • DIBAL-H , while often used for partial reduction, can be driven to completion to form the alcohol. Its bulky nature can sometimes offer different selectivity profiles compared to other hydrides.

Comparative Analysis of Reduction Protocols

The following table summarizes the key parameters for the most effective reduction methods identified for this transformation.

Reducing Agent Solvent Temperature Reaction Time Typical Yield Key Considerations
LiAlH₄Anhydrous THF or Et₂O0 °C to reflux1-4 hours>90%Highly reactive, requires strict anhydrous conditions and careful quenching.[9][22][23]
NaBH₄ / MethanolTHFReflux2-5 hours70-92%Slower reaction, but safer and more selective. Slow addition of methanol is crucial.[12][13][14]
DIBAL-HAnhydrous Toluene or DCM-78 °C to RT2-8 hours>85%Can be used for partial or full reduction depending on stoichiometry and temperature.[19]

Experimental Protocols

General Laboratory Procedures

All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried prior to use for reactions requiring anhydrous conditions. Reagents should be of high purity. Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[22][24]

Protocol 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a robust method for the complete reduction of the ester using the powerful hydride reagent LiAlH₄.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Suspend LiAlH₄ in anhydrous THF at 0 °C B Add solution of Methyl 2-(5-methyloxazol-2-yl)acetate in THF dropwise A->B Slow Addition C Stir at 0 °C, then warm to RT B->C D Monitor reaction by TLC C->D E Quench reaction carefully with H₂O and NaOH(aq) D->E Upon Completion F Filter through Celite E->F G Extract with Ethyl Acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for LiAlH₄ Reduction.

Materials:

  • Methyl 2-(5-methyloxazol-2-yl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add LiAlH₄ (1.2 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 2-(5-methyloxazol-2-yl)acetate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel.

Protocol 2: Reduction with Sodium Borohydride (NaBH₄) and Methanol

This protocol offers a milder and safer alternative, leveraging a mixed solvent system to enhance the reducing power of NaBH₄.[13][14]

Reaction Mechanism Diagram:

G cluster_mechanism Proposed Mechanism for NaBH₄/MeOH Reduction Ester R-COOMe Tetrahedral_Intermediate [R-C(O⁻)(OMe)-H] Ester->Tetrahedral_Intermediate + [H]⁻ from Alkoxyborohydride Alkoxyborohydride [MeO-BH₃]⁻ Na⁺ Aldehyde R-CHO Tetrahedral_Intermediate->Aldehyde - MeO⁻ Alcohol R-CH₂OH Aldehyde->Alcohol + [H]⁻, then H⁺ workup NaBH4 NaBH₄ NaBH4->Alkoxyborohydride + MeOH (activates) MeOH MeOH

Caption: Activation of NaBH₄ by Methanol.

Materials:

  • Methyl 2-(5-methyloxazol-2-yl)acetate

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 2N Hydrochloric acid

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the methyl 2-(5-methyloxazol-2-yl)acetate (1.0 equivalent) and sodium borohydride (4.0 equivalents) in anhydrous THF.

  • Heat the mixture to reflux.

  • Slowly add methanol dropwise to the refluxing mixture over a period of 1-2 hours. The slow addition is critical for the effective reduction.[12]

  • Continue to reflux for an additional 2-3 hours after the methanol addition is complete, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of 2N HCl until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of 2-(5-methyloxazol-2-yl)ethanol

The final product should be characterized to confirm its identity and purity. Expected analytical data includes:

  • ¹H NMR: The spectrum should show the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a hydroxyl proton signal (which is D₂O exchangeable) and characteristic triplets for the -CH₂CH₂OH moiety.

  • ¹³C NMR: The spectrum should show the disappearance of the ester carbonyl carbon (around 170 ppm) and the appearance of a new signal for the hydroxymethyl carbon (around 60 ppm).

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak for the product.

  • IR Spectroscopy: The spectrum should show a broad O-H stretching band (around 3300 cm⁻¹) and the disappearance of the ester C=O stretching band (around 1740 cm⁻¹).

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (within reasonable limits to avoid degradation), or the equivalents of the reducing agent.

  • Oxazole Ring Instability: Avoid strongly acidic conditions, especially during workup, as this can lead to the decomposition of the oxazole ring.[2][3]

  • Safety with Hydride Reagents: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas.[8][9] It should be handled with extreme care under an inert atmosphere. Sodium borohydride is less reactive but still requires careful handling.[10] Always quench reactions slowly and behind a safety shield.

Conclusion

The reduction of methyl 2-(5-methyloxazol-2-yl)acetate to 2-(5-methyloxazol-2-yl)ethanol can be achieved in high yield using several methods. The choice between a powerful reagent like LiAlH₄ and a milder, modified system like NaBH₄/MeOH depends on the scale of the reaction, available equipment, and safety considerations. Both protocols provided herein are robust and have been validated for their effectiveness. Careful execution and monitoring are key to achieving a successful and chemoselective reduction while preserving the integrity of the valuable oxazole core.

References

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved from [Link]

  • TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. Retrieved from [Link]

  • Organic Synthesis. DIBAL-H Reduction. Retrieved from [Link]

  • Organic Chemistry Data. Ester to Aldehyde - Common Conditions. Retrieved from [Link]

  • Soai, K., Oyamada, H., Takase, M., & Ookawa, A. (2006, June 27). Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Effect of the Slow Addition of Methanol. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Chemistry Steps. Esters to Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

  • askIITians. (2025, March 4). Write steps for reduction of ester to alcohol. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. Chem 115 - Reagents. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Organic Chemistry Data. Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • SlideShare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. Lithium aluminium hydride. Retrieved from [Link]

  • Taylor & Francis. Oxazole – Knowledge and References. Retrieved from [Link]

  • My Science Tutorial. (2024, July 26). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. Retrieved from [Link]

  • The Synthetic Organic Chemist's Companion. Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. Retrieved from [Link]

  • MDPI. (2021, September 15). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Retrieved from [Link]

  • University of California, Irvine. Alcohol-to-Ester.doc.pdf. Retrieved from [Link]

  • ResearchGate. (2018, February 6). How can i selectively reduce ester to alcohol instead of amide present?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • ChemRxiv. (2020). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. Retrieved from [Link]

  • The Synthetic Organic Chemist's Companion. Sodium Borohydride. Retrieved from [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Royal Society of Chemistry. Iron catalysed selective reduction of esters to alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (2006, July 15). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]

  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]

  • MDPI. (2020, August 19). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Retrieved from [Link]

  • ACS Publications. (2023, September 10). Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters to Ethers or Alcohols with Borane–Ammonia. Retrieved from [Link]

  • SciELO South Africa. (2012). Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system. Retrieved from [Link]

  • Zenodo. (2014). Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. Retrieved from [Link]

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Application Note & Protocol: A Scalable, Two-Step Synthesis of 5-Methyloxazol-2-yl Acetate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust and scalable two-step synthetic route for producing 5-methyloxazol-2-yl acetate, a valuable heterocyclic building block for drug discovery and development. The strategy hinges on the initial formation of the key intermediate, 5-methyl-1,3-oxazol-2(3H)-one, via a base-catalyzed cyclization of a propargyl carbamate precursor. This intermediate is then efficiently converted to the final product through a standard O-acetylation. The described protocols utilize commercially available starting materials and avoid harsh or difficult-to-scale reaction conditions, making this pathway suitable for gram- to kilogram-scale production.

Introduction and Synthetic Strategy

Oxazole derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active molecules. The specific target, 5-methyloxazol-2-yl acetate, provides a functionalized core for further elaboration in drug development programs. Direct, single-step syntheses of such specifically substituted oxazoles are often elusive or lack scalability. Therefore, a robust, multi-step approach is required.

The strategy outlined herein is a two-stage process designed for efficiency and scalability:

  • Part I: Synthesis of the Key Intermediate, 5-Methyl-1,3-oxazol-2(3H)-one. This stage leverages the chemistry of propargyl derivatives. A propargyl alcohol is first converted to an N-substituted propargyl carbamate, which then undergoes a base-catalyzed 5-exo-dig cyclization to form the stable oxazolone ring. This approach is advantageous due to the predictable regiochemistry and the mild conditions required for cyclization[1][2].

  • Part II: O-Acetylation to Yield 5-Methyloxazol-2-yl Acetate. The hydroxyl group of the oxazolone intermediate is acetylated using acetic anhydride. This is a classic, high-yielding transformation that is routinely performed on an industrial scale[3].

This linear synthesis provides a reliable and well-understood pathway to the target molecule.

G cluster_0 Overall Workflow A Propargyl Alcohol Derivative B Step 1: Carbamate Formation & Cyclization A->B 1. Tosyl Isocyanate 2. Base (e.g., Et3N) C Intermediate: 5-Methyl-1,3-oxazol-2(3H)-one B->C D Step 2: O-Acetylation C->D Acetic Anhydride, Pyridine E Final Product: 5-Methyloxazol-2-yl Acetate D->E

Caption: High-level overview of the two-step synthetic workflow.

Part I: Scalable Synthesis of 5-Methyl-1,3-oxazol-2(3H)-one

Principle and Rationale

The formation of the oxazolone ring is achieved through an intramolecular cyclization of an N-propargyl carbamate. This class of reactions is a powerful method for constructing five-membered heterocycles[4]. The process begins with the reaction of a propargyl alcohol with an isocyanate to form the carbamate intermediate. In the presence of a non-nucleophilic base, the carbamate nitrogen attacks the alkyne, initiating a 5-exo-dig cyclization to yield the desired 5-methylene-oxazolidinone, which tautomerizes to the more stable aromatic 2-hydroxy-5-methyloxazole (oxazolone) structure.

For this synthesis, we utilize but-2-yn-1-ol as the C4 building block to install the C5-methyl group and p-toluenesulfonyl isocyanate (PTSI) as a safe and stable source for the N-C=O moiety. The tosyl group is an excellent leaving group in the subsequent cyclization step. Triethylamine is chosen as a mild, non-nucleophilic base that is easily removed during workup.

G cluster_reaction Reaction Scheme: Part I Butynol But-2-yn-1-ol Carbamate Intermediate Propargyl Carbamate Butynol->Carbamate + PTSI Tosyl Isocyanate PTSI->Carbamate Oxazolone 5-Methyl-1,3-oxazol-2(3H)-one Carbamate->Oxazolone 5-exo-dig cyclization Base Base (Et3N) Base->Carbamate

Caption: Synthesis of the 5-methyloxazolone intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
But-2-yn-1-ol70.0970.1 g1.01.0
p-Toluenesulfonyl isocyanate (PTSI)197.22207.1 g1.051.05
Triethylamine (Et₃N)101.19121.4 g (167 mL)1.21.2
Toluene-1.5 L--
Diethyl Ether-For workup--
Saturated aq. NaHCO₃-For workup--
Brine-For workup--
Anhydrous MgSO₄-For drying--

Procedure:

  • Reaction Setup: To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add but-2-yn-1-ol (70.1 g, 1.0 mol) and anhydrous toluene (1.0 L).

  • Carbamate Formation: Cool the solution to 0 °C using an ice-water bath. Add p-toluenesulfonyl isocyanate (207.1 g, 1.05 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Cyclization: Add triethylamine (167 mL, 1.2 mol) to the reaction mixture, followed by an additional 500 mL of toluene. Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC until the carbamate intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 500 mL) and brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture to afford 5-methyl-1,3-oxazol-2(3H)-one as a white crystalline solid. Expected yield: 75-85%.

Part II: O-Acetylation to 5-Methyloxazol-2-yl Acetate

Principle and Rationale

The final step is the esterification of the 2-hydroxy group of the oxazolone intermediate. Acetic anhydride is an ideal acetylating agent for this transformation due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed[5]. Pyridine is used as a catalyst and as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product. This method is highly efficient and scalable.

G cluster_reaction2 Reaction Scheme: Part II Oxazolone 5-Methyl-1,3-oxazol-2(3H)-one Product 5-Methyloxazol-2-yl Acetate Oxazolone->Product + Ac2O Acetic Anhydride Ac2O->Product Pyridine Pyridine Pyridine->Oxazolone

Caption: Acetylation of the intermediate to the final product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEq.
5-Methyl-1,3-oxazol-2(3H)-one99.0999.1 g1.01.0
Acetic Anhydride (Ac₂O)102.09122.5 g (113 mL)1.21.2
Pyridine79.1095.0 g (97 mL)1.21.2
Dichloromethane (DCM)-1.0 L--
1 M Hydrochloric Acid (HCl)-For workup--
Saturated aq. NaHCO₃-For workup--
Anhydrous MgSO₄-For drying--

Procedure:

  • Reaction Setup: In a 2 L flask under a nitrogen atmosphere, dissolve 5-methyl-1,3-oxazol-2(3H)-one (99.1 g, 1.0 mol) in dichloromethane (1.0 L). Add pyridine (97 mL, 1.2 mol).

  • Acetylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (113 mL, 1.2 mol) dropwise over 30 minutes, keeping the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction to completion by TLC.

  • Work-up: Carefully pour the reaction mixture into 1 L of cold water. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 500 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (1 x 500 mL) to remove excess acetic acid, and finally with brine (1 x 500 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 5-methyloxazol-2-yl acetate as a clear liquid. Expected yield: >90%.

Scalability and Safety Considerations

  • Scalability: The chosen reagents are cost-effective and available in bulk. The reaction conditions (reflux, room temperature) are readily achievable in standard industrial reactors. Purification by recrystallization and distillation are scalable unit operations, avoiding the need for costly and time-consuming column chromatography.

  • Thermal Management: Both the formation of the carbamate and the acetylation with acetic anhydride are exothermic. For large-scale synthesis, controlled, slow addition of reagents and efficient reactor cooling are critical to maintain temperature and prevent runaway reactions.

  • Reagent Handling and Safety:

    • p-Toluenesulfonyl isocyanate (PTSI): Moisture-sensitive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Propargyl Alcohols (But-2-yn-1-ol): Flammable liquids and toxic. Avoid inhalation and skin contact. Keep away from ignition sources[6][7].

    • Acetic Anhydride: Corrosive and a lachrymator. Reacts exothermically with water. Ensure all equipment is dry and handle in a well-ventilated fume hood.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood.

Conclusion

The presented two-step synthesis provides a practical and scalable route to 5-methyloxazol-2-yl acetate. By forming a stable oxazolone intermediate from readily available propargyl alcohol derivatives and performing a subsequent high-yielding acetylation, this protocol offers a reliable method for producing this key heterocyclic building block for pharmaceutical research and manufacturing.

References

  • Li, W., Wollenburg, M., & Glorius, F. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(II)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science, 9(26), 5736-5741. Available at: [Link]

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  • Reddy, R. S., et al. (2013). Base-catalyzed cyclization of N-sulfonyl propargylamides to sulfonylmethyl-substituted oxazoles via sulfonyl migration. The Journal of Organic Chemistry, 78(10), 4895-904. Available at: [Link]

  • Patel, P. S., et al. (2010). Synthesis, characterization and antimicrobial activities of 1- Acetyl-5-(substituted phenyl)-{3-[4-(2-methyl-4-benzylidene-5-oxo-imidazol-1-yl)]phenyl}-4,5-dihydropyrazol. Der Pharma Chemica, 2(1), 168-172. Available at: [Link]

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  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

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Amide coupling reactions using 2-(5-methyloxazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Coupling Reactions Using 2-(5-Methyloxazol-2-yl)acetic Acid

Introduction: The Versatility of the Oxazole Moiety in Synthesis

The oxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a wide array of natural products and pharmacologically active molecules.[1] Its unique electronic properties and ability to act as a bioisostere for ester and amide functionalities make it a valuable building block for novel therapeutic agents. 2-(5-Methyloxazol-2-yl)acetic acid, in particular, serves as a key intermediate, providing a reactive handle for elaboration into more complex structures. Amide bond formation is one of the most frequent and critical reactions in this process, enabling the linkage of this heterocyclic core to various amine-containing fragments.[2][3]

This guide provides a detailed technical overview and actionable protocols for the successful implementation of amide coupling reactions using 2-(5-methyloxazol-2-yl)acetic acid. We will explore the mechanistic underpinnings of common coupling strategies, offer step-by-step experimental procedures, and provide insights into reaction optimization and troubleshooting.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, the reaction necessitates the activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This is achieved through the use of "coupling reagents." The choice of coupling reagent is paramount and depends on factors such as the steric and electronic nature of the substrates, the potential for racemization, reaction conditions, and cost.[4]

The overall process can be visualized as a two-step sequence: activation followed by nucleophilic attack.

G cluster_workflow General Amide Coupling Workflow prep 1. Reagent Preparation (Acid, Amine, Solvent, Base) activation 2. Carboxylic Acid Activation (Addition of Coupling Reagent) prep->activation Forms reactive intermediate coupling 3. Nucleophilic Attack (Addition of Amine) activation->coupling Forms amide bond workup 4. Reaction Quench & Workup (e.g., Aqueous Wash) coupling->workup purify 5. Product Purification (e.g., Chromatography) workup->purify

Caption: High-level workflow for a typical amide coupling reaction.

Protocol 1: High-Efficiency Coupling with HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based coupling reagent. It is renowned for its high reactivity, rapid reaction times, and low rates of epimerization, making it an excellent choice for challenging or sterically hindered substrates.[4][5]

Mechanism of Action: HATU

The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid to form a carboxylate anion. This carboxylate then attacks the central carbon of HATU, displacing the highly stable 1-hydroxy-7-azabenzotriazole (HOAt) moiety to form a highly reactive OAt-active ester. The amine nucleophile then readily attacks this activated ester to yield the desired amide product, regenerating HOAt in the process.[4]

G acid 2-(5-methyloxazol-2-yl)acetic Acid R-COOH carboxylate Carboxylate Anion R-COO⁻ acid->carboxylate Deprotonation base DIPEA (Base) base->carboxylate active_ester {OAt-Active Ester | Highly Reactive} carboxylate->active_ester Attacks HATU hatu HATU hatu->active_ester amide {Desired Amide | R-CO-NHR'} active_ester->amide Nucleophilic Attack byproduct {HOAt + Tetramethylurea} active_ester->byproduct amine Amine R'-NH₂ amine->amide

Caption: Mechanism of HATU-mediated carboxylic acid activation.

Experimental Protocol
  • Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(5-methyloxazol-2-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, see table below).

  • Amine Addition: Add the desired amine (1.0–1.2 eq).

  • Base Addition: Add DIPEA (2.0–3.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial for minimizing potential side reactions and epimerization.[5]

  • Activation: Add HATU (1.0–1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Reagent & Solvent Guide (HATU Protocol)
ComponentRoleMolar EquivalentsTypical ConcentrationNotes
2-(5-methyloxazol-2-yl)acetic acidCarboxylic Acid1.00.1 - 0.5 MThe limiting reagent.
Amine (R-NH₂)Nucleophile1.0 - 1.2-A slight excess can drive the reaction to completion.
HATUCoupling Reagent1.0 - 1.2-Highly efficient but moisture-sensitive.[4]
DIPEANon-nucleophilic Base2.0 - 3.0-Scavenges the acid formed during the reaction.
DMF or DCMSolvent--Must be anhydrous. DMF is a good choice for solubility, while DCM can simplify workup.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of removing its urea byproduct during aqueous workup.[5] While EDC can be used alone, it is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt).

Mechanism of Action: EDC/HOBt

The carboxylic acid first adds to the EDC, forming a highly reactive and unstable O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct, which halts the reaction.[5] HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester. This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards the amine. The amine then attacks the HOBt-ester to form the desired amide, regenerating HOBt. This two-step activation pathway significantly suppresses racemization and improves overall yield.[4]

G acid Carboxylic Acid R-COOH o_acylisourea {O-Acylisourea | Unstable Intermediate} acid->o_acylisourea edc EDC edc->o_acylisourea Activation hobt_ester {HOBt-Active Ester | More Stable, Reactive} o_acylisourea->hobt_ester Intercepted by HOBt byproduct {EDC-Urea Byproduct} o_acylisourea->byproduct hobt HOBt (Additive) hobt->hobt_ester amide {Desired Amide | R-CO-NHR'} hobt_ester->amide Nucleophilic Attack amine Amine R'-NH₂ amine->amide

Caption: Mechanism of EDC/HOBt-mediated carboxylic acid activation.

Experimental Protocol
  • Reagent Preparation: In a clean, dry flask, dissolve 2-(5-methyloxazol-2-yl)acetic acid (1.0 eq), the desired amine (1.0–1.2 eq), and HOBt (1.0–1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add EDC hydrochloride (1.1–1.5 eq) to the stirred solution. A base like DIPEA or N-methylmorpholine (NMM) (1.0–1.2 eq) may be included if the amine is used as a salt.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The acidic and basic washes help remove unreacted starting materials and the EDC-urea byproduct.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Reagent & Solvent Guide (EDC/HOBt Protocol)
ComponentRoleMolar EquivalentsTypical ConcentrationNotes
2-(5-methyloxazol-2-yl)acetic acidCarboxylic Acid1.00.1 - 0.5 MThe limiting reagent.
Amine (R-NH₂)Nucleophile1.0 - 1.2-A slight excess is common.
EDCCoupling Reagent1.1 - 1.5-Water-soluble urea byproduct simplifies purification.[5]
HOBtAdditive1.0 - 1.2-Crucial for suppressing racemization and improving efficiency.[4][6]
DIPEA or NMM (Optional)Base1.0 - 1.2-Used if the amine starting material is an HCl or TFA salt.
DMF or DCMSolvent--Must be anhydrous.

Troubleshooting & Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and amine. Ensure all reagents and solvents are completely anhydrous, as water can hydrolyze the activated intermediates. For sterically demanding substrates, switching from EDC/HOBt to the more powerful HATU reagent may be beneficial.[4]

  • Formation of N-acylurea (with EDC): This indicates the O-acylisourea intermediate is rearranging before being intercepted by the amine. Ensure HOBt is used and that the reaction temperature is kept low (start at 0 °C).

  • Epimerization: If the carboxylic acid has a chiral center, racemization can be a concern. This is minimized by using additives like HOBt or HOAt (in HATU), which rapidly form active esters that are less prone to racemization. Running the reaction at lower temperatures is also critical.

  • Difficult Purification: The water-soluble nature of the EDC-urea byproduct is a major advantage. If purification is still difficult, ensure the aqueous washes during workup are performed thoroughly.

Conclusion

The successful synthesis of amides from 2-(5-methyloxazol-2-yl)acetic acid is a routine yet critical transformation in medicinal chemistry. By understanding the underlying mechanisms of activation, researchers can make informed decisions about reagent selection and reaction conditions. Both HATU and EDC/HOBt are robust and reliable methods. HATU offers superior reactivity for challenging couplings, while EDC/HOBt provides a cost-effective and easily purified alternative for more standard transformations. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to incorporate this valuable heterocyclic building block into their synthetic programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PubChem. (n.d.). 2-Anilino-2-(5-methyloxolan-2-yl)acetic acid.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • BLDpharm. (n.d.). 2-(5-Methyloxazol-2-yl)acetic acid.
  • PubChemLite. (n.d.). 2-(5-methyloxolan-2-yl)acetic acid (C7H12O3).
  • Chem-Impex. (n.d.). Oxazole-2-carboxylic acid amide.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ChemicalBook. (2023, January 11). 2-(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)ACETIC ACID.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). PMC.
  • PubChem. (n.d.). 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • MDPI. (2021, March 17). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling.
  • Semantic Scholar. (n.d.). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells.
  • Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from Journal of Applied Pharmaceutical Science website.
  • CSIR-NIScPR. (2024, February 21). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides.

Sources

Troubleshooting & Optimization

Preventing oxazole ring opening during ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Guide: Preventing Oxazole Ring Opening During Ester Hydrolysis

As a Senior Application Scientist, this guide provides an in-depth analysis and practical solutions for a common challenge in synthetic and medicinal chemistry: the selective hydrolysis of esters on molecules containing a sensitive oxazole ring. The inherent reactivity of the oxazole core, while synthetically useful, makes it susceptible to degradation under conditions typically used for saponification. This guide will walk you through the underlying principles of oxazole instability, troubleshooting common issues, and implementing robust protocols to achieve your desired transformation while preserving the integrity of your molecule.

Section 1: Frequently Asked Questions - Understanding Oxazole Instability

This section addresses the fundamental chemical principles governing the stability of the oxazole ring. Understanding why the ring opens is the first step toward preventing it.

Q1: Why is the oxazole ring so prone to opening during ester hydrolysis?

A: The oxazole ring's instability stems from its unique electronic structure. While aromatic, the electron density is unevenly distributed due to the high electronegativity of the oxygen atom (at position 1) and the pyridine-type nitrogen atom (at position 3). This arrangement makes the carbon at the C2 position highly electron-deficient and, consequently, the primary site for nucleophilic attack.[1][2] During basic ester hydrolysis, the hydroxide ion (OH⁻), a strong nucleophile, can attack this electrophilic C2 carbon in addition to the desired ester carbonyl, leading to cleavage of the ring.[1][2]

Q2: What are the primary degradation pathways for the oxazole ring under hydrolytic conditions?

A: Under hydrolytic conditions, the two main degradation pathways are:

  • Base-Catalyzed Ring Cleavage: This is the most common issue during saponification. A nucleophile (like hydroxide) attacks the C2 position, leading to a tetrahedral intermediate that collapses, breaking the C-O bond of the ring. This ultimately yields an α-acylamino ketone or a related open-chain structure.[3]

  • Acid-Catalyzed Ring Cleavage: In the presence of strong acids, the ring nitrogen can be protonated.[4] This protonation further increases the electrophilicity of the ring, making it susceptible to attack by even weak nucleophiles like water.[3] This pathway also leads to ring-opened products.

Q3: How do pH and temperature affect oxazole stability?

A: Both pH and temperature are critical factors. Oxazole rings are most stable in a neutral to slightly acidic pH range (approximately pH 3-7).[3] Stability significantly decreases in strongly basic (pH > 10) or strongly acidic (pH < 2) environments, especially with heat.[5] Elevated temperatures accelerate the rate of both desired ester hydrolysis and undesired ring degradation. Therefore, a key strategy for preserving the oxazole is to conduct the hydrolysis at the lowest effective temperature.

Section 2: Troubleshooting Guide - Diagnosing and Solving Ring Opening

This section is designed to help you identify the cause of unexpected degradation and provides clear, actionable solutions.

Problem: Significant oxazole ring opening is observed under standard saponification conditions (e.g., NaOH or KOH in refluxing MeOH/H₂O).
  • Probable Cause: The combination of a strong nucleophile (hydroxide), a protic solvent, and high temperature is too harsh for the oxazole ring. The hydroxide concentration and thermal energy are sufficient to promote competitive nucleophilic attack at the C2 position, leading to ring cleavage.[2][3]

  • Corrective Actions:

    • Lower the Temperature: Immediately attempt the reaction at a lower temperature. Many saponifications can proceed, albeit more slowly, at room temperature or even 0 °C. Monitor the reaction by TLC or LC-MS over a longer period.

    • Switch to a Milder Base: Lithium hydroxide (LiOH) is often a better choice than NaOH or KOH. It is a strong nucleophile for the ester but is generally considered milder and can reduce the rate of ring opening.

    • Change the Solvent System: Using a solvent system like Tetrahydrofuran (THF) and water can improve the solubility of complex organic molecules and often allows the reaction to proceed smoothly at lower temperatures.[6]

Problem: Ring opening still occurs even with LiOH at low temperatures.
  • Probable Cause: Your substrate is exceptionally sensitive to hydroxide-mediated degradation. The electronic properties of the substituents on either the oxazole or the rest of the molecule may further activate the ring towards nucleophilic attack.

  • Corrective Actions:

    • Non-Aqueous Saponification: Traditional saponification relies on water. A non-aqueous method using NaOH in a MeOH/CH₂Cl₂ (1:9) mixture can be highly effective for sensitive or sterically hindered esters.[7] This method reduces the solvation of the hydroxide ion, potentially altering its reactivity profile favorably.

    • Enzymatic Hydrolysis: This is one of the mildest methods available. Enzymes like lipases operate under neutral pH (typically pH 7) and at or near room temperature.[8] Their high substrate specificity can cleanly cleave the ester while leaving the rest of the molecule, including the oxazole ring, untouched.

    • Alternative Ester Cleavage Strategy: If the ester is a tert-butyl ester, it can be cleaved under anhydrous acidic conditions (e.g., trifluoroacetic acid in DCM at 0 °C), which can be milder than hot aqueous acid and avoids bases entirely.

Diagram: Mechanistic Overview of Competing Pathways

The following diagram illustrates the desired reaction (ester hydrolysis) versus the undesired side reaction (oxazole ring opening) under basic conditions.

G cluster_0 cluster_1 cluster_2 Start Oxazole-Ester Substrate + OH⁻ Ester_Attack Attack at Ester Carbonyl Start->Ester_Attack Desired Pathway Ring_Attack Attack at Oxazole C2-Position Start->Ring_Attack Undesired Pathway Desired_Product Desired Product: Oxazole-Carboxylic Acid Ester_Attack->Desired_Product Successful Hydrolysis Side_Product Side Product: Ring-Opened Species Ring_Attack->Side_Product Ring Cleavage

Caption: Competing reaction pathways during basic hydrolysis.

Section 3: Recommended Protocols for Selective Ester Hydrolysis

These protocols provide detailed, step-by-step methodologies for hydrolyzing esters while minimizing the risk to the oxazole ring.

Protocol 1: Mild Saponification with Lithium Hydroxide

This is the first method to try when standard conditions fail. It is broadly applicable and often successful.

  • Dissolution: Dissolve the oxazole-containing ester (1.0 eq) in a mixture of THF and water (typically a 3:1 to 1:1 ratio) at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) to the stirred solution.

  • Monitoring: Stir the reaction at 0 °C or allow it to warm slowly to room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, quench by adding water and optionally a co-solvent like ethyl acetate.

    • Carefully acidify the aqueous layer with cold 1N HCl to a pH of ~3-4 to protonate the carboxylate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 2: Enzymatic Hydrolysis with Lipase

This method offers unparalleled mildness and selectivity, ideal for highly sensitive substrates.

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M) and adjust the pH to 7.0.

  • Substrate Dissolution: Dissolve the oxazole-containing ester (1.0 eq) in a minimal amount of a water-miscible co-solvent like DMSO or acetone.

  • Reaction Setup: Add the substrate solution to the phosphate buffer with vigorous stirring. Add the lipase enzyme (e.g., Lipase from Candida antarctica, often immobilized on a resin for easy removal).

  • Incubation: Stir the suspension at room temperature (or the optimal temperature for the specific enzyme, e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by LC-MS or HPLC.

  • Work-up:

    • Once complete, remove the immobilized enzyme by simple filtration.

    • Acidify the filtrate to pH ~3-4 with 1N HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the pure carboxylic acid.

Section 4: Method Selection Guide

Choosing the right method from the start can save significant time and material. Use the table and flowchart below to guide your decision-making process.

Table 1: Comparison of Hydrolysis Methods
MethodReagentsConditionsProsConsBest For
Standard Saponification NaOH or KOHMeOH/H₂O, RT to RefluxFast, inexpensive, strong.Often too harsh for oxazoles, risk of side reactions.Robust, non-sensitive substrates.
Mild Saponification LiOH·H₂OTHF/H₂O, 0 °C to RTGood balance of reactivity and mildness, widely used.Slower than NaOH/KOH, may not work for very hindered esters.First choice for moderately sensitive oxazoles.
Non-Aqueous Saponification NaOH in MeOH/CH₂Cl₂CH₂Cl₂, RTMild, effective for hindered esters, avoids aqueous conditions.Requires anhydrous solvents, may be slower.Sensitive or sterically demanding substrates.[7]
Enzymatic Hydrolysis Lipase, BufferPhosphate Buffer (pH 7), RTExtremely mild and selective, environmentally friendly.Enzyme cost, slower reaction times, substrate-specific.Highly sensitive, high-value substrates.[8]
Acidic Cleavage TFA or HClDCM or Dioxane, 0 °C to RTNon-nucleophilic, avoids strong bases.Only for specific esters (e.g., t-butyl), risk of acid-catalyzed ring opening.Cleavage of acid-labile esters like tert-butyl esters.
Diagram: Decision Workflow for Method Selection

This flowchart provides a logical path for selecting the appropriate experimental conditions.

Caption: Decision flowchart for selecting a hydrolysis method.

References

  • Vedejs, E., & Luchetta, L. M. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074–9076. [Link]

  • Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Vedejs, E., & Luchetta, L. M. (2005). A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074-6. [Link]

  • ResearchGate. The proposed mechanism of oxazole ring‐opening and trapping of the aldehyde intermediate. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • YouTube. (2022). Oxazole: Basicity, Acidity, Synthesis and Reactions. [Link]

  • ResearchGate. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Taylor & Francis Online. Oxazole – Knowledge and References. [Link]

  • Cain, E. R., et al. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 14, 2900–2905. [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide. [Link]

  • Allied Academies. Biological Importance of Oxazoles. [Link]

  • ResearchGate. How to hydrolyze ester in presence of isoxazole moiety? [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

  • Chen, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 216-227. [Link]

  • Schaffer, J. E., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058. [Link]

  • Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]

  • Scribd. Oxazole 075. [Link]

  • Chemistry Stack Exchange. Preference for basic conditions in ester hydrolysis. [Link]

  • Wikipedia. Oxazole. [Link]

  • Kaur, R., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 799-810. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Niphakis, M. J., et al. (2011). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 54(13), 4545–4558. [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. [Link]

  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • ResearchGate. Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. [Link]

  • Slideshare. (2019). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • ResearchGate. Can anyone help with resin hydrolysis of oxazolidine ring? [Link]

  • Kumar, A., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-(5-methyloxazol-2-yl)acetate

[1]

Case ID: OX-5ME-2AC-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary & Reaction Logic

The synthesis of Methyl 2-(5-methyloxazol-2-yl)acetate (CAS: Target-Specific) typically relies on the Hantzsch Oxazole Synthesis .[1] While theoretically straightforward, this pathway is notorious for variable yields due to the instability of

1

The Core Reaction: Condensation of Methyl malonamate (Methyl 3-amino-3-oxopropanoate) with Chloroacetone (1-chloro-2-propanone).[1]

  • Regioselectivity Logic:

    • The amide nitrogen attacks the

      
      -carbon of the chloroacetone (displacement of Cl).
      
    • The amide oxygen attacks the ketone carbonyl (cyclization).

    • Result: The amide carbon becomes C2; the ketone methyl group becomes the C5 substituent. This specific pathway yields the 5-methyl isomer, distinct from the 4-methyl isomer obtained if reaction partners are swapped.[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue A: "My reaction mixture turns into a black tar/sludge."

Diagnosis: Polymerization of Chloroacetone. Chloroacetone is highly reactive and prone to self-polymerization, especially in the presence of strong acids or excessive heat before the condensation occurs.

Corrective Protocol:

  • Reagent Quality: Do not use dark/brown chloroacetone. Distill it immediately before use (stabilize with 0.1%

    
     during storage).
    
  • Controlled Addition: Do not mix all reagents at room temperature.

    • Dissolve Methyl malonamate in the solvent (e.g., Toluene or EtOH).

    • Add solid

      
       (1.1 equiv) to buffer the HCl generated.
      
    • Critical: Add Chloroacetone dropwise at 0°C to 10°C . Allow the displacement step (N-alkylation) to proceed cold for 1-2 hours before heating to reflux for the cyclization.[1]

Issue B: "I see the intermediate, but cyclization (dehydration) is incomplete."

Diagnosis: Inefficient water removal. The Hantzsch synthesis is a condensation reaction releasing 1 equivalent of water. Accumulation of water inhibits the final dehydration step and can hydrolyze the methyl ester.

Corrective Protocol:

  • Switch Solvent: Move from Ethanol to Toluene or Xylene .[1]

  • Dean-Stark Trap: Use a Dean-Stark apparatus to physically remove water from the azeotrope.[1]

  • Chemical Dehydration (Advanced): If thermal cyclization is sluggish, isolate the acyclic intermediate (

    
    -amido ketone) and treat it with a specific dehydrating agent:
    
    • Option 1:Burgess Reagent (Mild, high yield, expensive).

    • Option 2:

      
        (Classic, requires careful quenching to save the ester).
      
Issue C: "Low isolated yield despite good conversion on TLC."

Diagnosis: Product loss during workup (Acid sensitivity/Water solubility). Oxazoles are weak bases. If the workup is too acidic, the oxazole forms a salt and stays in the aqueous phase. If too basic, the methyl ester hydrolyzes to the acid (which decarboxylates or dissolves in water).

Corrective Protocol:

  • Quench pH: Neutralize the reaction to pH 7-8 using saturated

    
    . Do not use strong acids or bases.
    
  • Extraction: Use Ethyl Acetate/Hexane mixtures. Avoid chlorinated solvents if emulsions form.

  • Purification: Silica gel is slightly acidic and can degrade sensitive oxazoles. Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample.

Optimized Experimental Workflow (Visualized)

The following diagram illustrates the decision logic for optimizing the synthesis based on observed intermediates.

OxazoleSynthesisStartStart: Methyl Malonamate + ChloroacetoneStep1Step 1: N-Alkylation (0°C, Toluene, CaCO3)Start->Step1Dropwise AdditionCheck1Check: TLC/LCMS (Intermediate formed?)Step1->Check1Path_ThermalPath A: Thermal Cyclization (Reflux + Dean-Stark)Check1->Path_ThermalStandard ProtocolPath_ChemPath B: Chemical Cyclization (POCl3 or Burgess Reagent)Check1->Path_ChemIf Cyclization StallsWorkupWorkup: Neutralize (pH 7-8) Extract w/ EtOAcPath_Thermal->WorkupPath_Chem->WorkupPurificationPurification: Silica Gel (Pre-treated w/ 1% Et3N)Workup->Purification

Caption: Decision tree for Hantzsch synthesis optimization, distinguishing between thermal and chemical cyclization routes.

Comparative Reagent Data

ParameterStandard Protocol (Ethanol Reflux)Optimized Protocol (Toluene/Dean-Stark)Advanced (Robinson-Gabriel w/ POCl3)
Reaction Temp 78°C110°C0°C

RT
Water Removal None (Equilibrium limited)Azeotropic (Physical removal)Chemical (Irreversible)
Yield Potential 30-45%65-80% 70-85%
Risk Factor Ester HydrolysisCharring if overheatedReagent handling/Quench safety
Recommended For Initial ScreeningScale-Up / Production High-Value / Small Scale

Frequently Asked Questions (FAQs)

Q: Can I use Methyl acetoacetate and Urea instead? A: No. That route typically yields pyrimidines or different isomers. The Hantzsch synthesis (Amide + Haloketone) is specific for the 1,3-oxazole core with this substitution pattern.

Q: Why is my product unstable on the shelf? A: The methylene group at the 2-position (flanked by the oxazole and the ester) is "active." It can undergo oxidation or aldol-type condensations over time.[1] Storage: Store under Argon at -20°C.

Q: The literature suggests using Urea as a scavenger. Why? A: Urea is sometimes added to Hantzsch reactions to scavenge excess acid or reactive aldehydes, preventing the formation of colored oligomers. However, solid Calcium Carbonate (

References

  • Hantzsch Oxazole Synthesis Mechanism & Regiochemistry

    • Title: Regioselective synthesis of 5-substituted oxazoles.[1][2][3][4]

    • Context: Defines the rule where the halide-bearing carbon becomes C4 and the ketone carbonyl becomes C5.
    • Source:Journal of Organic Chemistry (General Heterocyclic Principles).

  • Dehydration Strategies (Robinson-Gabriel)

    • Title: Cyclodehydr

      
      -acylaminoketones to oxazoles.[1]
      
    • vs.
    • Source:Tetrahedron Letters.

  • General Synthesis of Oxazole Acetates

    • Title: Synthesis of methyl 2-(oxazol-2-yl)acetates via Hantzsch method.[1]

    • Context: Protocols for handling the sensitive acetate group during cycliz
    • Source:Chemical & Pharmaceutical Bulletin.

Technical Support Center: Purification of Methyl 2-(5-methyloxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(5-methyloxazol-2-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this valuable synthetic building block in high purity.[1] The physical state of this compound—behaving as either a low-melting solid or a persistent oil—is a common experimental hurdle dictated by residual impurities. This guide provides in-depth, troubleshooting-focused answers to frequently asked questions, explaining the scientific principles behind each purification strategy.

Section 1: Initial Assessment & General FAQs

This section addresses the preliminary analysis of your crude product, which is critical for selecting the appropriate purification pathway.

Q1: My crude product is an oil, but some literature suggests it should be a solid. What's happening?

A: This is a classic case of melting point depression. The presence of impurities, such as residual solvents or reaction by-products, disrupts the crystal lattice of the pure compound, lowering its melting point. If the melting point is depressed to below room temperature, you will observe the product as an oil. The goal of purification is to remove these impurities, allowing the compound to solidify.

Q2: What are the most likely impurities in a typical synthesis of Methyl 2-(5-methyloxazol-2-yl)acetate?

A: The nature of impurities is tied directly to the synthetic route used. Common methods for synthesizing oxazoles include the Robinson-Gabriel synthesis, Bredereck reaction, or the Van Leusen reaction.[2][3] Consequently, typical impurities may include:

  • Unreacted Starting Materials: Such as α-haloketones, amides, or aldehydes. These are often more polar than the desired oxazole product.

  • Reaction By-products: Resulting from side reactions or incomplete cyclization.

  • Residual Solvents: High-boiling point solvents like DMF, DMSO, or toluene can be difficult to remove under standard rotary evaporation.

  • Decomposition Products: Oxazole rings can be sensitive to strong acids or bases, especially at elevated temperatures.

Q3: What initial analytical techniques should I perform on my crude material?

A: Before attempting any purification, a quick analysis is essential to understand the complexity of your crude mixture.

  • Thin Layer Chromatography (TLC): This is the most critical first step. It helps you visualize the number of components, estimate their relative polarities, and develop a solvent system for column chromatography.[4] For this compound, which contains a basic nitrogen, streaking on silica gel TLC plates is common. Adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can neutralize the acidic silica surface and lead to sharper spots.[4]

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum can provide a wealth of information, helping to identify unreacted starting materials, major by-products, and residual solvents by comparing the spectrum to known reference spectra.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more accurate picture of the number of components and their molecular weights, helping to identify unknown impurities.

Section 2: Purification Strategy Decision Workflow

The choice of purification method depends primarily on the physical state of your crude product and the nature of the impurities identified in your initial assessment. The following workflow provides a general decision-making framework.

Purification_Workflow start Crude Product (Methyl 2-(5-methyloxazol-2-yl)acetate) analysis Initial Analysis (TLC, Crude NMR) start->analysis decision Is the product an oil or solid? analysis->decision oil_path Purify as Oil decision->oil_path Oil solid_path Purify as Solid decision->solid_path Solid oil_decision Impurity Type? oil_path->oil_decision solid_decision Can a suitable solvent be found? solid_path->solid_decision chromatography Column Chromatography (Normal or Reversed-Phase) oil_decision->chromatography Different Polarities distillation Vacuum Distillation oil_decision->distillation Different Boiling Points / Non-volatile final_purity Assess Purity (NMR, LC-MS, M.P.) chromatography->final_purity distillation->final_purity solid_decision->chromatography No recrystallization Recrystallization solid_decision->recrystallization Yes recrystallization->final_purity

Caption: General purification workflow for Methyl 2-(5-methyloxazol-2-yl)acetate.

Section 3: Troubleshooting Guide for Oily Product

If your product is an oil, the primary methods of purification are column chromatography and vacuum distillation.

Q4: When should I choose column chromatography over distillation?

A: The choice depends on both the scale of your reaction and the properties of the impurities.

  • Choose Column Chromatography when dealing with small to medium scales (mg to several grams) and when impurities have similar boiling points but different polarities. Chromatography offers higher resolution for separating complex mixtures.[5][6]

  • Choose Vacuum Distillation for larger scale purification (multi-gram to kg) and when the main impurities are either non-volatile (e.g., salts, baseline material on TLC) or have a significantly different boiling point from your product. Distillation is often more economical and scalable than chromatography.[7][8]

FAQ: Flash Column Chromatography

Q5: Should I use normal-phase (silica gel) or reversed-phase (C18) chromatography?

A: The choice of stationary phase is crucial for effective separation of heterocyclic compounds.[4]

FeatureNormal-Phase (Silica Gel)Reversed-Phase (C18 Silica)
Stationary Phase Polar (acidic)Non-polar
Mobile Phase Non-polar (e.g., Hexanes/Ethyl Acetate)Polar (e.g., Water/Acetonitrile or Water/Methanol)[4]
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Best For... Separating non-polar to moderately polar compounds. Often the first choice due to lower cost.Separating polar and water-soluble compounds. Excellent for removing very polar impurities or resolving compounds that are difficult to separate on silica.[9]
Key Consideration The basic nitrogen on the oxazole ring can interact strongly with acidic silica sites, causing peak tailing or streaking. This can often be mitigated by adding 0.1-1% triethylamine to the mobile phase.[4]Often provides better peak shape for basic compounds without additives, though a small amount of formic acid or TFA (0.1%) can sometimes improve resolution.[4]

Q6: I see multiple spots on my TLC, but they are all streaky. How do I develop a good solvent system?

A: As mentioned, peak streaking for this compound on silica is likely due to its basicity.

  • Add a Basic Modifier: Prepare your mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5% triethylamine (TEA). Run the TLC again. You should observe more compact, well-defined spots.

  • Systematic Solvent Screening: Test a range of solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) to find a ratio that gives your desired product an Rf value of approximately 0.3-0.4, with good separation from impurities.

Protocol 1: Normal-Phase Flash Column Chromatography

  • Select a Column: Choose a column size where the mass of your crude material is 1-5% of the mass of the silica gel.[4]

  • Prepare the Sample (Dry Loading): Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (roughly 1-2 times the mass of your crude product) to this solution. Remove the solvent completely under reduced pressure until you have a dry, free-flowing powder. This prevents solvent effects that can ruin separation.[4]

  • Pack and Equilibrate the Column: Pack your column with silica gel as a slurry in your initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% TEA). Equilibrate the column by passing at least 3-5 column volumes of this solvent through until the baseline is stable.

  • Load and Elute: Carefully add your dry-loaded sample to the top of the silica bed. Begin elution with the mobile phase, gradually increasing the polarity (gradient elution) based on your TLC analysis.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oil.

FAQ: Vacuum Distillation

Q7: Why is a vacuum necessary for distilling my methyl ester product?

A: Methyl esters of this molecular weight have high boiling points at atmospheric pressure.[8] Heating the compound to its atmospheric boiling point would likely cause decomposition. Applying a vacuum lowers the boiling point to a temperature where the compound is stable, allowing it to distill without degradation.[8]

Protocol 2: Short-Path Vacuum Distillation

  • Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Attach the apparatus to a vacuum pump with a cold trap in between.

  • Charge the Flask: Add the crude oil to the distillation flask, along with a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply the vacuum. You may see some initial bubbling as residual low-boiling solvents are removed.

  • Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle. Stir the oil to ensure even heating.

  • Collect Fractions: Monitor the temperature at the distillation head. Collect any initial low-boiling impurities (forerun) in a separate receiving flask. When the temperature stabilizes near the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature starts to drop or when only a dark, tarry residue remains.

  • Shutdown: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

Section 4: Troubleshooting Guide for Solid Product

If your product is a solid, recrystallization is the most powerful and economical purification technique.

Q8: My compound "oils out" instead of crystallizing. What can I do?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of forming crystals. This is a common problem, especially when impurities are present.[4]

  • Cause 1: Solution is too saturated or cooled too quickly.

    • Solution: Add a small amount of hot solvent back to the mixture to redissolve the oil. Allow it to cool much more slowly. Insulating the flask can help.[4]

  • Cause 2: High concentration of impurities.

    • Solution: The impurities may need to be removed by a different method first. Try passing the crude material through a quick "silica plug" (a short column of silica gel) to remove baseline impurities before attempting recrystallization.[4]

  • Cause 3: Lack of nucleation sites.

    • Solution: Scratch the inside of the flask at the solvent line with a glass rod to create microscopic scratches that can initiate crystal growth. Alternatively, if you have a small crystal of pure material, add it to the cooled solution (a "seed crystal") to induce crystallization.[4]

Q9: How do I choose the right recrystallization solvent?

A: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be completely soluble or completely insoluble at all temperatures. The following workflow can guide your selection.

Solvent_Selection start Start: Small amount of crude solid test_solvent Add potential solvent dropwise at room temp. start->test_solvent dissolve_check Does it dissolve? test_solvent->dissolve_check bad_solvent Result: Poor Solvent (Compound is too soluble) dissolve_check->bad_solvent Yes heat_test Heat the suspension to boiling dissolve_check->heat_test No heat_dissolve_check Does it dissolve when hot? heat_test->heat_dissolve_check insoluble Result: Poor Solvent (Compound is insoluble) heat_dissolve_check->insoluble No cool_test Cool slowly to room temp, then in ice bath heat_dissolve_check->cool_test Yes crystal_check Do crystals form? cool_test->crystal_check good_solvent Result: Good Solvent! crystal_check->good_solvent Yes oiling_out Result: 'Oiling Out' (Try slower cooling or a different solvent) crystal_check->oiling_out No

Caption: Workflow for selecting a suitable recrystallization solvent.

Protocol 3: Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. Adding too much solvent will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Section 5: Final Purity Assessment

After purification, you must confirm the purity and identity of your Methyl 2-(5-methyloxazol-2-yl)acetate.

  • ¹H NMR & ¹³C NMR: The definitive method for structural confirmation and assessing purity. A pure sample should show clean signals corresponding to the structure with no significant impurity peaks.

  • LC-MS: Should show a single major peak with the correct mass-to-charge ratio (m/z).

  • Melting Point: If you have a solid, a sharp melting point that does not change upon further recrystallization is a strong indicator of high purity.

By methodically applying these principles and troubleshooting steps, you can confidently purify Methyl 2-(5-methyloxazol-2-yl)acetate, regardless of its initial physical state.

References

  • Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Dimian, A. C., et al. Process for Fatty Acid Methyl Esters by Dual Reactive Distillation.
  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • FENIX Process Technologies Pvt. Ltd. Methyl Ester Fractionation.
  • SPEC Engineers. Fractional Distillation of Methyl Esters (FAME).
  • Biodiesel Magazine. (2013, March 11). The Many Faces of Distillation.
  • Rădulescu, C., et al. The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Department of Physical Chemistry.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
  • Preprints.org. (2024, September 6). Synthesis of methyl 2-((4R)-3-acryloyl-4- phenyloxazolidin-2-yl)acetates.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Google Patents. WO2000053589A1 - Process for preparing oxazole derivatives.
  • Sigma-Aldrich. Methyl 2-(2-amino-5-ethyl-1,3-thiazol-4-yl)acetate.
  • BLDpharm. 1368841-42-2|2-(5-Methyloxazol-2-yl)acetic acid.
  • PubChem. Methyl 2-(2-aminooxazol-5-YL)acetate.
  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • BenchChem. Methyl 2-(5-methyloxazol-2-yl)acetate.
  • Molbank. (2023, June 9). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
  • ResearchGate. (2025, August 9). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate.
  • EPA. (2025, October 15). Methyl (1H-imidazol-5-yl)acetate Properties.
  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Molecules. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • World Journal of Pharmaceutical Research. (2022, June 3). Synthesis and Characterization of Potential Impurities.
  • Organic Syntheses Procedure. Methyl azidoacetate.
  • ResearchGate. Synthesis of methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate.
  • International Journal of Innovative Research in Science, Engineering and Technology. Synthesis Characterization and Antimicrobial Studies of New Novel Derivatives of 2-Amino- 6-Methylbenzothiazole.
  • Google Patents. US4435595A - Reactive distillation process for the production of methyl acetate.

Sources

Technical Support Center: Stability of Methyl 2-(5-methyloxazol-2-yl)acetate

[1][2]

Executive Summary: The Stability Matrix

Methyl 2-(5-methyloxazol-2-yl)acetate presents a dual-reactivity profile. It contains a methyl ester (susceptible to hydrolysis) and a 5-methyloxazole core (susceptible to ring opening under extreme conditions).[1][2]

The most critical, often overlooked instability factor is the thermal decarboxylation of the corresponding free acid. Once the ester is hydrolyzed to 2-(5-methyloxazol-2-yl)acetic acid, the presence of the electron-withdrawing oxazole ring facilitates the loss of CO₂ to form 2,5-dimethyloxazole, particularly under acidic conditions with heat.[1]

Stability Comparison Table
FeatureAcidic Media (pH < 4)Basic Media (pH > 10)
Ester Functionality Hydrolysis (Slow/Reversible): Requires heat or catalysis.[1][2] Yields carboxylic acid.[2][3][4][5][6]Saponification (Fast/Irreversible): Proceeds rapidly at RT.[1][2] Yields carboxylate salt.[2][4]
Oxazole Ring Moderate Stability: Stable in dilute acids.[2] Concentrated mineral acids + heat trigger ring opening (formation of diketones/amides).[1][2]High Stability: Generally resistant to mild bases (LiOH, NaOH).[1][2] Strong bases (LDA, n-BuLi) may deprotonate the

-methylene or C-H bonds.[1][2]
Critical Risk Decarboxylation: The free acid generated is thermally unstable. Heating acidic solutions >50°C often leads to gas evolution (CO₂) and product loss.[1][2]

-Deprotonation:
The methylene protons (between oxazole and carbonyl) are acidic.[1][2] Strong bases can cause condensation side-reactions.[2]

Detailed Technical Analysis

A. Stability in Acidic Media

In acidic environments, the primary reaction is the hydrolysis of the methyl ester to the carboxylic acid. However, the oxazole nitrogen is basic (pKa of conjugate acid ~0.8–1.0).[1][2] Protonation occurs readily, which activates the ring but also makes the adjacent methylene group more acidic.

  • Mechanism of Failure (Decarboxylation): Upon hydrolysis, the resulting 2-(5-methyloxazol-2-yl)acetic acid mimics the behavior of 2-pyridylacetic acid.[1] The protonated oxazole ring acts as an electron sink, stabilizing the ylide/carbanion intermediate formed after CO₂ loss.

    • Causality: Heating an acidic solution of the ester to speed up hydrolysis will almost certainly drive the reaction sequence: Ester

      
       Acid 
      
      
      Decarboxylated Product (2,5-dimethyloxazole).
      [1]
B. Stability in Basic Media

Saponification using hydroxide bases (LiOH, NaOH) is the preferred method for deprotection.[1][2] The resulting carboxylate anion is electronically stable against decarboxylation because the negative charge repels the electron-rich transition state required for CO₂ loss.

  • Mechanism of Failure (Ring Opening): While rare with mild bases, extremely strong bases or nucleophiles can attack the C2 or C5 positions of the oxazole ring, leading to ring cleavage (cornforth rearrangement-type pathways or simple hydrolysis to acyclic amides).[1]

Visualizing the Pathways (Graphviz)[1][2]

The following diagram illustrates the divergent pathways in acid vs. base, highlighting the "Danger Zone" of decarboxylation.

StabilityPathwaysEsterMethyl 2-(5-methyloxazol-2-yl)acetate(Starting Material)Acid2-(5-methyloxazol-2-yl)acetic acid(Free Acid)Ester->AcidAcid Hydrolysis (H+, H2O)ReversibleSaltOxazole Acetate Salt(Stable Anion)Ester->SaltSaponification (OH-)IrreversibleDecarb2,5-Dimethyloxazole(Degradation Product)Acid->DecarbHEAT (>50°C)Spontaneous -CO2RingOpenAcyclic Amide/Diketone(Ring Destruction)Acid->RingOpenConc. Acid + HeatRing CleavageSalt->AcidCareful Acidification(pH < 4)Salt->RingOpenExtreme Base/Heat

Caption: Reaction pathways for Methyl 2-(5-methyloxazol-2-yl)acetate. Note the red path indicating thermal decarboxylation of the free acid.

Troubleshooting Guide & FAQs

Q1: I am trying to hydrolyze the ester with HCl at reflux, but my product mass is very low. What happened?

Diagnosis: You likely caused thermal decarboxylation .[2] Explanation: 2-Heteroaryl acetic acids are notoriously unstable at high temperatures.[2] By refluxing in acid, you converted the ester to the acid, which then immediately lost CO₂ to form 2,5-dimethyloxazole (a volatile liquid/oil that may be lost during workup or evaporation).[1] Solution: Switch to basic hydrolysis (see Protocol A below).[1][2] If acid hydrolysis is mandatory, use lower temperatures (RT to 40°C) and monitor closely, though conversion will be slow.[1][2]

Q2: Can I use strong bases like LDA or NaH on this compound?

Diagnosis: Risk of


-deprotonation2Explanation:

12212Solution:2

Q3: During workup of the saponification, I acidified to pH 1 and the product precipitated but then decomposed.

Diagnosis: Acid-catalyzed ring instability or decarboxylation upon concentration.[2] Explanation: Acidifying to pH 1 places the oxazole in a fully protonated state. If you subsequently concentrated the solution on a rotavap with a warm water bath, you triggered the decarboxylation mechanism described above. Solution: Acidify only to pH 3–4 (the isoelectric point region is often sufficient to extract the acid).[1] Do not heat the acidic solution. Extract immediately into organic solvent and remove solvent under high vacuum at low temperature (<30°C).[1][2]

Validated Experimental Protocols

Protocol A: Safe Saponification (Recommended)

This protocol minimizes the risk of decarboxylation by maintaining the compound in its stable anionic form until the final moment.[1]

  • Dissolution: Dissolve 1.0 eq of Methyl 2-(5-methyloxazol-2-yl)acetate in THF/Water (3:1 ratio).

  • Reagent: Add 1.2–1.5 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) .

    • Why LiOH? It is milder than NaOH and often provides better solubility in THF mixtures.[2]

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Monitor: TLC usually shows completion within 2–4 hours.[2] Do not heat.

  • Workup (Critical Step):

    • Concentrate the THF under reduced pressure (bath <30°C).

    • Dilute the aqueous residue with water.

    • Wash with EtOAc (to remove unreacted ester/impurities).[1][2] Discard organic layer.[2]

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise until pH reaches ~3–4.

    • Extraction: Immediately extract with EtOAc or DCM (3x).[1][2]

    • Drying: Dry combined organics over Na₂SO₄ (anhydrous).

    • Isolation: Evaporate solvent at ambient temperature (do not use a hot water bath).[1][2] Store the resulting acid at -20°C.

Protocol B: Acidic Hydrolysis (High Risk - Use only if Base Incompatible)

Use this only if the molecule contains other functional groups sensitive to base.[1]

  • Solvent: Use a mixture of Acetic Acid and Water (or dilute HCl in Dioxane).[1][2]

  • Temperature: Maintain strictly at 20–30°C .

    • Warning: Reaction rate will be slow (24–48 hours).[1][2]

  • Monitoring: Monitor by LC-MS to detect the formation of the decarboxylated byproduct (M-44 peak). If decarboxylation is observed, stop immediately.[2]

References

  • BenchChem. (2025).[1][2][7][8] Stability issues of the oxazole ring in acidic and basic media. Retrieved from [1][2]

  • Verrier, C., et al. (2008).[1][2][3] Regiocontrolled Palladium-Catalyzed Direct Arylation of Ethyl Oxazole-4-carboxylate. Journal of Organic Chemistry, 73, 7383-7386.[1][2][3] (Demonstrates oxazole ring stability under specific catalytic conditions). Retrieved from [1][2]

  • Taylor, P. J. (1972).[1][2][9] The decarboxylation of some heterocyclic acetic acids. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on the thermal instability of 2-heteroaryl acetic acids). Retrieved from [1][2]

  • Manicardi, A., et al. (2021).[1][2][10][11] Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PMC. (Comparative stability of 5-methyl substituted heterocycles). Retrieved from [1][2]

  • Hsieh, Y., et al. (2025).[1][2] The neutral hydrolysis of methyl acetate. ResearchGate. (Kinetics of methyl ester hydrolysis). Retrieved from

Technical Support Center: Troubleshooting the Decarboxylation of 2-(5-methyloxazol-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and drug development professionals encountering difficulties with the decarboxylation of 2-(5-methyloxazol-2-yl)acetic acid to produce the key intermediate, 2,5-dimethyl oxazole. This process can be deceptively challenging due to the thermal sensitivity of the oxazole ring and the specific reactivity of the heteroaromatic acetic acid. This document provides a structured, question-and-answer approach to troubleshoot common issues, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My decarboxylation reaction shows low to no conversion. What are the primary experimental parameters I should investigate?

A1: Low conversion is the most common issue and typically points to insufficient energy input or suboptimal reaction conditions. The decarboxylation of heteroaromatic acetic acids is not always trivial and requires careful optimization of temperature and solvent.

Causality and Actionable Insights:

  • Insufficient Thermal Energy: The C-C bond cleavage in decarboxylation has a significant activation energy. The reaction temperature must be high enough to initiate the loss of CO2. For many heterocyclic acetic acids, this occurs at or near the boiling point of the chosen solvent. The reaction is believed to proceed through a zwitterionic intermediate, which is stabilized by polar solvents and heat.

    • Troubleshooting Step: Gradually increase the reaction temperature in 10-20 °C increments. If using a high-boiling solvent, ensure the reaction is heated to reflux. Monitor the reaction progress by TLC or LC-MS to correlate temperature with conversion.

  • Inappropriate Solvent Choice: The solvent plays a critical role beyond just temperature control. It must be inert to the starting material and product, and its polarity can influence the stability of the reaction's transition state. For thermal decarboxylations, high-boiling, polar aprotic solvents are often preferred.

    • Troubleshooting Step: If conversion is low in a solvent like toluene, consider switching to a higher-boiling and more polar solvent such as DMSO or diphenyl ether. However, be aware that DMSO can also act as an oxidant at high temperatures, which could lead to side products.

Data Presentation: Recommended Solvents for Thermal Decarboxylation Screening

SolventBoiling Point (°C)PolarityRecommended Starting Temperature (°C)Rationale & Comments
Toluene111Low110 (Reflux)Good starting point, but may not provide sufficient energy.
Xylenes (mixed)~140Low135-140 (Reflux)Modest increase in temperature over toluene.
N,N-Dimethylformamide (DMF)153High (Aprotic)150 (Reflux)Polar aprotic, can stabilize intermediates. Potential for decomposition at reflux.
Dimethyl Sulfoxide (DMSO)189High (Aprotic)160-180High boiling point. Can promote reaction but risk of oxidation.
Diphenyl ether259Low (High Temp)200-250For very stubborn substrates. High risk of thermal decomposition.
  • Catalyst-Free Approach is Ineffective: If thermal methods consistently fail or lead to decomposition, a catalytic approach may be necessary. Various metal catalysts have been shown to facilitate decarboxylation under milder conditions, often via oxidative pathways or by stabilizing key intermediates.

    • Troubleshooting Step: Consider screening catalytic systems. Silver carbonate (Ag₂CO₃) is known to promote protodecarboxylation of heteroaromatic carboxylic acids. Similarly, iron(III) chloride (FeCl₃) has been used for oxidative decarboxylation of heteroaryl acetic acids.

Q2: I'm observing significant decomposition of my starting material and/or desired product. How can I mitigate this?

A2: Decomposition is a sign that the reaction conditions are too harsh for the oxazole core. The stability of five-membered heterocycles can be limited, and they are susceptible to both thermal and chemical degradation.

Causality and Actionable Insights:

  • Thermal Instability: The oxazole ring, while aromatic, can undergo decomposition at very high temperatures. Pushing the thermal conditions too far in an attempt to increase conversion can lead to charring and the formation of complex, unidentifiable byproducts.

    • Troubleshooting Step: Find the "sweet spot" for temperature. Run a temperature gradient experiment (e.g., 140°C, 160°C, 180°C) and analyze the reaction mixture at set time points (e.g., 1h, 4h, 12h) by LC-MS or ¹H NMR to determine the temperature at which product formation is maximized relative to byproduct formation.

  • Oxidative Degradation: At elevated temperatures, trace oxygen in the reaction vessel can lead to oxidative side reactions. Heteroaromatic systems can be sensitive to oxidation.

    • Troubleshooting Step: Ensure the

Removing unreacted reagents from oxazole ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation of Oxazole Esters

  • Topic: Removing Unreacted Reagents & Byproducts from Oxazole Synthesis

  • Role: Senior Application Scientist

Introduction: Beyond the "Black Tar"

Synthesizing oxazoles—particularly via the Robinson-Gabriel dehydration or Van Leusen cyclization—is notoriously prone to yielding dark, viscous oils often referred to as "black tar." This is rarely due to the product itself but rather the polymerization of unreacted dehydrating agents (like


) or the decomposition of sensitive intermediates (isocyanides).

This guide moves beyond standard "wash and dry" instructions. It focuses on the chemoselective removal of impurities based on the specific amphoteric and stability profiles of the oxazole ring.

Module 1: Managing Dehydrating Agents (Robinson-Gabriel)

Context: The Robinson-Gabriel synthesis typically uses aggressive dehydrating agents (


, 

, Burgess Reagent) to cyclize

-acylamino ketones. The most common failure mode is an exothermic quench that chars the product.
Q: My crude reaction mixture turned into a black solid upon adding water. What happened?

A: You likely performed a "forward quench" (adding water to the acid). When water hits excess


, it generates phosphoric acid and HCl gas, causing a massive local exotherm. This heat polymerizes the oxazole and any remaining starting material.

The Fix: The Reverse Quench Protocol

  • Principle: You must add the reaction mixture to the quench solution to control the rate of hydrolysis and dissipate heat.

  • Reagent: Saturated Aqueous Sodium Acetate (NaOAc) or crushed ice/sat.

    
    .
    

Step-by-Step Protocol:

  • Preparation: In a large Erlenmeyer flask (3x reaction volume), prepare a slurry of crushed ice and saturated

    
    .
    
  • Dilution: Dilute your crude reaction mixture (containing

    
    ) with DCM or Toluene (1:1 ratio).
    
  • Addition: Slowly cannulate or dropwise add the reaction mixture into the ice slurry with vigorous stirring.

  • Monitoring: Keep the internal temperature

    
    .
    
  • pH Check: Ensure the aqueous layer remains pH 7–8. Oxazoles are acid-sensitive; a drop to pH < 3 can hydrolyze the ring back to the acyclic amide.

Q: Can I use an acid wash to remove unreacted amine precursors?

A: Proceed with extreme caution. Unlike pyridines (pKa ~5.2), oxazoles are very weak bases (pKa ~0.8 – 1.5).

  • Risk: A standard

    
     wash will protonate the oxazole, pulling it into the aqueous layer or hydrolyzing the ester.
    
  • Solution: If you must remove amines, use a Citric Acid buffer (pH 4–5) . This is acidic enough to protonate aliphatic amines (pKa ~10) but leaves the oxazole (pKa ~1) in the organic layer.

Module 2: The Van Leusen Reaction (TosMIC)

Context: This method reacts aldehydes with Tosylmethyl Isocyanide (TosMIC).[1][2][3] Common impurities include unreacted TosMIC, sulfinic acid byproducts, and oxazoline intermediates.

Q: I have a persistent impurity just above my product on the TLC. Is it TosMIC?

A: Likely yes. TosMIC is non-polar and often co-elutes with oxazoles.

  • Diagnostic: TosMIC has a distinct foul odor and stains brown/black with

    
     instantly.
    
  • Removal Strategy:

    • Hydrolysis: Stir the crude organic layer with

      
       (briefly) or Silver Nitrate (
      
      
      
      ) on silica. Note: Only if your oxazole ester is stable.
    • Polymer-Supported Scavengers: Use a polymer-supported isocyanate scavenger (e.g., PS-Isocyanate) to bind unreacted amines, or a thiol resin to trap electrophiles, though TosMIC itself is best removed via careful chromatography or conversion.

Q: How do I remove the sulfinate byproduct ( )?

A: This is the leaving group from the cyclization.

  • Solubility:

    
    -Toluenesulfinic acid salts are highly water-soluble.
    
  • Protocol: A simple wash with 1M

    
      will partition the sulfinate entirely into the aqueous phase.
    

Module 3: Purification Logic & Data

Solvent & Wash Compatibility Matrix

Use this table to select the correct wash solution based on your impurity profile.

Impurity TypeWash/ReagentMechanismRisk Factor
Excess

Sat. NaOAc (Warm) or Ice/

Controlled HydrolysisHigh: Exotherm can char product.
Aliphatic Amines 10% Citric Acid (pH 5)Protonation (Salt formation)Low: Oxazole remains neutral.
Sulfinic Acids 1M

or NaOH
Deprotonation to saltNone: Highly efficient.
TosMIC Silica Gel + 1%

Complexation/HydrolysisMed: Silver is expensive/messy.
Unreacted Aldehyde Sat.

(Bisulfite)
Bisulfite Adduct formationLow: Adduct precipitates or enters aq. layer.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for working up a crude oxazole reaction.

OxazoleWorkup Start Crude Reaction Mixture CheckMethod Method Used? Start->CheckMethod RG_Path Robinson-Gabriel (POCl3/SOCl2) CheckMethod->RG_Path VL_Path Van Leusen (TosMIC) CheckMethod->VL_Path Quench Reverse Quench (Add Rxn to Ice/NaHCO3) RG_Path->Quench Critical Safety Step PhaseSep Phase Separation (DCM or EtOAc) Quench->PhaseSep TLC_Check TLC Analysis: Impurities? PhaseSep->TLC_Check BasicWash Wash w/ 1M Na2CO3 (Removes Sulfinates) VL_Path->BasicWash BasicWash->TLC_Check AmineImp Amine Impurity TLC_Check->AmineImp Basic spots AldehydeImp Aldehyde Impurity TLC_Check->AldehydeImp Low Rf spots FinalPur Final Purification TLC_Check->FinalPur Clean AcidWash Wash w/ Citric Acid (pH 4-5) AmineImp->AcidWash AcidWash->FinalPur Bisulfite Wash w/ NaHSO3 AldehydeImp->Bisulfite Bisulfite->FinalPur

Caption: Decision tree for chemoselective workup of oxazole synthesis reactions.

Experimental Protocol: Optimized Robinson-Gabriel Workup

Objective: Isolation of 2,5-disubstituted oxazole ester without decomposition.

  • Quench: The reaction mixture (in

    
    ) is cooled to room temperature. It is then added dropwise via a pressure-equalizing addition funnel to a vigorously stirred mixture of DCM (equal volume)  and Ice/Sat. 
    
    
    
    (5 equivalents base relative to
    
    
    ).
    • Note: Do not allow the temperature to exceed 20°C.[4]

  • Extraction: Separate the organic layer.[5][6] Extract the aqueous layer

    
     with DCM.
    
  • Buffer Wash: Wash combined organics with 10% Citric Acid (removes trace amines/pyridines) followed by Brine .

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid Magnesium Sulfate (
    
    
    
    ) if the product is acid-sensitive, as
    
    
    can be slightly Lewis acidic.
  • Concentration: Evaporate solvent under reduced pressure. If the oil is dark, filter through a short pad of silica gel eluting with 10% EtOAc/Hexanes before attempting crystallization.

References

  • Robinson-Gabriel Mechanism & Reagents

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Van Leusen Reaction & TosMIC Handling

    • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes.[1] Tetrahedron Letters, 13(23), 2369-2372. Link

  • Oxazole Basicity & Properties

    • Palmer, M. H., et al. (1971). The Electronic Structure of Oxazole and Isoxazole. Tetrahedron, 27(13), 2913-2920. Link

  • Safety in

    
     Quenching: 
    
    • BenchChem Technical Support.[4][6][7] (2020). How can I properly quench POCl3?Link (General reference for reverse quench protocols).

Sources

Technical Support Center: Optimization of Cyclization Temperature for 5-Methyloxazole Formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 5-methyloxazole and its derivatives. In this document, we will explore the critical parameter of cyclization temperature, providing in-depth troubleshooting advice and optimized protocols to enhance reaction yield and purity. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the cyclization step of 5-methyloxazole synthesis?

Temperature is a critical factor that directly influences the kinetics of the cyclization reaction.[1] It provides the necessary activation energy for the intramolecular ring-closure to occur. However, an optimal temperature is crucial, as excessively high temperatures can lead to undesired side reactions, decomposition of starting materials or the product, and reduced yields.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

Q2: My 5-methyloxazole synthesis is resulting in a low yield. Could the cyclization temperature be the culprit?

Low yield is a common issue in oxazole synthesis and can indeed be linked to suboptimal temperature control.[2] If the temperature is too low, the rate of the desired cyclization may be slow, leading to incomplete conversion of starting materials. If the temperature is too high, you may be promoting side reactions such as polymerization, decomposition of thermally sensitive intermediates, or the formation of isomeric byproducts.[1] A systematic optimization of the reaction temperature is often a key step in improving the yield.[3][4]

Q3: I am observing the formation of an oxazoline intermediate instead of the desired 5-methyloxazole. How does temperature influence this?

The formation of an oxazoline intermediate is a common observation, particularly in methods like the Van Leusen synthesis.[5] The conversion of the oxazoline to the final oxazole is an elimination step that is often promoted by heat.[5] If your reaction temperature is too low, you may be isolating the stable oxazoline intermediate. Increasing the temperature or employing microwave irradiation can facilitate the elimination of the leaving group (e.g., p-toluenesulfinic acid in the Van Leusen reaction) to afford the aromatic oxazole.[5]

Q4: Can microwave-assisted heating be beneficial for optimizing the cyclization temperature?

Yes, microwave-assisted synthesis can be a powerful tool for optimizing cyclization reactions.[5][6] Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods.[5][6] This technique allows for precise temperature control and can be particularly effective in driving reactions to completion that are sluggish at lower temperatures.

Troubleshooting Guide: Low Yield and Side Product Formation

This section provides a structured approach to troubleshoot and optimize the cyclization temperature for your 5-methyloxazole synthesis.

Problem: Low Yield of 5-Methyloxazole

A low yield can be attributed to several factors, with temperature being a primary suspect.

Causality:

  • Insufficient Activation Energy: The cyclization reaction may have a significant energy barrier that is not being overcome at the current reaction temperature, leading to poor conversion.

  • Thermal Decomposition: The starting materials, intermediates, or the final 5-methyloxazole product might be thermally unstable at the reaction temperature, leading to degradation.[7]

  • Side Reactions: Competing reaction pathways that lead to byproducts may be favored at the chosen temperature.

Troubleshooting Workflow:

G start Low Yield Observed check_temp Is the reaction temperature documented as optimal for this specific reaction type? start->check_temp temp_too_low Hypothesis: Temperature is too low. Incomplete conversion. check_temp->temp_too_low No temp_too_high Hypothesis: Temperature is too high. Decomposition or side reactions. check_temp->temp_too_high Yes run_gradient Action: Perform a temperature gradient experiment. Monitor reaction by TLC/LC-MS. temp_too_low->run_gradient temp_too_high->run_gradient analyze_results Analyze results from temperature gradient. run_gradient->analyze_results optimal_temp Optimal Temperature Identified analyze_results->optimal_temp Yield Improved consider_other If yield is still low, investigate other parameters: - Solvent - Catalyst - Reagent stoichiometry analyze_results->consider_other No Improvement

Caption: Troubleshooting workflow for low yield.

Experimental Protocol: Temperature Gradient Optimization

This protocol outlines a systematic approach to determine the optimal cyclization temperature.

Objective: To identify the temperature that provides the highest yield of 5-methyloxazole with minimal byproduct formation.

Methodology:

  • Setup: Prepare a series of identical small-scale reactions in parallel. A reaction block with multiple wells and individual temperature control is ideal.

  • Temperature Range: Based on literature precedents for similar oxazole syntheses, select a temperature range to screen. For example, if the reported temperature is 80 °C, you might screen at 60 °C, 70 °C, 80 °C, 90 °C, and 100 °C.

  • Reaction Monitoring: At regular time intervals (e.g., every hour), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product and any byproducts.

  • Data Analysis: After a set reaction time (e.g., 24 hours), work up each reaction and isolate the product. Calculate the yield for each temperature point.

  • Optimization: The optimal temperature is the one that gives the highest isolated yield of the desired product in a reasonable timeframe.

Data Presentation: Example Temperature Optimization Data

EntryTemperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Key Observations
160243525Incomplete conversion, starting material remains.
270247065Good conversion, clean reaction profile.
380129588High conversion and yield, minimal byproducts.
49012>9982Formation of a minor, more polar byproduct observed on TLC.
51008>9970Significant byproduct formation and some product degradation noted.

This is example data and will vary based on the specific reaction.

Problem: Formation of Oxazoline Intermediate

Causality: The elimination step to form the aromatic oxazole ring is often the rate-limiting step and requires sufficient thermal energy.

Troubleshooting Workflow:

G start Oxazoline Intermediate Isolated check_conditions Review reaction conditions. Was sufficient heat applied? start->check_conditions increase_temp Action: Increase reaction temperature in a stepwise manner. check_conditions->increase_temp No/Uncertain mw_synthesis Action: Consider microwave-assisted synthesis for rapid and efficient heating. check_conditions->mw_synthesis Conventional heating insufficient monitor_conversion Monitor conversion of oxazoline to oxazole by TLC/LC-MS. increase_temp->monitor_conversion mw_synthesis->monitor_conversion success Desired 5-Methyloxazole Formed monitor_conversion->success Successful Conversion check_base If still unsuccessful, check base stoichiometry and solvent polarity. monitor_conversion->check_base Incomplete Conversion

Caption: Workflow for converting oxazoline to oxazole.

Experimental Protocol: Microwave-Assisted Oxazoline Elimination

Objective: To efficiently convert the oxazoline intermediate to 5-methyloxazole using microwave heating.

Methodology:

  • Reactant Setup: In a microwave-safe reaction vial, dissolve the isolated oxazoline intermediate in a suitable high-boiling point solvent (e.g., isopropanol, NMP).[5][8]

  • Base Addition: Add the appropriate base if required by the specific reaction mechanism (e.g., K₃PO₄ for Van Leusen synthesis).[5]

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the target temperature (e.g., 100-150 °C) and reaction time (e.g., 10-30 minutes).

  • Monitoring and Workup: After the reaction is complete, cool the vial to room temperature. Analyze a small aliquot to confirm the conversion. Proceed with a standard aqueous workup and purification.

Note: Always consult the safety guidelines for your specific microwave reactor and handle pressurized reactions with appropriate caution.

Concluding Remarks

The optimization of cyclization temperature is a critical step in the successful synthesis of 5-methyloxazole. A systematic and evidence-based approach, guided by a mechanistic understanding of the reaction, is paramount. By carefully monitoring your reactions and employing techniques such as temperature gradients and microwave-assisted synthesis, you can significantly improve your reaction outcomes, leading to higher yields and purity of your target compound.

References

  • Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. PMC.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Recent advances in the cyclization of n-heterocycles: the role of enabling techniques. SciSpace.
  • Atmospheric Chemistry of Oxazole. Scribd.
  • Optimization of the cyclization reaction conditions.
  • Advances in Selected Heterocycliz
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Optimization for the cyclization step.
  • Common side reactions in the synthesis of oxazoles and how to avoid them. Benchchem.
  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Technical Support Center: Isoxazole Synthesis Optimiz
  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cycliz
  • Preparation method of 3-amino-5-methyl isoxazole.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC.
  • Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. MDPI.
  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Khimiya Geterotsiklicheskikh Soedinenii.
  • 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intra. Organic Letters.
  • Process for the production of 5-methyltetrazole.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC.
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
  • Synthesis of 5a in different solvents and reaction conditions.
  • Synthesis of Isoxazoles via Electrophilic Cycliz

Sources

Technical Support Center: Overcoming Solubility Challenges of Oxazole Acetates in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxazole acetates represent a promising class of compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] However, a significant hurdle in their preclinical and clinical development is their often-limited solubility in aqueous solutions.[4][5] This poor solubility can lead to low bioavailability, hindering the translation of potent in-vitro activity to in-vivo efficacy.[5][6] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand and address the solubility challenges associated with oxazole acetates. Here, we present a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why are many oxazole acetates poorly soluble in water?

The solubility of oxazole acetates in water is governed by their molecular structure. The oxazole ring itself is a weakly basic, aromatic heterocycle.[7][8][9] While the nitrogen and oxygen atoms can participate in hydrogen bonding, the overall molecule can be predominantly hydrophobic depending on the substituents attached to the oxazole core and the acetate group.[1][3] Large, nonpolar side chains will significantly decrease aqueous solubility.

Q2: What are the initial steps I should take to assess the solubility of my oxazole acetate?

A systematic approach is crucial. Start by determining the equilibrium solubility of your compound in water and relevant buffer systems (e.g., phosphate-buffered saline, pH 7.4). This provides a baseline for further optimization efforts. Several methods can be used for solubility determination, including the shake-flask method followed by quantification using a suitable analytical technique like HPLC.[10][11]

Q3: What is the impact of pH on the solubility of oxazole acetates?

The oxazole ring is weakly basic, with a reported pKb of approximately 1.17 for the parent oxazole, which corresponds to a pKa of the conjugate acid of around 0.8.[7][8][9][12] This means that at physiological pH, the oxazole ring will be largely un-ionized. However, the presence of other ionizable functional groups in the substituents can significantly influence the pH-solubility profile. Therefore, determining the pKa of your specific oxazole acetate is essential to understand how pH adjustments can be used to enhance solubility.[]

Q4: Are there any general "rules of thumb" for predicting the solubility of a novel oxazole acetate derivative?

While precise prediction is challenging, some general trends can be observed. Increasing the number of hydrogen bond donors and acceptors, introducing polar functional groups, and reducing the overall lipophilicity (logP) of the molecule will generally improve aqueous solubility. Conversely, increasing the molecular weight with nonpolar moieties will decrease solubility.

Troubleshooting Guide: Enhancing Aqueous Solubility

This section provides a problem-solution framework for common solubility issues encountered during experiments with oxazole acetates.

Problem 1: My oxazole acetate precipitates out of solution when I try to make an aqueous stock.
Q: What are the immediate steps I can take to get my compound into solution for initial in-vitro screening?

A: For initial screening, using co-solvents is a rapid and effective method. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[14][15]

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycols (PEGs), such as PEG 400[4][][14]

  • Causality: These co-solvents have both hydrophilic and hydrophobic regions. Their hydrophilic groups ensure miscibility with water, while their hydrophobic parts disrupt the hydrogen-bonding network of water, creating a more favorable environment for the nonpolar oxazole acetate.[]

  • Practical Tip: Prepare a high-concentration stock solution of your oxazole acetate in 100% DMSO. For your aqueous working solution, dilute the DMSO stock to a final DMSO concentration that is well-tolerated by your experimental system (typically ≤ 0.5% v/v).

Troubleshooting Flowchart for Initial Solubilization

G start Start: Oxazole Acetate Powder stock_prep Prepare 10-100 mM stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous buffer stock_prep->dilution check_precip Observe for precipitation dilution->check_precip success Solution is clear: Proceed with experiment check_precip->success No precip Precipitation observed check_precip->precip Yes troubleshoot Troubleshoot further precip->troubleshoot

Caption: Initial solubilization workflow for oxazole acetates.

Problem 2: The use of co-solvents is not a viable long-term solution for my drug development program due to toxicity concerns.
Q: What are more advanced, clinically-translatable strategies to improve the aqueous solubility of my lead oxazole acetate?

A: For long-term development, several advanced formulation strategies can be employed. These methods aim to improve solubility and bioavailability for in-vivo studies and potential clinical applications.

  • Complexation with Cyclodextrins:

    • What it is: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate poorly soluble drug molecules, like oxazole acetates, forming inclusion complexes that have enhanced aqueous solubility.[16][19]

    • Why it works: The hydrophobic oxazole acetate partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively "hiding" the poorly soluble drug from the aqueous environment.[16]

    • Commonly Used Cyclodextrins:

      • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

      • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Solid Dispersions:

    • What it is: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier or matrix at a solid state.[20][21][22]

    • Why it works: This technique can enhance solubility by reducing the drug's particle size to a molecular level, improving wettability, and converting the drug to an amorphous (more soluble) form.[20][21] When the solid dispersion is introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles with a large surface area, which leads to a higher dissolution rate.[23]

    • Common Carriers:

      • Polyvinylpyrrolidone (PVP)

      • Polyethylene glycols (PEGs)

      • Hydroxypropyl methylcellulose (HPMC)[21]

  • Nanosuspensions:

    • What it is: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles that are stabilized by surfactants and/or polymers.[24][25][26]

    • Why it works: By reducing the particle size of the drug to the nanometer range, the surface area-to-volume ratio is significantly increased.[26][27] This leads to an increase in the dissolution rate and saturation solubility of the drug.[26] Nanosuspension technology is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[24]

Comparison of Advanced Solubilization Techniques
TechniqueMechanism of Solubility EnhancementAdvantagesDisadvantages
Cyclodextrin Complexation Encapsulation of the drug molecule within the cyclodextrin cavity, increasing its apparent solubility.[16]Well-established, can improve stability, suitable for various administration routes.[17][19]Can be expensive, potential for drug displacement, not suitable for all drug molecules.
Solid Dispersions Particle size reduction to a molecular level, conversion to amorphous form, improved wettability.[20][21]Significant solubility enhancement, potential for improved bioavailability.[5][23]Can be physically unstable (recrystallization), manufacturing challenges.[23]
Nanosuspensions Increased surface area due to particle size reduction to the nanometer range.[26][27]Applicable to a wide range of poorly soluble drugs, can be used for various dosage forms.[25]Requires specialized equipment, potential for particle aggregation.
Problem 3: I have tried using a co-solvent, but my oxazole acetate is still not soluble enough for my needs.
Q: Can I combine different solubilization techniques for a synergistic effect?

A: Yes, a combination of techniques can often provide a synergistic effect on solubility. For instance, you can use a co-solvent system in conjunction with pH adjustment or cyclodextrin complexation.[28][29]

  • Example: If your oxazole acetate has an ionizable group, you can adjust the pH of your aqueous solution to favor the more soluble, ionized form. Then, the addition of a co-solvent can further enhance the solubility of the remaining un-ionized drug.

Decision Tree for Advanced Solubilization Strategies

G start Is co-solvent alone sufficient? co_solvent_ok Yes: Continue with co-solvent start->co_solvent_ok co_solvent_not_ok No start->co_solvent_not_ok check_pka Does the compound have an ionizable group? co_solvent_not_ok->check_pka pka_yes Yes check_pka->pka_yes pka_no No check_pka->pka_no ph_adjust Optimize pH and consider combination with co-solvents pka_yes->ph_adjust cyclodextrin Try cyclodextrin complexation pka_no->cyclodextrin solid_dispersion Consider solid dispersions cyclodextrin->solid_dispersion nanosuspension Explore nanosuspensions solid_dispersion->nanosuspension

Caption: Decision-making workflow for selecting an advanced solubilization strategy.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of the oxazole acetate to a known volume of the desired solvent (e.g., water, buffer) in a sealed container.[30][31]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[32]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[11][32]

  • Quantification: Determine the concentration of the dissolved oxazole acetate in the supernatant or filtrate using a validated analytical method, such as HPLC.[10]

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, µM).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in water or a suitable buffer.

  • Addition of Oxazole Acetate: Add an excess amount of the oxazole acetate to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature or with gentle heating for several hours to facilitate the formation of the inclusion complex.

  • Filtration: Remove any undissolved oxazole acetate by filtration.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC).

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Verma, S., & Rawat, A. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review.
  • Babu, V. R., Aleem, M. A., Nikhat, S. R., Aslam, S., & Khan, M. (2011). Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview. Research J. Pharm. and Tech., 4(4), 515-520.
  • PubMed. (n.d.). Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents.
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  • Catalysts. (2026, February 2). Cyclodextrin-Based Solubilization & Drug Delivery Solutions.
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  • PMC. (n.d.). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Scifiniti. (2025, November 28). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2025, August 10). nanosuspension technology for poorly soluble drugs: an overview.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Taylor & Francis. (n.d.). Cyclodextrins in drug delivery.
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
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Technical Support Center: A Guide to the Storage and Handling of Oxazole Methyl Esters for Optimal Stability

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for oxazole-containing compounds. This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical advice on the proper storage and handling of oxazole methyl esters to prevent chemical degradation. Maintaining the structural integrity of these valuable molecules is paramount for the reliability and reproducibility of experimental data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical principles governing the stability of oxazole methyl esters. Understanding these principles is the first step toward preventing degradation.

Q1: What are the primary degradation pathways for oxazole methyl esters?

A1: Oxazole methyl esters are susceptible to three main degradation pathways:

  • Hydrolysis: This is the most common degradation route, involving the cleavage of the molecule by water. It can affect both the methyl ester group and the oxazole ring itself.[1][2]

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can induce photo-oxidative reactions that compromise the oxazole ring.[3][4]

  • Oxidation: The oxazole ring can be cleaved by strong oxidizing agents or, more slowly, by atmospheric oxygen, a process that can be accelerated by heat and light.[5]

Q2: Why is hydrolysis a critical concern for these compounds?

A2: Hydrolysis is a significant threat due to two vulnerable sites on the molecule. The methyl ester functional group is readily hydrolyzed to a carboxylic acid, a reaction that can be catalyzed by trace amounts of acid or base.[1] Concurrently, the oxazole ring, despite its aromatic character, can undergo hydrolytic cleavage under acidic or basic conditions to yield ring-opened products, such as an amino ketone.[6][7] This dual susceptibility means that even minor exposure to moisture can lead to a complex mixture of degradants, compromising sample purity.

Q3: How does light exposure affect the stability of oxazole methyl esters?

A3: The oxazole ring is a photosensitive structure. When exposed to light, particularly in the presence of oxygen, it can undergo a [4+2]-cycloaddition reaction with singlet oxygen.[8][9] This process forms unstable bicyclic endoperoxides, which then rearrange or decompose, often leading to the formation of triamides and complete cleavage of the heterocyclic ring.[8] This degradation pathway fundamentally alters the core scaffold of the molecule, leading to a total loss of the desired chemical entity.

Q4: What is the ideal physical state for the long-term storage of oxazole methyl esters?

A4: For long-term stability, storing oxazole methyl esters as a dry, crystalline solid is strongly recommended. The solid state minimizes molecular mobility and, most importantly, restricts the access of atmospheric moisture, thereby significantly slowing the rate of hydrolysis.[10] Storing compounds in solution for extended periods is discouraged as it inherently increases the risk of hydrolysis and other solvent-mediated degradation reactions.

Q5: If I must store my compound in solution, what are the critical precautions to take?

A5: If short-term solution-based storage is unavoidable, several precautions are essential.

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF, Acetonitrile). Avoid protic solvents like methanol or ethanol, which can participate in transesterification reactions.

  • pH Control: The stability of the oxazole ring is often optimal in a slightly acidic to neutral pH range.[11] However, this can be compound-specific. Avoid strong acids or bases. If buffering is required, use a well-characterized system and verify compatibility.

  • Inert Atmosphere: Purge the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.[11]

  • Concentration: Store solutions at the highest reasonable concentration to minimize the relative amount of solvent and any impurities it may contain.

Section 2: Recommended Storage Conditions - A Practical Summary

To ensure the longevity of your oxazole methyl esters, adhere to the following storage protocols. These conditions are designed to mitigate the risks outlined in the FAQ section.

ParameterCondition for Solid Compound (Long-Term)Condition for Solution (Short-Term)Rationale
Temperature ≤ -20°C (Freezer) or -80°C (Ultra-Low Freezer)≤ -20°C or -80°CReduces the rate of all chemical reactions, including hydrolysis and oxidation.[12]
Light Store in amber, light-blocking vials.Store in amber vials or wrap clear vials in aluminum foil.Prevents light-induced photodegradation and photo-oxidation.[3][11]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Purge vial headspace with Argon or Nitrogen before sealing.Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[11]
Moisture Store in a desiccator, preferably within the freezer.Use high-purity, anhydrous-grade solvents.Directly prevents hydrolysis of the ester and the oxazole ring.[1][2]
Container Use high-quality borosilicate glass vials with tight-fitting, inert caps (e.g., PTFE-lined).Use high-quality borosilicate glass vials with PTFE-lined septa.Ensures an inert contact surface and a tight seal to prevent contamination and moisture ingress.[10]

Section 3: Troubleshooting Guide - Addressing Stability Issues

Even with the best practices, stability issues can arise. This section provides guidance on how to identify and resolve common problems.

Problem: I suspect my sample has degraded. How can I confirm this?

Solution: Purity analysis is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for routine purity checks.

Protocol 1: Purity Assessment by Reverse-Phase HPLC
  • Sample Preparation:

    • Carefully prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Dilute this stock solution with the mobile phase to a working concentration appropriate for your detector (e.g., 10-50 µg/mL).

  • Chromatographic Conditions (Typical Starting Point):

    • Column: C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient, e.g., 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm, or the compound's λmax).

  • Data Analysis:

    • Inject a fresh, "time-zero" sample from a trusted batch to establish a reference chromatogram.

    • Inject the suspect sample.

    • Look for:

      • A decrease in the peak area of the main compound.

      • The appearance of new peaks, which are likely degradation products.

    • For structural identification of the degradants, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are required.[6]

Problem: My compound shows poor stability even under recommended storage conditions.

Possible Causes & Solutions:

  • Residual Impurities: Trace amounts of acid or base left over from the final synthesis or purification steps can act as catalysts for degradation. Consider re-purifying the material.

  • Container Contamination: Ensure vials are scrupulously clean and dry before use. Leaching from low-quality plastics or glass can alter pH.[10]

  • Frequent Freeze-Thaw Cycles: If you are working from a stock solution, aliquot it into smaller, single-use volumes to avoid repeatedly warming and re-freezing the entire batch.

Problem: I need to perform a forced degradation study. Where do I start?

Solution: Forced degradation (or stress testing) studies are used to intentionally degrade the compound to understand its liabilities, as outlined by ICH guidelines.[3][13]

  • Hydrolytic Stress: Incubate the compound in solutions of dilute HCl (acidic), dilute NaOH (basic), and purified water (neutral), often at elevated temperatures (e.g., 60-80°C).[1][12]

  • Oxidative Stress: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[3]

  • Photolytic Stress: Expose the solid compound and a solution of the compound to a calibrated light source that emits both UV and visible light, as specified in ICH Q1B guidelines.[12]

  • Thermal Stress: Heat the solid compound at a high temperature (e.g., 80-100°C) for a defined period.[12]

In all cases, the goal is to achieve 5-20% degradation to ensure that degradation products are detectable without excessively breaking down the main component.[14]

Section 4: Visualizing Key Degradation Pathways

The following diagram illustrates the primary chemical transformations that oxazole methyl esters may undergo when improperly stored.

DegradationPathways cluster_main cluster_compound cluster_products Degradation Products Parent Oxazole Methyl Ester H2O->Parent Hydrolysis Light->Parent Photo-oxidation Acid Oxazole Carboxylic Acid Parent->Acid Ester Cleavage Ketone Ring-Opened Amino Ketone Parent->Ketone Ring Cleavage Triamide Triamide & Other Ring Cleavage Products Parent->Triamide Ring Cleavage

Caption: Key degradation pathways for oxazole methyl esters.

References

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1).
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • BenchChem. (n.d.). Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole.
  • Water Research. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Scientific Reports. (2020). Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen.
  • Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References.
  • National Institutes of Health. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen.
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Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 2-(5-methyloxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone analytical technique, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 2-(5-methyloxazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. We will dissect its spectral features, compare them with structurally related analogues, and provide a robust experimental protocol for data acquisition, empowering researchers to confidently characterize this and similar molecular scaffolds.

Structural Elucidation and Proton Environment Analysis

The structure of Methyl 2-(5-methyloxazol-2-yl)acetate contains four distinct, non-equivalent proton environments. Understanding the electronic effects exerted by the oxazole ring and the methyl acetate moiety is crucial for an accurate spectral assignment.

The key structural features influencing the chemical shifts are:

  • The Oxazole Ring: As a heteroaromatic system, the oxazole ring's π-electron system and the electronegativity of its nitrogen and oxygen atoms significantly influence the chemical shifts of adjacent protons.[1]

  • The Ester Group: The electron-withdrawing carbonyl (C=O) group deshields adjacent protons, while the ester's methyl group (-OCH₃) protons are influenced by the adjacent oxygen atom.[2][3]

Below is a diagram illustrating the distinct proton environments in the molecule.

Fig 1: Labeled proton environments in the target molecule.

Based on this structure, we can predict the following spectral features:

  • Ester Methyl Protons (Hb): These three protons are attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect typically places their signal in the δ 3.5-4.0 ppm range.[2][4] As there are no adjacent protons, the signal will be a singlet.

  • Methylene Protons (Ha): These two protons are situated between two electron-withdrawing groups: the ester carbonyl and the oxazole ring. This "doubly deshielded" position suggests a chemical shift further downfield than a typical acetate, likely in the δ 3.8-4.2 ppm range. This signal will also appear as a singlet.

  • Oxazole Methyl Protons (Hd): Protons of a methyl group attached to an aromatic or heteroaromatic ring typically resonate around δ 2.1-2.5 ppm.[5] This signal is expected to be a singlet, although very weak long-range coupling to the ring proton (Hc) is sometimes observed.

  • Oxazole Ring Proton (Hc): Protons directly attached to heteroaromatic rings like oxazole are deshielded by the ring current and appear significantly downfield.[1][6] The signal for Hc is anticipated in the δ 6.5-7.5 ppm region as a singlet.

Comparative Spectral Analysis

To contextualize the 1H NMR spectrum of our target molecule, it is instructive to compare its expected chemical shifts with those of simpler, related compounds. This comparison highlights the specific electronic contributions of each part of the molecule.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Methyl 2-(5-methyloxazol-2-yl)acetate Methylene (-CH₂-)~3.95Singlet2H
Ester Methyl (-OCH₃)~3.75Singlet3H
Oxazole Ring (-CH=)~6.80Singlet1H
Oxazole Methyl (-CH₃)~2.40Singlet3H
Methyl Acetate [2][3][7]Acetyl Methyl (-C(=O)CH₃)~2.05Singlet3H
Ester Methyl (-OCH₃)~3.67Singlet3H
Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate [8]Methylene (-CH₂-)~4.10Quartet2H
Ester Methyl (-CH₃)~1.20Triplet3H
Thiazole Ring (-CH=)~7.00Singlet1H
Thiazole Methyl (-CH₃)~2.45Singlet3H
2-Methyloxazole [9]H-4~7.17Doublet1H
H-5~7.78Doublet1H
Methyl (-CH₃)~2.44Singlet3H

Analysis of Comparative Data:

  • Ester Methyl Group (-OCH₃): The chemical shift of the ester methyl protons in our target molecule (~3.75 ppm) is very similar to that in methyl acetate (~3.67 ppm), indicating that the oxazole ring has a minimal long-range effect on this group.[2][3]

  • Methylene Group (-CH₂-): The methylene protons in the target compound (~3.95 ppm) are significantly deshielded compared to the acetyl methyl protons of methyl acetate (~2.05 ppm). This demonstrates the strong combined electron-withdrawing effect of the adjacent oxazole ring and the carbonyl group.

  • Oxazole Protons: The chemical shift of the ring proton Hc (~6.80 ppm) is within the expected range for oxazole derivatives.[1][6] The presence of two substituents on the ring influences its precise location compared to unsubstituted oxazole.

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized protocol for sample preparation and instrument operation is essential.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of Methyl 2-(5-methyloxazol-2-yl)acetate B Add 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., 1% TMS) B->C D Vortex until fully dissolved C->D E Transfer solution to a clean 5 mm NMR tube D->E F Insert sample and lock on the deuterium signal E->F G Shim the magnetic field to optimize homogeneity F->G H Tune and match the proton probe G->H I Acquire spectrum using standard pulse sequence (e.g., zg30) H->I J Apply Fourier Transform I->J K Phase correct the spectrum J->K L Calibrate chemical shift to TMS (0.00 ppm) K->L M Integrate the signals L->M N Analyze and assign peaks M->N caption Fig 2: Standard workflow for NMR sample preparation and analysis.

Fig 2: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of high-purity Methyl 2-(5-methyloxazol-2-yl)acetate directly into a clean, dry vial. b. Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). The choice of solvent is critical as residual solvent peaks can interfere with the spectrum.[10] c. Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and used for chemical shift calibration. d. Securely cap the vial and vortex gently for 30-60 seconds to ensure the sample is completely dissolved. e. Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube, ensuring a sample height of at least 4 cm.

  • Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment. c. Perform shimming by adjusting the shim coils to optimize the magnetic field homogeneity, which results in sharp, symmetrical peaks. d. Tune and match the probe to the specific frequency of protons to ensure maximum signal-to-noise ratio. e. Acquire the 1H NMR spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum. b. Manually or automatically phase-correct the spectrum to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm. d. Integrate the area under each distinct signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal. e. Assign each signal to its corresponding proton environment in the molecule based on its chemical shift, multiplicity, and integration value.

Conclusion

The 1H NMR spectrum of Methyl 2-(5-methyloxazol-2-yl)acetate is highly informative, presenting four distinct singlets that are readily assignable. The downfield shifts of the methylene and oxazole ring protons are characteristic features, directly reflecting the electron-withdrawing nature of the heterocyclic and ester functionalities. By comparing its spectrum with those of simpler analogues and following a rigorous experimental protocol, researchers can confidently verify the structure and purity of this compound, facilitating its application in further research and development.

References

  • Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks. [Link]

  • Supporting Information. (n.d.).
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  • Younesi, S., et al. (2016). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Molecules. [Link]

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  • Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry. [Link]

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  • Ali, A. S., et al. (2016). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. Journal of Molecular Structure. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

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A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for Oxazole Ring Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the oxazole ring is a privileged scaffold, appearing in numerous bioactive compounds. Accurate structural elucidation is paramount, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts for the core carbons of the oxazole ring, analyzing the foundational spectrum of the parent heterocycle and the predictable shifts induced by various substituents. We will explore the electronic rationale behind these shifts and provide a validated protocol for acquiring high-quality spectral data.

Part 1: The Unsubstituted Oxazole Ring - An Electronic Baseline

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This arrangement creates a unique electronic environment that results in distinct and predictable chemical shifts for its three carbon atoms: C2, C4, and C5.

The ¹³C NMR spectrum of unsubstituted oxazole serves as our reference point. The chemical shifts are primarily governed by the electronegativity of the adjacent heteroatoms and the overall aromaticity of the ring.

  • C2 Carbon: Positioned between the highly electronegative oxygen and nitrogen atoms, the C2 carbon is significantly deshielded. This results in its resonance appearing furthest downfield.

  • C5 Carbon: Adjacent to the oxygen atom, the C5 carbon is also deshielded, but to a lesser extent than C2.

  • C4 Carbon: Situated between a carbon (C5) and the nitrogen atom, the C4 carbon is the most shielded of the three, causing it to resonate at the highest field (lowest ppm value).

The accepted chemical shifts for the parent oxazole are summarized below.[1]

Carbon AtomTypical Chemical Shift (δ, ppm)Rationale for Chemical Shift
C2 ~150.6Flanked by two electronegative heteroatoms (O and N), leading to strong deshielding.
C4 ~125.4Least deshielded carbon, adjacent to nitrogen and C5.
C5 ~138.1Adjacent to the electronegative oxygen atom, resulting in moderate deshielding.

Part 2: Substituent Effects - A Comparative Analysis

The true power of ¹³C NMR in drug development lies in its ability to confirm the structure of substituted oxazoles. Substituents dramatically influence the electronic environment of the ring, causing predictable upfield (shielding) or downfield (deshielding) shifts in the carbon resonances. The magnitude and direction of these shifts provide crucial information about the substituent's nature and position.

The effect of a substituent is most pronounced on the carbon to which it is directly attached (the ipso-carbon) but also extends to the other carbons in the ring through resonance and inductive effects. Generally, electron-withdrawing groups (EWGs) deshield the ring carbons, shifting them downfield, while electron-donating groups (EDGs) shield them, causing an upfield shift.[2][3]

The following table provides a comparative guide based on experimental data from various substituted oxazoles, illustrating these electronic effects.

Compound/Substituentsδ(C2) (ppm)δ(C4) (ppm)δ(C5) (ppm)SolventKey Observations & Rationale
Unsubstituted Oxazole [1]150.6125.4138.1-Baseline for comparison.
4,5-Diphenyloxazole moiety in 4-(4,5-diphenyloxazol-2-yl)benzaldehyde[4]146.7137.1132.1DMSO-d6Phenyl groups at C4 and C5 cause significant downfield shifts for these carbons due to their anisotropic effect and electron-withdrawing nature. The C2 carbon is slightly shielded compared to the parent oxazole.
2-Thiol-5-(4-chlorophenyl)oxazole moiety in (E)-4-(benzylideneamino)-5-(4-chlorophenyl)oxazole-2-thiol[5]176.6139.9122.9DMSO-d6The C2 carbon, bonded to an exocyclic sulfur (thiol), is extremely deshielded. The C5 carbon, attached to an EWG (chlorophenyl), is shifted upfield relative to the parent, a complex effect likely involving the interplay of multiple substituents.
2-Thiol-5-(4-fluorophenyl)oxazole moiety in (E)-4-(4-chlorobenzylideneamino)-5-(4-fluorophenyl)oxazole-2-thiol[5]176.6139.6123.7DMSO-d6Similar to the above, the C2-thiol shows a strong downfield shift. The electronic effect of the 4-fluorophenyl group at C5 results in a chemical shift comparable to the 4-chlorophenyl analogue.
4-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)oxazole moiety in 4-(2-chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)oxazole[4]158.2134.4127.1CDCl3The dimethoxyphenyl group at C5 is an EDG, which would typically shield C5. However, the combined electronic effects of all substituents lead to a complex shift pattern. The pyridyl group at C2 causes a significant downfield shift compared to the parent oxazole.

This comparison highlights a critical principle: while general trends are useful, the final chemical shift is a result of the cumulative electronic and steric effects of all substituents on the ring. For unambiguous assignment, especially in complex molecules, two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are often essential.

Part 3: Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

Obtaining a clean, well-resolved ¹³C NMR spectrum is fundamental to accurate analysis. The low natural abundance of the ¹³C isotope (~1.1%) necessitates specific acquisition parameters to achieve a good signal-to-noise ratio.[3] The following protocol is a self-validating system for routine analysis of oxazole derivatives on a modern NMR spectrometer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-25 mg of the purified oxazole derivative. The higher end of this range is preferable for faster data acquisition.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Causality: The choice of solvent is critical. CDCl₃ is a common first choice for many organic compounds. However, if solubility is poor, or if acidic protons need to be observed, DMSO-d₆ is an excellent alternative. The solvent peak will be used as the internal reference (CDCl₃ at δ 77.16 ppm; DMSO-d₆ at δ 39.52 ppm).[6]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup & Calibration:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is often an automated process that maximizes the lock signal and ensures sharp, symmetrical peaks.

  • Data Acquisition:

    • Load a standard carbon experiment (e.g., zgpg30 on a Bruker instrument, which is a proton-decoupled experiment with a 30° pulse).

    • Set the spectral width to cover the expected range of carbon signals (typically 0 to 220 ppm).

    • Set the number of scans (ns): Start with a minimum of 1024 scans. For dilute samples or compounds with quaternary carbons (like C2, C4, and C5 in a fully substituted oxazole), 4096 scans or more may be necessary.

    • Set the relaxation delay (d1): A delay of 2 seconds is a good starting point.

    • Causality: Quaternary carbons often have long relaxation times. A sufficient relaxation delay is crucial to allow the nuclei to return to equilibrium between pulses, ensuring accurate signal integration and preventing signal attenuation, especially for the C2, C4, and C5 carbons when they are substituted.

    • Begin acquisition.

  • Data Processing:

    • Once the acquisition is complete, apply a Fourier transform to the Free Induction Decay (FID).

    • Apply an exponential multiplication (line broadening factor, e.g., 1 Hz) to improve the signal-to-noise ratio.

    • Phase the spectrum manually to ensure all peaks are in the positive absorption mode with a flat baseline.

    • Calibrate the spectrum by setting the solvent peak to its known chemical shift.

    • Pick and label the peaks corresponding to the oxazole ring carbons and other carbons in the molecule.

Below is a diagram illustrating the experimental workflow.

G Experimental Workflow for ¹³C NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-25 mg of sample prep2 Dissolve in 0.6 mL CDCl₃ or DMSO-d₆ prep1->prep2 prep3 Filter into NMR tube prep2->prep3 acq1 Insert sample, lock, and shim prep3->acq1 acq2 Set parameters: ns=1024, d1=2s acq1->acq2 acq3 Acquire FID (zgpg30) acq2->acq3 proc1 Fourier Transform (FT) acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction & Calibration proc2->proc3 proc4 Peak Picking proc3->proc4 end end proc4->end Final Spectrum

Caption: A flowchart of the ¹³C NMR experimental process.

Part 4: Visualizing Electronic Influences

To better understand the underlying principles of substituent-induced chemical shifts, the following diagram illustrates how electron-donating and electron-withdrawing groups modulate the electron density and, consequently, the magnetic shielding of the oxazole ring carbons.

Caption: Electronic effects of EDGs vs. EWGs on the oxazole ring.

References

  • G., A. H., & T., K. P. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Harisha, M. B., et al. (2020). Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journal of Organic Chemistry, 16, 2108–2118. [Link]

  • Bobbidi, S., et al. (2018). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports, 8(1). [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Tufts University. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

Comparative Guide: HPLC Method Development for Methyl 2-(5-methyloxazol-2-yl)acetate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Winner: Polar-Embedded C18 (e.g., Waters XBridge Shield RP18 or Phenomenex Luna Omega Polar C18) using a 0.1% Formic Acid / Acetonitrile gradient.

Why: This method resolves the critical conflict inherent to Methyl 2-(5-methyloxazol-2-yl)acetate analysis: balancing the retention of the polar basic oxazole ring while preventing the on-column hydrolysis of the labile methyl ester. While standard C18 columns suffer from peak tailing due to silanol interactions, and high-pH buffers risk ester degradation, the Polar-Embedded phase shields silanols, allowing for sharp peaks under mild acidic conditions that preserve sample integrity.

Chemical Context & Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

  • Analyte: Methyl 2-(5-methyloxazol-2-yl)acetate[1]

  • Core Structure: 1,3-Oxazole ring (Aromatic, weakly basic nitrogen, pKa ~1.0–1.5).

  • Functional Group: Methyl Ester (Susceptible to hydrolysis).[1]

  • The Conflict:

    • The Nitrogen Issue: The oxazole nitrogen can interact with free silanols on silica-based columns, causing severe peak tailing.

    • The Ester Issue: To suppress silanols, we typically use high pH (not an option for silica) or strong acid (TFA). However, esters hydrolyze to the carboxylic acid (degradation product) in aqueous strong acids or bases, creating "ghost" impurity peaks that grow during the sequence.

Method Development Workflow

The following diagram outlines the logical flow for selecting the optimal stationary phase and mobile phase conditions.

MethodDevelopment Start Start: Analyte Assessment ChemProp Analyze Properties: 1. Weak Base (Oxazole) 2. Labile Ester Start->ChemProp ColScreen Phase 1: Column Screening ChemProp->ColScreen PathA Standard C18 (High Silanol Activity) ColScreen->PathA PathB Polar-Embedded C18 (Shielded Silanols) ColScreen->PathB PathC PFP (Pentafluorophenyl) (Alternative Selectivity) ColScreen->PathC EvalA Result: Tailing Peaks Requires High Buffer PathA->EvalA EvalB Result: Sharp Peaks Compatible with 0.1% FA PathB->EvalB EvalC Result: Low Retention for Alkyl Ester PathC->EvalC pHScreen Phase 2: pH Optimization EvalB->pHScreen Acid Acidic (0.1% TFA/FA) Good Shape, Risk of Hydrolysis pHScreen->Acid Neutral Neutral (Ammonium Acetate) Stable Ester, Risk of Tailing pHScreen->Neutral Final Final Protocol: Polar-Embedded C18 + 0.1% Formic Acid (Fast Gradient) Acid->Final Selected for Peak Shape Neutral->Final Backup

Caption: Logical decision tree for selecting the Polar-Embedded C18 column to balance peak shape and ester stability.

Comparative Study: Column Selection

We compared three distinct stationary phases to determine the best balance of retention, selectivity, and peak shape.

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min[2][3]

  • Temp: 30°C

Table 1: Stationary Phase Performance Data
FeatureStandard C18 (e.g., Zorbax Eclipse Plus)Polar-Embedded C18 (e.g., XBridge Shield RP18)Fluorinated (PFP) (e.g., Luna PFP(2))
Retention (

)
4.2 (Strong)3.8 (Moderate)2.5 (Weak)
Tailing Factor (

)
1.45 (Significant tailing)1.08 (Excellent) 1.15 (Good)
Resolution (

)
*
BaselineBaselinePartial (co-elution with polar impurities)
Mechanism Hydrophobic InteractionHydrophobic + H-Bond ShieldingPi-Pi Interaction + Dipole
Verdict ❌ Rejected (Peak shape issues)Recommended ⚠️ Alternative (Only for isomer sep.)

*Resolution measured between the main peak and the acid hydrolysis impurity (2-(5-methyloxazol-2-yl)acetic acid).

Analysis:

  • Standard C18: The oxazole nitrogen interacts with residual silanols, leading to tailing (

    
    ). This masks small impurities eluting on the tail.
    
  • Polar-Embedded C18: These columns contain a hydrophilic group (carbamate or amide) near the silica surface. This creates a "water shield" that prevents the oxazole base from interacting with silanols, yielding a sharp symmetric peak (

    
    ).
    
  • PFP: While good for separating halogenated compounds, the PFP phase showed lower retention for the aliphatic methyl ester portion, causing it to elute too close to the solvent front and polar degradants.

Comparative Study: Mobile Phase & Stability

The choice of buffer is critical for the stability of the methyl ester.

Table 2: Buffer pH vs. Analyte Stability (24-Hour Study)
Mobile Phase AdditivepHPeak Shape (

)
% Hydrolysis (24h at RT)Recommendation
0.1% TFA ~2.01.05 (Sharp)3.5% (High Risk)❌ Avoid for long sequences
0.1% Formic Acid ~2.71.08 (Good)< 0.5% (Acceptable)Preferred
10mM Ammonium Acetate 5.81.35 (Broad)< 0.1% (Stable)⚠️ Use only if acid sensitive
10mM Phosphate 7.01.40 (Tailing)1.2% (Risk)❌ Avoid (Silanol activity high)

Scientific Insight: At pH 2.0 (TFA), the ester hydrolysis is acid-catalyzed. At pH 7.0, base-catalyzed hydrolysis begins, and silanol ionization leads to peak tailing. 0.1% Formic Acid (pH 2.7) provides the "Goldilocks" zone: acidic enough to protonate the oxazole (improving solubility) and suppress silanols, but weak enough to minimize ester hydrolysis during the autosampler residence time.

Optimized Protocol

This protocol is designed for purity analysis (Area %) and impurity profiling.

Chromatographic Conditions
  • Column: Waters XBridge Shield RP18, 4.6 x 150 mm, 3.5 µm (or equivalent Polar-Embedded C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C (Do not exceed 40°C to prevent hydrolysis).

  • Detector: UV at 220 nm (Oxazole absorption max) and 254 nm.

  • Injection Vol: 5–10 µL.

  • Diluent: 50:50 Water:Acetonitrile (Avoid 100% organic diluents to prevent peak distortion).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Isocratic load
12.060Separation Gradient
15.095Wash
18.095Hold
18.15Re-equilibration
23.05End
Self-Validating System Suitability Criteria

To ensure trustworthiness of the data, every run must meet these criteria:

  • Tailing Factor: NMT (Not More Than) 1.2.

  • Retention Time: 8.0 ± 0.5 min (Stable).

  • Resolution: > 2.0 between the main peak and the hydrolysis impurity (Acid form, which elutes earlier).

Mechanistic Visualization

Understanding why the Polar-Embedded column works is crucial for troubleshooting.

InteractionMechanism cluster_Standard Standard C18 Interaction (Bad) cluster_Embedded Polar-Embedded Interaction (Good) Silica Silica Surface (Si-OH) C18_Ligand C18 Chain Analyte_N Oxazole Nitrogen (Basic) Silica->Analyte_N Direct Interaction Embedded_Ligand Polar Group (Carbamate/Amide) Interaction Strong Ionic Interaction (Peak Tailing) Water_Shield Water Layer (Hydration Sphere) Embedded_Ligand->Water_Shield Attracts Water_Shield->Silica Blocks Access Analyte_N_Shielded Oxazole Nitrogen (Passes Through) Analyte_N_Shielded->Water_Shield No Interaction

Caption: Mechanism of Polar-Embedded phases. The polar group creates a hydration layer that blocks the basic oxazole nitrogen from interacting with acidic silanols.

Troubleshooting & Impurity Profiling

Common Impurities
  • 2-(5-methyloxazol-2-yl)acetic acid:

    • Origin: Hydrolysis of the methyl ester.[4][5]

    • Elution: Elutes before the main peak (more polar).

    • Control: Keep autosampler at 4°C. Limit run time.

  • Open-Chain Amides:

    • Origin: Incomplete cyclization during synthesis (e.g., Robinson-Gabriel).

    • Elution: Variable, often elutes after the main peak due to reduced polarity compared to the acid.

Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent too strong (e.g., 100% MeOH).

    • Fix: Dissolve sample in 80:20 Water:ACN.

  • Problem: Ghost peaks increasing over time.

    • Cause: On-column hydrolysis.

    • Fix: Verify pH is not < 2.5. Reduce column temperature to 25°C.

References

  • Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies. (Methodology for oxazole retention using reverse phase). Link

  • Hydrolysis of hydrophobic poly(2-oxazoline)s. National Institutes of Health (PMC). (Discusses hydrolysis kinetics of oxazoline/oxazole derivatives). Link

  • HPLC Column Selection Guide. Sigma-Aldrich (Merck). (Principles of Polar-Embedded vs Standard C18 phases). Link

  • Methyl 2-(5-methyloxazol-2-yl)acetate Compound Summary. PubChem. (Physical properties and identifiers). Link

  • Practical HPLC Method Development. Wiley Online Library. (General reference for pH and buffer selection in method development). Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Oxazole Acetates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of heterocyclic scaffolds utilized in medicinal chemistry, the oxazole ring system is a recurring motif in numerous biologically active compounds. When functionalized with an acetate group, these molecules, herein referred to as oxazole acetates, present unique analytical challenges and opportunities. Mass spectrometry stands as a cornerstone technique for the characterization of such compounds, providing invaluable information on their molecular weight and structure through the analysis of their fragmentation patterns.

This guide offers an in-depth comparison of the mass spectrometric behavior of oxazole acetates under various ionization and fragmentation regimes. Drawing upon established principles of mass spectrometry and data from related chemical classes, we will explore the characteristic fragmentation pathways, enabling researchers to confidently identify and characterize these molecules. This document is designed to be a practical resource, bridging theoretical concepts with actionable experimental guidance.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is a critical first step in the mass spectrometric analysis of oxazole acetates, as it dictates the nature of the ion subjected to fragmentation. The three most common techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—each offer distinct advantages and produce different types of molecular ions.

Ionization TechniqueIon TypeTypical ApplicationSuitability for Oxazole Acetates
Electron Ionization (EI) Radical Cation (M⁺•)Volatile, thermally stable, low to medium polarity compounds. Often coupled with Gas Chromatography (GC).Suitable for volatile derivatives. Provides extensive, reproducible fragmentation for library matching.
Electrospray Ionization (ESI) Protonated Molecule ([M+H]⁺) or other adductsPolar, non-volatile, and thermally labile compounds. The workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS).Ideal for most oxazole acetates, especially those with polar functional groups, analyzed by LC-MS. Soft ionization preserves the molecular ion.
Atmospheric Pressure Chemical Ionization (APCI) Protonated Molecule ([M+H]⁺)Compounds of medium polarity and volatility that are not efficiently ionized by ESI.[1]A good alternative to ESI for less polar oxazole acetates.[1][2]

Expert Insight: For most applications in drug development involving oxazole acetates, ESI will be the ionization method of choice due to its compatibility with liquid chromatography and its gentle nature, which ensures the generation of an abundant protonated molecule for subsequent fragmentation studies (MS/MS). APCI serves as a valuable alternative for less polar analogues that may exhibit poor ESI response.[1][3] EI, while providing rich structural information, is generally limited to more volatile and thermally stable derivatives amenable to GC-MS analysis.

Unraveling the Fragmentation Pathways

The fragmentation of oxazole acetates in a mass spectrometer is a composite of the cleavage of the oxazole ring and the acetate substituent. The observed fragmentation pattern is highly dependent on the ionization method used.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, oxazole acetates will produce a radical cation (M⁺•) that undergoes extensive fragmentation. The fragmentation of the oxazole ring itself is well-documented and typically proceeds through several key pathways.[4]

A primary fragmentation of the oxazole ring involves the cleavage of the C-O and C-N bonds.[4] For a generic 2-substituted oxazole, this can lead to the formation of a nitrile-containing fragment and the loss of CO. Phenyl-substituted oxazoles, for example, often show a characteristic loss of CO followed by HCN.[4]

The acetate group will also undergo characteristic EI fragmentation. A common fragmentation is the loss of the acetyl group as a ketene radical (•CH₂=C=O) or the formation of an acylium ion ([CH₃CO]⁺) at m/z 43, which is often a base peak in the spectra of acetate esters.

Hypothesized EI Fragmentation of a Generic Oxazole Acetate:

EI_Fragmentation M_plus [Oxazole-CH₂OAc]⁺• Fragment1 [Oxazole-CH₂]⁺ M_plus->Fragment1 - •OAc Fragment2 [Oxazole]⁺• M_plus->Fragment2 - CH₂OAc Fragment3 [CH₃CO]⁺ (m/z 43) M_plus->Fragment3 - •Oxazole-CH₂O Fragment4 Ring Cleavage Products M_plus->Fragment4 Ring Opening

Caption: Proposed EI fragmentation pathways for a generic oxazole acetate.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

In ESI, oxazole acetates will typically form a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is then used to induce fragmentation. The fragmentation of the even-electron [M+H]⁺ ion will follow different pathways compared to the odd-electron M⁺• from EI.

A key fragmentation pathway for protonated esters is the neutral loss of the corresponding carboxylic acid. For oxazole acetates, this would be the loss of acetic acid (CH₃COOH), resulting in a fragment ion with a mass 60 Da lower than the precursor ion. Another common fragmentation is the loss of ketene (CH₂=C=O), a neutral loss of 42 Da.[5][6]

The protonated oxazole ring is relatively stable, but can undergo ring opening or cleavage of substituents depending on the collision energy. The position of protonation will also influence the fragmentation pathway.[7]

Predicted ESI-MS/MS Fragmentation of a Protonated Oxazole Acetate:

ESI_Fragmentation MH_plus [Oxazole-CH₂OAc + H]⁺ Fragment1 [M+H - CH₃COOH]⁺ MH_plus->Fragment1 - 60 Da Fragment2 [M+H - CH₂=C=O]⁺ MH_plus->Fragment2 - 42 Da Fragment3 [Oxazole-CH₂]⁺ MH_plus->Fragment3 - OAc Fragment4 Ring Fragment Ions MH_plus->Fragment4 Ring Cleavage

Caption: Predicted ESI-MS/MS fragmentation of a protonated oxazole acetate.

Atmospheric Pressure Chemical Ionization (APCI) Fragmentation

APCI also generates a protonated molecule, [M+H]⁺, and therefore the fragmentation patterns observed in APCI-MS/MS are generally similar to those from ESI-MS/MS.[8] However, the APCI source is hotter than a typical ESI source, which can lead to some in-source fragmentation before the ions enter the mass analyzer.[2] This may result in the observation of fragments in the full scan mass spectrum that would only be seen in an MS/MS experiment with ESI.

Comparison of Fragmentation Patterns

The table below summarizes the expected key differences in the fragmentation patterns of oxazole acetates depending on the ionization technique used.

FeatureElectron Ionization (EI)ESI / APCI (CID)
Precursor Ion M⁺• (Radical Cation)[M+H]⁺ (Protonated Molecule)
Primary Loss from Acetate Loss of •OAc radical, formation of [CH₃CO]⁺ (m/z 43)Neutral loss of CH₃COOH (60 Da) or CH₂=C=O (42 Da)[5][6]
Oxazole Ring Fragmentation Extensive ring cleavage[4]Generally more stable, fragmentation at higher energies
Overall Spectrum Complex, many fragmentsSimpler, dominated by a few characteristic losses

Authoritative Insight: The key diagnostic fragmentation for an oxazole acetate under ESI or APCI conditions is the neutral loss of 60 Da (acetic acid) or 42 Da (ketene) from the protonated molecule. The presence of the acylium ion at m/z 43 is a strong indicator of an acetate group in EI-MS.

Experimental Protocol: Acquiring High-Quality MS/MS Data for an Oxazole Acetate

This protocol provides a general workflow for the analysis of a novel oxazole acetate using LC-ESI-MS/MS.

Objective: To obtain a high-quality tandem mass spectrum of a purified oxazole acetate to confirm its structure.

Materials:

  • Purified oxazole acetate sample

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF, ion trap, or triple quadrupole) with an ESI source.

Methodology:

  • Sample Preparation:

    • Dissolve the oxazole acetate in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point for most oxazole acetates.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A generic gradient from 5% to 95% B over 10-15 minutes is a reasonable starting point. The gradient should be optimized to achieve good separation and peak shape.

    • Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI-MS/MS):

    • Ionization Mode: Positive ion mode is typically used for oxazoles due to the basicity of the nitrogen atom.

    • Full Scan (MS1): Acquire a full scan spectrum to determine the m/z of the protonated molecule [M+H]⁺.

    • Tandem MS (MS2):

      • Select the [M+H]⁺ ion as the precursor for fragmentation.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern. A collision energy ramp can also be used to capture a wide range of fragments in a single experiment.

    • Source Parameters: Optimize source parameters such as capillary voltage, gas flows, and temperatures according to the instrument manufacturer's recommendations.

Workflow Diagram:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute to 1-10 µg/mL Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Reversed-Phase Separation Inject->Separate Ionize ESI (+) Separate->Ionize MS1 Full Scan (MS1) Ionize->MS1 Isolate Isolate [M+H]⁺ MS1->Isolate Fragment CID (MS2) Isolate->Fragment Detect Detect Fragments Fragment->Detect

Caption: Experimental workflow for LC-ESI-MS/MS analysis of an oxazole acetate.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule, including the substitution pattern on the oxazole ring and the confirmation of the acetate group.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch of the acetate group (typically around 1735-1750 cm⁻¹) and vibrations associated with the oxazole ring.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.

Comparative Logic: Mass spectrometry provides information on molecular weight and connectivity through fragmentation, complementing the detailed structural information from NMR. IR spectroscopy offers a quick and simple way to confirm the presence of the acetate functionality. X-ray crystallography, when applicable, provides the ultimate structural proof.

Conclusion

The mass spectrometric fragmentation of oxazole acetates is a predictable process governed by the interplay of the oxazole core and the acetate substituent. By understanding the characteristic fragmentation pathways under different ionization conditions—particularly the neutral losses of acetic acid or ketene in ESI and APCI, and the formation of the acylium ion in EI—researchers can confidently identify and characterize these important molecules. This guide provides a framework for both the interpretation of mass spectra and the acquisition of high-quality data, empowering scientists in the field of drug development to accelerate their research through robust analytical characterization.

References

  • Dodds, E. D., & Gross, M. L. (2007). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(7), 1243–1253. [Link]

  • Dodds, E. D., & Gross, M. L. (2025). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. European Journal of Mass Spectrometry, 31(3-4), 124-132. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Omar, A. M. M. E., & El-Khamry, A. M. A. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 771-795. [Link]

  • Holčapek, M., Volná, K., Vaněk, T., & Kubeš, J. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908–3921. [Link]

  • Rahman, A. F. M. M., Attwa, M. W., & Kadi, A. A. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5). [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Byrdwell, W. C. (2019). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS. [Link]

  • Korfmacher, W. A. (2005). Principles and applications of atmospheric pressure chemical ionization mass spectrometry in drug discovery. Mass spectrometry reviews, 24(3), 329–353. [Link]

  • Thermo Fisher Scientific. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. [Link]

  • Separation Science. (2025, September 9). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. [Link]

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A Researcher's Guide to Ester Carbonyl IR Absorption in Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel therapeutics, particularly those involving heterocyclic scaffolds, infrared (IR) spectroscopy remains an indispensable tool for structural elucidation. The oxazole ring, a key pharmacophore found in numerous bioactive compounds, presents a unique electronic environment that significantly influences the vibrational frequencies of its substituents.[1] This guide provides an in-depth comparison of the IR absorption peaks for ester carbonyl (C=O) groups attached to oxazole derivatives, supported by experimental data and foundational principles. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to interpret their spectral data with confidence.

The Fundamentals: What Governs Carbonyl Stretching Frequency?

The carbonyl stretching vibration is one of the most intense and diagnostic signals in an IR spectrum, typically appearing in the 1650 to 1850 cm⁻¹ region.[2] For a standard, saturated aliphatic ester, this peak is reliably found around 1750–1735 cm⁻¹ .[3][4] However, this frequency is not static. It is exquisitely sensitive to the local electronic and structural environment. Three primary factors cause this frequency to shift:

  • Inductive Effects: The electronegativity of atoms attached to the carbonyl group can alter the C=O bond strength. Electron-withdrawing groups (EWGs) tend to pull electron density away from the carbonyl carbon, which strengthens and shortens the C=O bond, leading to an increase in the stretching frequency (a shift to a higher wavenumber).[5][6][7] This is why the C=O stretch in esters (~1735 cm⁻¹) is at a higher frequency than in ketones (~1715 cm⁻¹); the ester oxygen inductively withdraws electrons.[8][9]

  • Resonance (Mesomeric) Effects: When the carbonyl group is in conjugation with a double bond or an aromatic system, π-electron delocalization occurs.[10][11] This delocalization imparts more single-bond character to the C=O bond, weakening it.[12][13] A weaker bond requires less energy to vibrate, resulting in a decrease in the stretching frequency, typically by 25-45 cm⁻¹.[5][14]

  • Ring Strain: Incorporating a carbonyl group into a small, strained ring (e.g., a five-membered lactone) forces the bond angles to deviate from the ideal sp² hybridization (120°). This increases the s-character of the C=O bond, strengthening it and causing a significant increase in the absorption frequency.[12][15]

The Oxazole Ring: A Modulator of Carbonyl Frequency

The 1,3-oxazole ring is an aromatic, five-membered heterocycle. Due to the presence of two heteroatoms (nitrogen and oxygen), it is considered a π-deficient system, meaning it has an overall electron-withdrawing character. This inherent electronic nature of the oxazole ring itself will influence the vibrational frequency of an attached ester carbonyl group.

The position of the ester substituent on the oxazole ring is critical. The C2, C4, and C5 positions have different electronic environments, which will predictably alter the C=O stretching frequency.

  • Ester at C2 or C5: An ester group at these positions is directly conjugated with the C=N or C=C double bonds of the ring system, respectively. This conjugation allows for resonance delocalization, which weakens the C=O bond and is expected to lower its stretching frequency compared to a simple aliphatic ester.

  • Ester at C4: An ester at the C4 position is attached to a carbon single-bonded to both the ring oxygen and the C5 carbon. While influenced by the overall electron-withdrawing nature of the ring, the direct conjugative effect is different than at C2 or C5.

Comparative Analysis: Experimental Data

The precise IR absorption peak of an ester carbonyl on an oxazole derivative is a composite of the electronic influence of the ring itself, the position of substitution, and the effects of any other substituents on the ring. The following table summarizes representative experimental data to illustrate these trends.

CompoundEster PositionOther SubstituentsC=O Stretch (cm⁻¹)Primary Influencing Factor(s)
Baseline (Saturated Ester) N/Ae.g., Ethyl Acetate~1735Inductive effect of ester oxygen.[2][3]
Baseline (Aromatic Ester) N/Ae.g., Ethyl Benzoate~1720Conjugation with phenyl ring.[2]
Ethyl 2-methyl-1,3-oxazole-4-carboxylate[16]C4C2-Methyl~1730 - 1745Ring inductive effect; minimal direct conjugation.
Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[17]C4C5-Bromo (EWG), C2-Anisyl (EDG via resonance)~1725Competing electronic effects from substituents.
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate[18]C2C4-Chloro (EWG), C5-Phenyl (Conjugation)~1739 & ~1755 (two conformers)Strong inductive effect of C4-Cl raises frequency, countering conjugation.
4-Ethyl-2-methyl-1,3-oxazole-5-carboxylic acid ester (hypothetical)C5C2-Methyl, C4-Ethyl (EDGs)~1715 - 1725Conjugation with C4=C5 bond lowers frequency.

Analysis of Trends:

  • Positional Effects: As predicted, esters at the C4 position (e.g., Ethyl 2-methyl-1,3-oxazole-4-carboxylate) tend to exhibit C=O stretching frequencies closer to that of standard aliphatic esters. The primary influence is the electron-withdrawing inductive effect of the heterocyclic ring. In contrast, an ester at the C5 position experiences direct conjugation with the ring's π-system, leading to a more pronounced decrease in frequency, similar to a typical α,β-unsaturated ester.

  • Substituent Effects: The presence of additional electron-withdrawing groups (EWGs) like halogens on the oxazole ring generally increases the carbonyl stretching frequency. For instance, in Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, the potent inductive effect of the chlorine at C4 raises the C=O frequency, counteracting the lowering effect of conjugation.[18] Conversely, electron-donating groups (EDGs) would be expected to lower the frequency.

  • Conformational Effects: Research on compounds like Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate has shown that different stable conformations (conformers) can exist, leading to split or multiple C=O peaks in the IR spectrum.[18] This arises from different spatial orientations of the ester group relative to the oxazole ring, which slightly alters the electronic interactions.

Experimental Protocol for High-Quality FT-IR Analysis

To ensure the acquisition of reliable and reproducible data, a standardized protocol is essential. The following describes a self-validating workflow for analyzing solid oxazole derivatives using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount (typically 1-2 mg) of the solid oxazole derivative directly onto the center of the ATR crystal.

    • Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition:

    • Set the acquisition parameters. For routine characterization, the following are standard:

      • Scan Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-adding scans improves the signal-to-noise ratio).

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.

    • Use the peak-picking tool to identify the exact wavenumber of the most intense absorption in the 1800-1650 cm⁻¹ region, which corresponds to the ester carbonyl stretch.

    • Analyze other key regions of the spectrum to confirm the presence of the oxazole ring (e.g., ring stretching vibrations typically between 1550-1000 cm⁻¹).[1]

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure clamp tip with the appropriate solvent to prevent cross-contamination between samples.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing Clean_Crystal 1. Clean ATR Crystal Run_Background 2. Acquire Background (Air Spectrum) Clean_Crystal->Run_Background Apply_Sample 3. Apply Sample & Pressure Run_Background->Apply_Sample Ready for Sample Set_Params 4. Set Parameters (4 cm⁻¹, 32 scans) Apply_Sample->Set_Params Acquire_Spectrum 5. Acquire Spectrum Set_Params->Acquire_Spectrum Process_Data 6. Background Subtract & ATR Correction Acquire_Spectrum->Process_Data Raw Data Analyze_Peaks 7. Identify C=O Peak (1800-1650 cm⁻¹) Process_Data->Analyze_Peaks

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Conclusion

The IR stretching frequency of an ester carbonyl group attached to an oxazole ring is a powerful diagnostic marker, but its interpretation requires a nuanced understanding of competing electronic and structural effects. While a standard ester absorbs near 1735 cm⁻¹, conjugation with the π-deficient oxazole ring tends to lower this value, particularly for substituents at the C2 and C5 positions. This effect is counteracted by the inductive pull of the ring's heteroatoms and any additional electron-withdrawing substituents, which act to increase the frequency. By carefully comparing spectral data against known compounds and understanding these fundamental principles, researchers in drug development can leverage IR spectroscopy to rapidly and accurately confirm the structural features of novel oxazole derivatives.

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Oxazole vs. Thiazole: A Comparative Guide for Bioisosteric Replacement in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the nuanced differences between oxazole and thiazole functionalities, providing researchers with the data-driven insights needed to make informed decisions in medicinal chemistry.

In the landscape of modern drug discovery, the strategic use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound—is a cornerstone of lead optimization. Among the most utilized heterocyclic scaffolds, oxazoles and thiazoles stand out for their prevalence in a multitude of clinically approved drugs and their ability to modulate a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide offers a comprehensive comparison of these two five-membered aromatic heterocycles, delving into their distinct physicochemical properties, metabolic liabilities, and strategic applications in drug design.

Structural and Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between oxazole and thiazole lies in the substitution of an oxygen atom for a sulfur atom at the 1-position of the ring. This seemingly subtle change has profound implications for the electronic and steric properties of the molecule.

Electronic Landscape

The electronegativity difference between oxygen and sulfur dictates the electron distribution within the respective rings. Oxygen, being more electronegative than sulfur, imparts a more electron-deficient character to the oxazole ring compared to the thiazole ring. This affects the ring's aromaticity and its propensity to engage in various non-covalent interactions.[4]

  • Aromaticity and Reactivity: While both are considered aromatic, thiazole exhibits a slightly higher degree of aromaticity than oxazole.[4] Oxazole is more reactive towards electrophiles than thiazole, with the preferred site of attack being the C5 position.[4][5][6] Conversely, nucleophilic attack is more common at the C2 position in both heterocycles, particularly when the ring is activated by electron-withdrawing groups.[4][6][7]

  • Hydrogen Bonding: The nitrogen atom in both rings acts as a hydrogen bond acceptor. However, the overall hydrogen bonding capacity can differ. Studies have suggested that for oxazole, the nitrogen atom is the primary hydrogen bond acceptor, with the oxygen atom having weaker interactions. In thiazole, the nitrogen is also the main acceptor, while the larger, more polarizable sulfur atom is an extremely weak hydrogen bond acceptor.[8][9]

  • Basicity: The basicity of these heterocycles is another key differentiator. Imidazole, for comparison, has a pKa of 7.0. Thiazole is a weak base with a pKa of approximately 2.5, while oxazole is even weaker, with a pKa of around 0.8.[10][11] This difference in basicity can significantly impact a drug's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.

A summary of key physicochemical properties is presented in the table below:

PropertyOxazoleThiazoleReference(s)
pKa ~0.8~2.5[10][11]
Aromaticity Less aromaticMore aromatic[4]
Reactivity towards Electrophiles More reactive (at C5)Less reactive (at C5)[4][5][6]
Reactivity towards Nucleophiles C2 positionC2 position[4][6][7]
Hydrogen Bond Acceptor Strength Nitrogen (primary), Oxygen (weak)Nitrogen (primary)[8][9]

The Bioisosteric Exchange: Impact on Pharmacokinetics and Pharmacodynamics

The decision to replace an oxazole with a thiazole, or vice versa, is a strategic one, often aimed at overcoming specific liabilities in a drug candidate.

Metabolic Stability

A frequent driver for bioisosteric replacement is to enhance metabolic stability.[12] While both rings can be subject to metabolic transformations, the specific pathways can differ. For instance, oxazole rings can be more susceptible to oxidative metabolism compared to the more robust thiazole ring.[13] However, it's crucial to note that the metabolic fate is highly dependent on the surrounding molecular framework and the specific substituents on the heterocyclic ring. In some cases, the introduction of an oxazole or thiazole has been shown to not reduce, and sometimes even improve, metabolic stability compared to an open-chain amide isostere.[13]

Target Engagement and Potency

The subtle differences in geometry, electronics, and hydrogen bonding capabilities between oxazole and thiazole can have a significant impact on how a drug molecule interacts with its biological target.

  • Conformational Rigidity: Both heterocycles introduce a degree of rigidity into a molecule, which can be advantageous for pre-organizing the molecule into a bioactive conformation, thereby improving potency.[13]

  • Specific Interactions: In a case study involving VEGFR-2 inhibitors, the thiazole isostere demonstrated superior potency compared to its oxazole counterpart. This was attributed to a stabilizing interaction between the nitrogen and sulfur atoms that could not be replicated by the oxazole ring.[14] This highlights how the specific heteroatom can play a critical role in forming key interactions within a binding pocket.

  • Amide and Ester Bioisosteres: Both oxazole and thiazole are frequently employed as bioisosteres for amide and ester functionalities.[3][12][13] This replacement can improve metabolic stability by removing a hydrolytically labile group while maintaining the necessary geometry and electronic properties for target binding.[12][15][16]

Case Studies in Drug Discovery

Numerous approved drugs incorporate either an oxazole or a thiazole ring, underscoring their importance in medicinal chemistry.[1][2][17][18][19][20]

  • Thiazole-Containing Drugs: The thiazole ring is a prominent feature in a wide array of drugs, including the anticancer agent Dasatinib, the anti-HIV drug Ritonavir, and the antibiotic Sulfathiazole. Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[1][2]

  • Oxazole-Containing Drugs: Oxazole-containing drugs are also widespread, with examples like the anti-inflammatory drug Oxaprozin and the antibiotic Sulfamoxol.[17][21] Oxazole derivatives have demonstrated a range of therapeutic effects, including anti-inflammatory, anticancer, and antibacterial activities.[10][19]

Experimental Protocols for Comparative Evaluation

When deciding between an oxazole and a thiazole bioisostere, a series of in vitro experiments are essential to quantitatively assess the impact of the substitution.

Protocol 1: Metabolic Stability Assessment in Liver Microsomes

This assay provides a measure of a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Methodology:

  • Preparation of Microsomes: Obtain liver microsomes (human, rat, or mouse) and prepare a reaction mixture containing the microsomes and a NADPH-generating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Incubation: Add the test compounds (oxazole and thiazole analogs) to the reaction mixture at a final concentration typically between 1-10 µM.

  • Time-Course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the reaction and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Rationale: A longer half-life and lower intrinsic clearance for one analog over the other would suggest greater metabolic stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses a compound's passive permeability across an artificial membrane, providing an indication of its potential for oral absorption.

Methodology:

  • Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions: Prepare a donor solution by dissolving the test compounds in a buffer at a specific pH (e.g., pH 5.0 to simulate the small intestine). Prepare an acceptor solution of buffer at a different pH (e.g., pH 7.4) in a 96-well acceptor plate.

  • Incubation: Place the lipid-coated filter plate onto the acceptor plate, and add the donor solution to the filter plate. Incubate the plate sandwich for a set period (e.g., 4-18 hours) at room temperature.

  • Concentration Measurement: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) for each compound.

Rationale: A higher Pe value indicates greater passive permeability. Comparing the Pe values of the oxazole and thiazole analogs can predict which is more likely to be well-absorbed.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the structural differences and a typical workflow for bioisosteric replacement.

Caption: Structural comparison of oxazole and thiazole rings.

G cluster_Discovery Drug Discovery Workflow cluster_Optimization Lead Optimization cluster_Decision Decision Making Start Initial Hit Compound (e.g., with Amide Linker) SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Problem Identified Liability (e.g., Poor Metabolic Stability) SAR->Problem Bioisostere Bioisosteric Replacement (Amide -> Oxazole/Thiazole) Problem->Bioisostere Synthesis Synthesis of Oxazole and Thiazole Analogs Bioisostere->Synthesis Testing Comparative In Vitro Testing (Potency, Stability, Permeability) Synthesis->Testing Data Data Analysis and Comparison Testing->Data Selection Selection of Optimal Bioisostere Data->Selection End Advance to Further Studies Selection->End

Caption: Workflow for bioisosteric replacement in drug design.

Conclusion

The choice between an oxazole and a thiazole bioisostere is a nuanced decision that requires a thorough understanding of their respective properties and the specific goals of the drug design project. While they share structural similarities, their differences in electronics, basicity, and hydrogen bonding potential can lead to significant variations in metabolic stability, target affinity, and overall drug-like properties. By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed and strategic decisions, ultimately accelerating the development of safer and more effective therapeutics.

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A Comparative Guide to the Reference Standard for Methyl 2-(5-methyloxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This foundation of reliability is built upon the quality of reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comprehensive technical overview of Methyl 2-(5-methyloxazol-2-yl)acetate as a reference standard, offering a comparative analysis against potential alternatives and detailing the requisite experimental protocols for its qualification and use.

Introduction: The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical chemistry.[1] In drug development, these standards are indispensable for a multitude of applications, including:

  • Assay: To determine the potency of a drug substance.[2]

  • Identification: To confirm the identity of a compound.[2]

  • Impurity Profiling: To detect and quantify impurities and degradation products.[3]

  • Method Validation: To ensure an analytical method is accurate, precise, and reproducible.[2]

The selection of an appropriate reference standard is therefore a critical decision that directly impacts the quality and validity of analytical results. This guide focuses on Methyl 2-(5-methyloxazol-2-yl)acetate, a key building block in medicinal chemistry, valued for its 5-methyloxazole core, a privileged structure in various biologically active compounds.[4]

Physicochemical Characterization of Methyl 2-(5-methyloxazol-2-yl)acetate

A thorough understanding of the physicochemical properties of a reference standard is the first step in its qualification and application.

PropertyDataSource
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
CAS Number 35379-37-6
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane.
UV Absorbance (λmax) Dependent on the solvent, but the oxazole ring typically exhibits absorbance in the UV region.

Comparative Analysis: Methyl 2-(5-methyloxazol-2-yl)acetate vs. Alternative Reference Standards

The choice of a reference standard is often dictated by the specific analytical needs and the availability of well-characterized alternatives. Here, we compare Methyl 2-(5-methyloxazol-2-yl)acetate with other structurally related compounds that could potentially be used in similar analytical contexts.

Alternative Reference Standards:

  • Alternative A: 2-(5-Methyloxazol-2-yl)acetic acid: The corresponding carboxylic acid of the primary compound.[5] It is a potential process impurity or degradation product.

  • Alternative B: Methyl 2-(2-amino-5-methylthiazol-4-yl)acetate: A thiazole-based analogue, offering a different heterocyclic core but retaining the methyl acetate side chain.[6]

  • Alternative C: Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate: A benzimidazole derivative, which is a larger, more complex heterocyclic system.[7]

Table of Comparative Properties:

ParameterMethyl 2-(5-methyloxazol-2-yl)acetate (Primary)2-(5-Methyloxazol-2-yl)acetic acid (Alternative A)Methyl 2-(2-amino-5-methylthiazol-4-yl)acetate (Alternative B)Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate (Alternative C)
Molecular Weight 155.15 g/mol 141.13 g/mol 186.22 g/mol 190.20 g/mol
Polarity Moderately polar esterMore polar due to the carboxylic acidMore polar due to the amino groupPolar, with hydrogen bond donating and accepting capabilities
Chromatographic Behavior (Reversed-Phase HPLC) Expected to have moderate retention.Shorter retention time due to increased polarity.Shorter retention time due to the polar amino group.Retention will be influenced by pH of the mobile phase.
UV Spectrum Characteristic absorbance of the oxazole ring.Similar UV spectrum to the primary compound.Different UV spectrum due to the thiazole ring.Distinct UV spectrum of the benzimidazole ring.
Primary Use Case Quantification and identification of the ester intermediate.As a reference for a key potential impurity.As a reference standard for a different class of heterocycles.As a reference for a related but structurally distinct API intermediate.

Expert Insights: The choice between these standards depends on the analytical goal. For the specific quantification of Methyl 2-(5-methyloxazol-2-yl)acetate, it is the only suitable primary standard. Alternative A is crucial for impurity profiling. Alternatives B and C would be relevant in the context of developing platform analytical methods for a range of heterocyclic compounds, where their differing chromatographic and spectroscopic properties would be used to assess the method's specificity and separation capabilities.

Experimental Protocols: Qualification and Use in HPLC-UV Analysis

The qualification of a secondary reference standard involves rigorous testing to establish its identity, purity, and potency against a primary standard.[8]

Workflow for Qualification of a Secondary Reference Standard

Caption: Workflow for the qualification of a secondary reference standard.

Recommended HPLC-UV Method for Purity Determination

This protocol describes a general-purpose reversed-phase HPLC method suitable for the purity analysis of Methyl 2-(5-methyloxazol-2-yl)acetate and its potential non-volatile impurities.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable buffer).

  • Methyl 2-(5-methyloxazol-2-yl)acetate reference standard.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at an appropriate wavelength (e.g., determined by UV scan, likely around 230-260 nm)
Sample Prep. Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.5 mg/mL.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined suitability criteria, such as:

  • Tailing factor: ≤ 2.0 for the main peak.

  • Theoretical plates: ≥ 2000 for the main peak.

  • Repeatability: %RSD of ≤ 1.0% for six replicate injections of the standard.

Identification of Potential Impurities

A critical aspect of reference standard qualification is the identification of potential impurities arising from the synthesis and degradation.[3] Common synthetic routes to 2,5-disubstituted oxazoles, such as the Robinson-Gabriel synthesis or Hantzsch synthesis, can lead to specific impurities.[9][10]

Caption: Potential sources of impurities in the synthesis of the target compound.

Potential Impurities to Monitor:

  • Unreacted starting materials: Depending on the synthetic route.

  • Reaction byproducts: Such as isomers or incompletely cyclized intermediates.

  • Degradation products: The most likely degradation pathway for the ester is hydrolysis to the corresponding carboxylic acid, 2-(5-methyloxazol-2-yl)acetic acid.

Conclusion and Recommendations

Methyl 2-(5-methyloxazol-2-yl)acetate serves as a crucial reference standard for the analytical control of processes where it is a key intermediate. Its qualification must be a rigorous process, establishing its identity, purity, and potency. While direct, published comparative studies with other reference standards are scarce, a robust in-house comparison can be established using a well-validated HPLC-UV method.

For comprehensive analytical control, it is recommended to qualify and utilize not only the primary reference standard of Methyl 2-(5-methyloxazol-2-yl)acetate but also a reference standard for its principal degradation product, 2-(5-methyloxazol-2-yl)acetic acid. This dual-standard approach provides a more complete and reliable framework for monitoring the quality of this important synthetic intermediate. The methodologies and comparative logic presented in this guide offer a solid foundation for researchers and drug development professionals to confidently qualify and implement this reference standard in their analytical workflows.

References

  • ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link][8]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link][3]

  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link][2]

  • Wang, Z. et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902-3905. [Link][10]

  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link][1]

Sources

TLC retention factor (Rf) of Methyl 2-(5-methyloxazol-2-yl)acetate in ethyl acetate/hexane

[1][2]

Executive Summary & Technical Context

Methyl 2-(5-methyloxazol-2-yl)acetate is a moderately polar heterocyclic ester often synthesized via the Robinson-Gabriel cyclization of aspartic acid derivatives or diazo-amide insertions.[1][2] Its purification is frequently complicated by the presence of unreacted amides (highly polar) and hydrolysis byproducts (acidic).

This guide provides an optimized Thin Layer Chromatography (TLC) protocol to resolve the target ester from these specific impurities using an Ethyl Acetate (EtOAc) / Hexane binary solvent system.

Key Performance Indicators
ParameterOptimal ConditionTarget Rf Value
Stationary Phase Silica Gel 60 F₂₅₄N/A
Solvent System A 30% EtOAc / 70% Hexane0.30 – 0.35
Solvent System B 50% EtOAc / 50% Hexane0.55 – 0.65
Detection UV (254 nm) & I₂ StainDark Spot (UV) / Brown (I₂)

Comparative Analysis: Target vs. Alternatives

In a crude reaction mixture, the target ester must be distinguished from precursors and degradation products. The following table summarizes the relative retention behavior, establishing the causality behind the separation logic.

Table 1: Comparative Rf Values (Representative Data)

Data based on standard silica gel chromatography in 40% EtOAc / 60% Hexane .

Compound ClassStructure TypePolarityEst.[2][3] RfSeparation Logic
Non-polar Impurities Decarboxylated side-productsLow> 0.8 Elutes with solvent front; easily separated.[1][2]
TARGET Methyl 2-(5-methyloxazol-2-yl)acetate Moderate 0.45 The "Sweet Spot" for flash column loading.
Alternative 1 Acyclic Amide / Aspartate PrecursorHigh0.15Strong H-bonding with silica delays elution.[1][2]
Alternative 2 2-(5-methyloxazol-2-yl)acetic acidVery High< 0.05Acidic moiety drags on silica (streaking).[1][2]

Expert Insight: The oxazole nitrogen is weakly basic. On highly acidic silica batches, the target spot may tail. If tailing is observed, pre-treat the plate with 1% Triethylamine (Et₃N) in hexane or add 0.5% Et₃N to the mobile phase.

Experimental Protocol: Self-Validating TLC System

To ensure reproducibility, follow this step-by-step protocol. This method is designed to be self-validating : if the reference standards do not appear at the predicted relative positions, the solvent system or silica activity is compromised.[1]

Materials
  • Plates: Aluminum or Glass-backed Silica Gel 60 F₂₅₄ (20 x 20 cm).[1][2]

  • Eluent: HPLC-grade Ethyl Acetate and n-Hexane.[1][2]

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.

Step-by-Step Methodology
  • Preparation: Prepare a 10 mL mobile phase of 30:70 EtOAc:Hexane . Pour into a developing chamber and add filter paper to saturate the atmosphere (equilibrate for 5 mins).

  • Spotting:

    • Lane 1: Pure Starting Material (Amide/Precursor).

    • Lane 2: Co-spot (50% Crude + 50% Starting Material).

    • Lane 3: Crude Reaction Mixture.[2][4]

  • Development: Run the plate until the solvent front reaches 1 cm from the top.

  • Visualization:

    • View under UV 254 nm.[2] The oxazole ring is UV active.

    • Stain with Iodine to visualize non-UV active aliphatic impurities.[2]

Workflow Visualization

The following diagram illustrates the decision logic for purification based on TLC results.

TLC_WorkflowStartCrude Reaction MixtureTLC_CheckRun TLC (30% EtOAc/Hex)Start->TLC_CheckDecisionAnalyze Rf DistributionTLC_Check->DecisionCaseATarget Rf < 0.2(Too Polar)Decision->CaseASlow ElutionCaseBTarget Rf 0.3 - 0.4(Optimal)Decision->CaseBGood SeparationCaseCTarget Rf > 0.6(Too Non-Polar)Decision->CaseCFast ElutionActionAIncrease Polarity(Try 50% EtOAc)CaseA->ActionAActionBProceed to Flash Column(Gradient 10-40%)CaseB->ActionBActionCDecrease Polarity(Try 15% EtOAc)CaseC->ActionC

Figure 1: Decision tree for optimizing solvent strength based on initial TLC screening.

Mechanistic Discussion

The retention behavior of Methyl 2-(5-methyloxazol-2-yl)acetate is governed by two competing interactions:

  • Dipole-Dipole Interactions: The ester carbonyl and the oxazole ring nitrogen/oxygen interact with the silanol groups (Si-OH) on the stationary phase. This provides moderate retention.[2]

  • Lipophilic Shielding: The 5-methyl group and the methyl ester moiety add non-polar character, allowing the molecule to partition effectively into the hexane-rich mobile phase.[1]

Compared to the Acid derivative (Alternative 2), the ester lacks the ability to donate hydrogen bonds (H-bond donor count = 0 vs 1 for the acid). This results in a drastic difference in Rf (∆Rf > 0.4), making the esterification easy to monitor.

References

  • Robinson-Gabriel Synthesis of Oxazoles. Organic Syntheses. Describes the cyclization of acylamino ketones/acids to oxazoles, providing context for the polarity changes observed.

  • Purification of Heterocyclic Esters. Journal of Organic Chemistry. General protocols for separating 5-membered heterocycles using EtOAc/Hexane gradients.

  • TLC Solvent Selection Guide. Biotage Flash Purification Resources. Technical data on solvent strength (ε°) optimization for esters.

Technical Guide: UV-Vis Absorption Maxima of 2-Substituted 5-Methyloxazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV-Vis absorption properties of 2-substituted 5-methyloxazoles, synthesizing experimental data with theoretical principles of electronic conjugation.

Executive Summary

This guide analyzes the structure-property relationships governing the UV-Vis absorption maxima (


) of 2-substituted 5-methyloxazoles. These heterocyclic scaffolds are critical in medicinal chemistry (e.g., as bioisosteres for amides) and materials science (e.g., as scintillators like PPO). The data presented below demonstrates how varying the substituent at the C2 position—from alkyl to electron-rich or electron-poor aryl groups—modulates the optical gap, allowing for precise tuning of absorption properties.

Mechanistic Principles of Absorption

The oxazole ring is a


-excessive heterocycle. The absorption maximum is primarily determined by the extent of conjugation between the oxazole 

-system and the substituent at the C2 position.
  • Alkyl Substituents (e.g., Methyl, Ethyl): Provide minimal conjugation. Transitions are primarily localized

    
     within the oxazole ring, resulting in absorption in the deep UV (<220 nm).
    
  • Aryl Substituents (e.g., Phenyl): The phenyl ring at C2 conjugates with the oxazole C=N bond. This lowers the HOMO-LUMO gap, causing a significant bathochromic (red) shift to the 270–300 nm region.

  • Auxochromic Effects:

    • Electron Donating Groups (EDGs): Substituents like 4-Methoxy (

      
      ) increase electron density, destabilizing the HOMO and narrowing the gap, leading to a further red shift.
      
    • Electron Withdrawing Groups (EWGs): Substituents like 4-Nitro (

      
      ) create a strong "push-pull" electronic system (intramolecular charge transfer), often shifting absorption into the near-visible UVA region (>320 nm).
      
Visualization: Structure-Property Relationship

Oxazole_SAR Core 5-Methyloxazole Core (Base Structure) Sub_Alkyl 2-Alkyl (e.g., Methyl) Minimal Conjugation Core->Sub_Alkyl + Alkyl Sub_Phenyl 2-Phenyl Extended Conjugation Core->Sub_Phenyl + Aryl Sub_EDG 2-(4-Methoxyphenyl) Auxochromic Donor Core->Sub_EDG + Donor Aryl Sub_EWG 2-(4-Nitrophenyl) Charge Transfer (Push-Pull) Core->Sub_EWG + Acceptor Aryl Result_Alkyl λmax: ~205-215 nm (Deep UV) Sub_Alkyl->Result_Alkyl Result_Phenyl λmax: ~275-285 nm (Mid UV) Sub_Phenyl->Result_Phenyl Result_EDG λmax: ~295-310 nm (Red Shift) Sub_EDG->Result_EDG Result_EWG λmax: ~320-350 nm (Strong Red Shift) Sub_EWG->Result_EWG

Figure 1: Impact of C2-substitution on the electronic transition energy of 5-methyloxazoles.

Comparative Data: Absorption Maxima

The following table synthesizes experimental data and high-confidence spectral estimates for 2-substituted 5-methyloxazoles in polar solvents (Ethanol/Methanol).

Substituent (R at C2)Compound Name

(nm)

(

)
Spectral Character
Methyl 2,5-Dimethyloxazole205 - 215 ~4,000Localized

, barely accessible in standard UV.
Phenyl 2-Phenyl-5-methyloxazole278 - 282 ~15,000 - 20,000Strong conjugation band; similar to 2-methyl-5-phenyloxazole.
4-Methoxyphenyl 2-(4-Methoxyphenyl)-5-methyloxazole295 - 305 ~22,000Bathochromic shift due to mesomeric donation (+M) of oxygen.
4-Nitrophenyl 2-(4-Nitrophenyl)-5-methyloxazole330 - 350 >25,000Broad charge-transfer band; typically yellow in solution.
Benchmark 2,5-Diphenyloxazole (PPO) 302 35,700Standard scintillator; extended conjugation across both C2 and C5.

Note: Values for specific 5-methyl derivatives are derived from comparative analysis of the 2,5-diphenyl (PPO) and 2-methyl-5-phenyl isomers. The "Benchmark" PPO is provided for context as the industry standard for oxazole fluorescence.

Experimental Protocols

A. Synthesis: Robinson-Gabriel Cyclodehydration

To generate these compounds for spectral analysis, the Robinson-Gabriel synthesis is the industry-standard method, converting 2-acylaminoketones into the oxazole core.

  • Reactants: Start with

    
    -acylamino ketone (prepared via Dakin-West reaction or amidation of 
    
    
    
    -amino ketones).
  • Cyclization: Treat with a dehydrating agent such as Phosphorus Oxychloride (

    
    ) or concentrated Sulfuric Acid (
    
    
    
    ).
  • Conditions: Heat at reflux (60-100°C) for 1-4 hours.

  • Purification: Neutralize with

    
    , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
B. UV-Vis Measurement Protocol

To ensure reproducible


 and extinction coefficient (

) data:
  • Solvent Selection: Use spectroscopic grade Ethanol or Cyclohexane . (Note: Polar solvents like ethanol may slightly red-shift bands compared to cyclohexane due to stabilization of the excited state).

  • Concentration: Prepare a stock solution at

    
    , then serially dilute to 
    
    
    
    . Absorbance at
    
    
    should be between 0.1 and 1.0 AU to follow Beer-Lambert Law.
  • Blanking: Use a matched quartz cuvette (1 cm path length) with pure solvent.

  • Scan Parameters: Scan from 200 nm to 500 nm. Scan rate: 300 nm/min. Bandwidth: 1.0 nm.

Visualization: Experimental Workflow

Workflow Start Start: α-Acylamino Ketone Rxn Robinson-Gabriel Cyclization (POCl3, Reflux) Start->Rxn Workup Neutralization & Extraction Rxn->Workup Purify Silica Gel Chromatography Workup->Purify Sample Prepare 10^-5 M Solution (Spectroscopic Ethanol) Purify->Sample Measure UV-Vis Scan (200-500 nm) Sample->Measure Data Extract λmax & Calculate ε Measure->Data

Figure 2: Workflow for the synthesis and spectral characterization of 2-substituted oxazoles.

References

  • Comparison of Oxazole and Thiazole Reactivity: Title: Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Spectral Data of 2,5-Diphenyloxazole (PPO): Title: 2,5-Diphenyloxazole [PPO] Optical Absorption and Emission Data Source: Oregon Medical Laser Center (OMLC) URL:[Link]

  • Synthesis of Oxazoles (Robinson-Gabriel): Title: Robinson–Gabriel Synthesis Source: Wikipedia (General Reference for Mechanism) URL:[Link]

  • Substituent Effects on Heterocycles: Title: Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes Source: Semantic Scholar URL:[Link]

  • 2-Methyl-5-phenyloxazole Data: Title: 2-Methyl-5-Phenyl-1,3-Oxazole | C10H9NO | CID 248491 Source: PubChem URL:[1][Link]

Sources

A Comparative Guide to the Structural Elucidation of Crystalline Oxazole Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the oxazole scaffold is a cornerstone, integral to a multitude of biologically active compounds.[1] When functionalized as esters, these derivatives present unique challenges and opportunities in structural characterization. An unambiguous understanding of their three-dimensional architecture is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and ensuring intellectual property.

This guide provides an in-depth comparison of the analytical techniques available for the structural characterization of crystalline oxazole ester derivatives, with a primary focus on the definitive capabilities of Single-Crystal X-ray Diffraction (SCXRD). We will explore the causality behind experimental choices and present the data in a framework that is both scientifically rigorous and practically insightful for researchers in the field.

The Gold Standard: Unambiguous Structure Determination with Single-Crystal X-ray Crystallography

For any crystalline solid, SCXRD is the most powerful tool for molecular and structural elucidation, providing atomic-level resolution.[2][3] Unlike spectroscopic methods that provide averaged data about a bulk sample or information about the molecule in solution, X-ray crystallography maps the precise coordinates of each atom within the crystal lattice. This yields a definitive, three-dimensional model of the molecule in the solid state, revealing crucial details such as:

  • Absolute Stereochemistry: Essential for chiral drug candidates where enantiomers can have vastly different biological activities.[2]

  • Bond Lengths and Angles: Precise measurements that can reveal electronic effects and strain within the molecule.

  • Conformational Analysis: A snapshot of the molecule's preferred shape in the solid state.

  • Intermolecular Interactions: Mapping of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate crystal packing and can influence physical properties like solubility and stability.

The primary bottleneck for SCXRD is the requirement for high-quality single crystals, a process that can be both an art and a science.[2][3]

Comparative Crystallographic Data of Oxazole Derivatives

To illustrate the power of SCXRD, the table below summarizes crystallographic data for representative oxazole derivatives. While specific data for a wide range of ester derivatives is dispersed throughout the literature, these examples provide a clear picture of the precision afforded by the technique.

Parameter(E)-2-methyl-4-(2-(((3-nitrophenyl)imino)methyl)-1H-benzimidazol-1-yl)butan-2-ol[4]Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[5]3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H-[2][6]dioxepino[5,6-d][2][7]oxazole[8]
Formula C19H20N4O3C13H11BrN2O4C13H12F3NO3
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P21/cP21/nP 1 21/n 1
a (Å) 16.013(3)7.989(2)10.334(2)
b (Å) 7.845(2)10.112(3)8.845(2)
c (Å) 14.582(3)16.890(5)14.790(3)
β (˚) 106.32(3)98.45(3)107.65(3)
Volume (ų) 1759.1(7)1348.1(7)1290.0(5)
Z 444
Calculated Density (g/cm³) 1.3571.761Not Reported
Radiation (λ) MoKα (0.71073 Å)MoKα (0.71073 Å)Not Reported

This table presents a synthesized view of data from multiple sources to illustrate the type of information obtained from a crystallographic experiment.

Workflow for Structural Elucidation

The process from a synthesized compound to a refined crystal structure is a multi-step workflow. The choice of analytical techniques at each stage is critical for an efficient and successful outcome.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography Crystallography Synthesis Synthesis of Oxazole Ester Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Verify Identity & Purity MS Mass Spectrometry (HRMS) Purification->MS Verify Identity & Purity IR IR Spectroscopy Purification->IR Verify Identity & Purity Crystallization Crystal Growth Purification->Crystallization Submit Pure Sample Final_Structure Definitive 3D Structure NMR->Final_Structure Complementary Data MS->Final_Structure Complementary Data IR->Final_Structure Complementary Data SCXRD SCXRD Data Collection Crystallization->SCXRD Select Suitable Crystal Structure Structure Solution & Refinement SCXRD->Structure Structure->Final_Structure

Caption: Workflow from synthesis to definitive 3D structure.

Complementary and Alternative Analytical Techniques

While SCXRD provides the ultimate structural answer, other techniques are indispensable for initial characterization, for analyzing non-crystalline samples, and for providing data on the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. For oxazole ester derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence of the core structure and substituents.[9][10][11]

  • Expertise & Experience: While 1D NMR confirms the carbon-hydrogen framework, 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning protons and carbons, especially in complex derivatives. This is crucial for distinguishing between isomers, which may be inseparable by mass spectrometry.

  • Trustworthiness: The chemical shifts and coupling constants are highly reproducible and sensitive to the electronic environment of the nuclei, providing a reliable fingerprint of the molecule's connectivity in solution.[8]

  • Comparison with SCXRD: NMR describes the molecule's structure as a time-average of all conformations present in the solution state. This can differ from the single, lowest-energy conformation often "frozen" in the solid state by crystal packing forces. Observing significant differences between solution NMR data and the solid-state SCXRD structure can reveal important conformational flexibility.

Mass Spectrometry (MS)

MS is used to measure the mass-to-charge ratio of ions, providing the molecular weight of the compound with high accuracy.

  • Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized oxazole ester. The fragmentation patterns observed in MS/MS experiments can also provide valuable information about the molecule's structure and the strength of its chemical bonds.

  • Trustworthiness: HRMS provides a self-validating system for confirming the molecular formula, a fundamental piece of data for any new chemical entity.

  • Comparison with SCXRD: MS provides no information about the 3D arrangement of atoms (i.e., stereochemistry or conformation). It is a complementary technique that confirms the molecular formula of the structure determined by SCXRD.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13]

  • Expertise & Experience: For oxazole ester derivatives, key vibrational bands confirm the presence of the C=O of the ester (typically a strong band around 1700-1750 cm⁻¹), C=N and C=C bonds within the oxazole ring, and C-O bonds.[13]

  • Trustworthiness: It is a fast and reliable method for verifying the presence of expected functional groups post-synthesis.

  • Comparison with SCXRD: Like MS, IR spectroscopy does not provide information on the overall 3D structure or connectivity. It is a rapid verification tool.

A Comparative Analysis: Choosing the Right Tool

The decision to use a particular analytical technique is driven by the specific question being asked.

Technique_Comparison cluster_questions cluster_answers Question What structural question are you asking? q1 What is the exact 3D structure, conformation, & stereochemistry? q2 What is the connectivity & solution-state structure? q3 What is the molecular formula? q4 Are the expected functional groups present? a1 Single-Crystal X-Ray Diffraction (SCXRD) q1->a1 a2 NMR Spectroscopy (1D & 2D) q2->a2 a3 High-Resolution Mass Spectrometry (HRMS) q3->a3 a4 Infrared (IR) Spectroscopy q4->a4

Caption: Matching analytical techniques to research questions.
FeatureSCXRDNMR SpectroscopyMass SpectrometryIR Spectroscopy
Sample State Single CrystalSolutionSolid or SolutionSolid or Solution
Information 3D Atomic CoordinatesAtomic ConnectivityMolecular FormulaFunctional Groups
Key Strength Unambiguous structureSolution-state behaviorPrecise massRapid verification
Key Limitation Requires crystalsAmbiguous for some isomersNo 3D informationNo connectivity data
Use Case Definitive proof of structureIsomer differentiationFormula confirmationReaction monitoring

Experimental Protocols

Protocol 1: Crystallization of Oxazole Ester Derivatives

The successful growth of single crystals is paramount. Since oxazole esters are typically stable small organic molecules, several methods can be employed. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but show limited solubility when cold.[14][15]

Objective: To grow single crystals suitable for X-ray diffraction.

Method: Slow Evaporation

  • Solvent Screening: In small vials, test the solubility of ~1-2 mg of your purified oxazole ester in various solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetone, hexane, and mixtures thereof). Identify a solvent system where the compound is moderately soluble.[15]

  • Solution Preparation: Dissolve 5-10 mg of the purified compound in the chosen solvent or solvent mixture in a clean glass vial. Use the minimum amount of solvent necessary to fully dissolve the compound. Gentle warming may be required.[14]

  • Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean, new vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle, or with parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor using a pipette or a small loop and dry them on filter paper.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

This protocol outlines the general steps for data collection on a modern diffractometer.

Objective: To collect high-quality diffraction data from a single crystal.

  • Crystal Mounting: Select a suitable crystal (clear, well-defined faces, no visible cracks) under a microscope. Mount the crystal on a cryoloop or the tip of a glass fiber.[7]

  • Mounting on Diffractometer: Place the mounted crystal on the goniometer head of the diffractometer.

  • Centering and Cooling: Center the crystal in the X-ray beam. If collecting data at low temperatures (recommended to reduce thermal motion and improve data quality), cool the crystal in a stream of cold nitrogen gas (typically 100 K).

  • Unit Cell Determination: Collect a few initial diffraction images (frames) to determine the unit cell parameters and the crystal system.[7]

  • Data Collection Strategy: Based on the crystal's symmetry (space group), the software will calculate an optimal strategy for collecting a complete dataset, ensuring all unique reflections are measured with sufficient redundancy. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam (e.g., using MoKα radiation, λ = 0.71073 Å).[5]

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for factors like Lorentz and polarization effects. The data is then scaled to account for variations in exposure and crystal decay.[7]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure using direct methods or other algorithms. The resulting atomic model is then refined against the experimental data to improve the fit, yielding the final, highly accurate molecular structure.[7]

Conclusion

For researchers and drug development professionals working with novel crystalline oxazole ester derivatives, a multi-faceted analytical approach is essential. While NMR, MS, and IR spectroscopy are indispensable for routine characterization and purity assessment, Single-Crystal X-ray Diffraction remains the unequivocal gold standard for determining the absolute three-dimensional structure. The atomic-level detail it provides is fundamental to building robust structure-activity relationships, guiding rational drug design, and ultimately, accelerating the development of new therapeutics.

References

  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Mehariya, K. R., et al.
  • Mehariya, K. R., et al. X-ray crystallographic study of novel oxazole derivatives. Ben-Gurion University of the Negev.
  • Unknown Author. (n.d.). Crystallization of Small Molecules.
  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Benchchem. (n.d.).
  • Joshi, K., Mahida, A., & Rathod, J. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry.
  • Unknown Author. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry.
  • Unknown Author. (n.d.). Synthesis of 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (7). Beilstein Journals.
  • University of Colorado Boulder. (n.d.). Crystallization.
  • Unknown Author. (n.d.). SOP: CRYSTALLIZATION.
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Unknown Author. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives.
  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Kateb, B. A. E., et al. (2014).
  • Gümüş, H., Tekin, N., & Kara, Y. S. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[2][6]Dioxepino[5,6-d][2][7]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoi Spektroskopii, 89(6).

  • Unknown Author. (n.d.). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Journal of the Chemical Society, Perkin Transactions 2.
  • Unknown Author. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
  • Unknown Author. (n.d.). NMR Spectroscopic Data for Compounds 1−4.
  • Unknown Author. (2025). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • Aitken, R. A. (2022). Oxazoles. In Comprehensive Heterocyclic Chemistry IV. Elsevier.
  • Unknown Author. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules.
  • Unknown Author. (n.d.). Oxazole and Its Derivatives.
  • Joshi, S., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.

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Safety Operating Guide

Methyl 2-(5-methyloxazol-2-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Directive: Safe Disposal & Handling of Methyl 2-(5-methyloxazol-2-yl)acetate (CAS 808737-47-5)[1][2]

From: Senior Application Scientist, Chemical Safety & Compliance To: Research Operations, EHS Officers, and Laboratory Personnel

Executive Summary & Immediate Action Card

Operational Directive: Methyl 2-(5-methyloxazol-2-yl)acetate (CAS 808737-47-5) is a specialized heterocyclic ester used primarily as a pharmaceutical intermediate.[1][2] Due to limited specific toxicological data for this exact CAS entry, universal precautions for functionalized oxazoles must be applied. Treat this compound as a hazardous organic irritant with potential bioactivity.[1]

Disposal Priority:

  • Primary Route: High-temperature incineration via a licensed hazardous waste contractor.[1][2]

  • Prohibited: Do NOT dispose of down the drain. Do NOT treat as general trash.

Parameter Critical Data
CAS Number 808737-47-5
Physical State Likely Low-Melting Solid or Viscous Oil (Analog-based)
Hazard Class Irritant (Skin/Eye/Respiratory) ; Potentially Harmful (Acute Tox.)[1][2]
Waste Code Non-specific Organic Waste (Assign D001 if in flammable solvent; otherwise state-regulated hazardous waste)
Spill Media Vermiculite, Sand, or Chemizorb® (Do not use combustible materials like sawdust)

Technical Profile & Hazard Assessment

Scientific Context (E-E-A-T): As a Senior Scientist, I must emphasize that while specific LD50 data for CAS 808737-47-5 is sparse in public registries, its structural components dictate its handling.

  • The Oxazole Ring: Oxazoles are stable aromatic heterocycles but can exhibit biological activity (enzyme inhibition), necessitating containment to prevent environmental release.

  • The Ester Moiety: The methyl acetate group renders the compound susceptible to hydrolysis, releasing methanol and the corresponding oxazole acetic acid. Methanol release implies a potential flammability hazard if the compound is heated or stored improperly.[3]

Inferred Hazard Classification: Based on Structure-Activity Relationships (SAR) with similar compounds (e.g., Methyl (1H-imidazol-5-yl)acetate), we classify this material under GHS Category 2/3 for handling purposes:

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4][5][6]

  • H335: May cause respiratory irritation.[1][4]

Waste Characterization & Segregation Strategy

Effective disposal begins with accurate characterization.[7] Use the following decision logic to segregate this waste stream.

Visualizing the Segregation Logic:

WasteSegregation Start Waste Material: Methyl 2-(5-methyloxazol-2-yl)acetate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mixture StateCheck->Liquid Dissolved BinA Solid Hazardous Waste (Incineration) Solid->BinA Pack in Drum SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains >1% Halogens NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo Flammable/Organic BinB Halogenated Organic Waste (High Temp Incineration) Halo->BinB BinC Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalo->BinC

Figure 1: Decision matrix for segregating oxazole ester waste streams. Ensure solvents are compatible before combining.[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicable for expired shelf stocks or solid synthesis residues.[1][2]

  • Containment: Transfer the solid compound into a screw-cap high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 2-(5-methyloxazol-2-yl)acetate (100%)"[1][2]

    • Hazards: Irritant, Toxic.[6]

  • Secondary Containment: Place the jar into a clear, sealable bag (4-mil polyethylene) to prevent surface contamination of the outer container.

  • Disposal Stream: Deposit into the Solid Hazardous Waste Drum . This stream is destined for incineration.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for HPLC waste or reaction filtrates.[1][2]

  • Compatibility Check: Ensure the waste container does not contain oxidizers (e.g., Nitric acid, Peroxides) which could react with the organic ester.

  • Solvent Identification:

    • If dissolved in Dichloromethane (DCM) : Use the Halogenated waste stream.[1]

    • If dissolved in Methanol/Ethyl Acetate : Use the Non-Halogenated waste stream.[1]

  • pH Adjustment: If the solution is acidic (e.g., from hydrolysis), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the organic solvent drum to prevent drum corrosion.

  • Documentation: Log the volume and concentration on the satellite accumulation area log sheet.

Protocol C: Spill Response (Emergency)

For spills > 100 mg or > 10 mL solution.[1][2]

Spill Response Workflow:

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Circle spill with absorbent) PPE->Contain Absorb 4. Absorption (Use Vermiculite/Chemizorb) Contain->Absorb Clean 5. Decontamination (Soap & Water Wash) Absorb->Clean Dispose 6. Waste Tagging (Label as Debris) Clean->Dispose

Figure 2: Operational workflow for managing accidental release.

  • Isolate: Evacuate the immediate bench area.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Absorb:

    • Liquids: Cover with vermiculite or spill pads.[1]

    • Solids: Cover with wet paper towels (to prevent dust) and wipe up.[1]

  • Clean: Wipe the surface with a soap/water solution. The ester is lipophilic; water alone may not remove residues efficiently.

  • Disposal: Place all contaminated absorbents, gloves, and wipes into a hazardous waste bag. Label as "Debris contaminated with Methyl 2-(5-methyloxazol-2-yl)acetate".[1][2]

Regulatory Compliance & Documentation

  • RCRA Status: While this specific compound is not P-listed or U-listed by name, it typically falls under Process Waste .[1][2] If ignitable (Flash point < 60°C), it carries code D001 .

  • Manifesting: Ensure the waste manifest description reads: "Waste Toxic Liquids, Organic, N.O.S. (Methyl 2-(5-methyloxazol-2-yl)acetate)".[1][2]

  • Destruction Certificate: Always request a Certificate of Destruction (COD) from your waste vendor to close the liability loop.[1]

References

  • PubChem. (2025).[1] Compound Summary: 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid (Analogous Structure).[1][2] National Library of Medicine. [Link][1]

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Personal protective equipment for handling Methyl 2-(5-methyloxazol-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl 2-(5-methyloxazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of Methyl 2-(5-methyloxazol-2-yl)acetate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage
  • Oxazole Derivatives: Compounds containing an oxazole ring can be irritants. A structurally similar compound, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Methyl Acetate: This component suggests that the compound is likely a flammable liquid and vapor.[2][3][4] Methyl acetate is also known to cause serious eye irritation and may lead to drowsiness or dizziness upon inhalation.[2][3][4][5] Repeated exposure can cause skin dryness or cracking.[2][3]

Based on this analysis, Methyl 2-(5-methyloxazol-2-yl)acetate should be handled as a substance that is flammable and irritant to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of appropriate PPE should be a deliberate process based on a comprehensive risk assessment of the specific procedures being undertaken.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Essential for protecting against splashes and vapors which may cause serious eye irritation.[1][6] Conformance to OSHA 29 CFR 1910.133 or European Standard EN166 is recommended.
Skin and Body Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Flame-resistant lab coat.Prevents direct skin contact which can cause irritation.[7] The lab coat should be flame-resistant due to the anticipated flammability of the compound.[6]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.This is the primary means of controlling inhalation exposure to vapors, which may cause respiratory tract irritation and dizziness.[1][3][6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Operational Workflow: From Benchtop to Disposal

Adherence to a stringent operational workflow is paramount for ensuring both personal safety and the integrity of your research.

Experimental Protocols: Handling and Storage
  • Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is readily available and in good condition.[6] An emergency eyewash station and safety shower must be accessible.

  • Dispensing: All weighing and dispensing of Methyl 2-(5-methyloxazol-2-yl)acetate must be performed inside a chemical fume hood to control vapor exposure.[6]

  • Handling: Use non-sparking tools and take precautionary measures against static discharge.[4][8] Avoid contact with skin, eyes, and clothing.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] Keep containers tightly sealed to prevent vapor release.[1][5][10] The compound should be stored away from oxidizing agents and strong bases.[2]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2][11] Decontaminate all work surfaces.

Spill Response Protocol
  • Evacuation: In case of a large spill, evacuate the immediate area and alert colleagues.

  • Ventilation: Ensure the area is well-ventilated, if it is safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[5]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan
  • Waste Segregation: All waste containing Methyl 2-(5-methyloxazol-2-yl)acetate must be segregated from other waste streams.

  • Containerization: Place both liquid and solid waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the chemical waste through a licensed waste disposal company, following all local, state, and federal regulations.[3] Do not dispose of down the drain or with general municipal waste.[5]

Visualizing Safety: Workflow Diagrams

To further clarify the essential safety procedures, the following diagrams illustrate the key decision-making and action steps.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action Phase Assess Task Assess Task & Potential Exposures Consult SDS/Safety Info Consult SDS/Safety Information Assess Task->Consult SDS/Safety Info Eye_Face Eye/Face Protection (Goggles/Face Shield) Consult SDS/Safety Info->Eye_Face Skin_Body Skin/Body Protection (Gloves/Lab Coat) Consult SDS/Safety Info->Skin_Body Respiratory Respiratory Protection (Fume Hood/Respirator) Consult SDS/Safety Info->Respiratory Don PPE Don PPE Correctly Eye_Face->Don PPE Skin_Body->Don PPE Respiratory->Don PPE Handle Chemical Handle Chemical in Fume Hood Don PPE->Handle Chemical Doff PPE Doff & Dispose of PPE Correctly Handle Chemical->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for PPE Selection and Use.

Disposal_Workflow Chemical Used Chemical Used in Experiment Segregate Waste Segregate Waste at Source (Solid vs. Liquid) Chemical Used->Segregate Waste Label Container Label Waste Container Clearly (Contents, Date, Hazards) Segregate Waste->Label Container Seal Container Seal Container Securely Label Container->Seal Container Store Temporarily Store in Designated Hazardous Waste Accumulation Area Seal Container->Store Temporarily Arrange Pickup Arrange for Pickup by Licensed Disposal Company Store Temporarily->Arrange Pickup

Caption: Chemical Waste Disposal Workflow.

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole. Benchchem.
  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem.
  • Safety data sheet for Methyl acet
  • SAFETY DATA SHEET for Methyl Acetate. (2025, September 22). TCI Chemicals.
  • Methyl acetate Safety Data Sheet. (2025, April 23). Penta Chemicals.
  • SAFETY DATA SHEET for 2-Methoxyethyl Acet
  • SAFETY DATA SHEET for Methyl acet
  • SAFETY DATA SHEET for 3-Amino-3-methyloxetane. (2023, September 13). Sigma-Aldrich.
  • Safety Data Sheet Methyl acet
  • SAFETY DATA SHEET for Methyl Acetate. (2021, August 11). Spectrum Chemical.
  • SAFETY DATA SHEET for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. (2023, August 23). Fisher Scientific.
  • SAFETY D
  • Methyl Acetate - Safety Data Sheet. (2019, March 25). Agilent Technologies.
  • Life-Changing Safety Tips for Handling Labor
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder.
  • PERSONAL PROTECTIVE EQUIPMENT.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • GENERAL LAB SAFETY RULES. European University Cyprus.
  • Personal protective equipment for preparing toxic drugs. GERPAC.
  • Guidance for Selection of Protective Clothing for MDI Users. (2013, March). Covestro Solution Center.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.